molecular formula C17H19N3O3S B128189 (r)-Omeprazole CAS No. 119141-89-8

(r)-Omeprazole

货号: B128189
CAS 编号: 119141-89-8
分子量: 345.4 g/mol
InChI 键: SUBDBMMJDZJVOS-XMMPIXPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Omeprazole is a key enantiomer of the proton pump inhibitor (PPI) omeprazole, offering a refined tool for investigating the metabolism and pharmacokinetics of acid-suppression therapies. As a component of the racemic drug, its primary research value lies in its distinct metabolic pathway, being primarily processed by the CYP2C19 enzyme. This makes it a critical compound for pharmacogenetic studies examining how genetic variations in this enzyme affect drug efficacy and duration of action, which is a significant factor in the inter-individual variability observed in patient responses to PPI therapy . The mechanism of action for this compound, shared with its racemic parent compound, involves the potent and irreversible inhibition of the gastric H+,K+-ATPase (proton pump) in parietal cells . It is a prodrug that is activated in the highly acidic environment of the secretory canaliculi. The active sulfenamide form then covalently binds to cysteine residues on the extracellular face of the proton pump, thereby suppressing gastric acid secretion . This irreversible inhibition provides a long-lasting antisecretory effect, lasting up to 72 hours, making it a valuable agent for studying sustained acid control . Researchers utilize this compound to dissect the specific contributions of individual enantiomers to the overall pharmacological profile of racemic omeprazole. Its application is essential in advanced studies focused on stereoselective metabolism, the optimization of chiral drug formulations, and the development of novel therapeutic agents for acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317408
Record name (+)-Omeprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119141-89-8, 119141-88-7
Record name (+)-Omeprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119141-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omeprazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119141898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Omeprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2-{(S)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMEPRAZOLE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S51HU491WJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Esomeprazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Novel Production Routes of (R)-Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Omeprazole , marketed as esomeprazole (B1671258), is the (S)-enantiomer of omeprazole (B731), a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. Its stereospecific synthesis is a critical aspect of its pharmaceutical production, aiming for high enantiomeric purity to maximize therapeutic efficacy and minimize potential side effects associated with the (R)-enantiomer. This technical guide provides a comprehensive overview of the core synthetic strategies and novel production routes for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key chemical transformations.

The primary route to this compound involves the asymmetric oxidation of the prochiral sulfide (B99878) precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, often referred to as pyrmetazole. The key challenge lies in controlling the stereochemistry of the oxidation to selectively yield the desired (S)-enantiomer. This has led to the development of several sophisticated catalytic systems and production methodologies.

Core Synthetic Strategies

The synthesis of this compound is dominated by three major catalytic approaches: transition metal catalysis, oxaziridine (B8769555) oxidation, and biocatalysis. More recently, continuous flow technology has emerged as a promising method for large-scale, efficient production.

1. Transition Metal Catalysis

Transition metal complexes featuring chiral ligands are extensively used to catalyze the asymmetric oxidation of the sulfide precursor. These methods offer a high degree of control over the reaction, leading to excellent yields and enantioselectivities.

  • Titanium-Based Catalysts: The titanium/tartrate catalytic system is a well-established and efficient method for preparing esomeprazole.[1] A modified Sharpless asymmetric epoxidation reagent, employing titanium tetraisopropoxide, (S,S)-diethyl tartrate, and water, can achieve high yields and enantiomeric excess.[1] Further optimization of this system, including the use of different chiral ligands and additives, has been a significant area of research.[2]

  • Iron-Based Catalysts: Iron catalysis has been successfully applied to the kilogram-scale asymmetric synthesis of esomeprazole.[3] These systems, often utilizing an iron salt in combination with a chiral Schiff base and a carboxylate salt, employ hydrogen peroxide as the oxidant, offering a greener alternative to other oxidizing agents.[3] A notable breakthrough was a catalytic system using a carefully designed Schiff base and carboxylic acid coordinated with trivalent iron, which achieved a 77% separation yield and an enantiomeric excess of 99.9% on a pilot scale.[1]

  • Vanadium-Based Catalysts: Vanadyl complexes with chiral Schiff bases have also been developed for the asymmetric oxidation of the omeprazole sulfide.[4]

  • Manganese-Based Catalysts: Manganese porphyrin complexes have shown promise as efficient catalysts, capable of achieving high yields and enantiomeric excess in short reaction times.[1]

2. Oxaziridine Oxidation

Chiral oxaziridines are effective reagents for the asymmetric oxidation of sulfides to sulfoxides. This method offers high yields and enantiomeric selectivity.[1] The reaction is typically carried out in organic solvents, and optimization often involves modifying the structure of the oxaziridine itself to improve performance.[1]

3. Biological/Enzymatic Oxidation

Biocatalysis presents an environmentally friendly and highly selective route to this compound. Baeyer-Villiger monooxygenases (BVMOs) are key enzymes in this process, capable of oxidizing the sulfide precursor to the desired chiral sulfoxide (B87167) with high enantiopurity.[1][5] This "green chemistry" approach avoids the use of heavy metals and harsh reagents.

4. Continuous Flow Synthesis

A recent innovation in the production of esomeprazole is the use of continuous flow technology. This method dramatically reduces the reaction time from hours in a batch process to mere seconds in a flow system.[6][7] By introducing an inert gas to enhance mixing, this process can achieve yields of 98% and an enantiomeric excess of 98%.[6][7]

Quantitative Data on this compound Synthesis

The following tables summarize the quantitative data for various synthetic methods, allowing for a direct comparison of their efficiencies.

Table 1: Transition Metal Catalysis

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Titanium/ (S,S)-diethyl tartrateCumene (B47948) Hydroperoxide (CHP)TolueneRoom Temp-55>99.5[1]
Iron salt/chiral Schiff base/carboxylate saltHydrogen Peroxide---8799.4[3]
Trivalent Iron/Schiff base/carboxylic acid----77 (as potassium salt)99.9[1]
Manganese porphyrin (0.5 mol%)-Dichloromethane (B109758)00.58290[1]
Ti(O-iPr)4 / N,N'-dicyclohexyl-D-tartaric diamideCumene Hydroperoxide (CHP)Toluene20309187[2]
Ti(O-iPr)4 / N,N'-di-[(R)-indan]-D-tartaric diamideCumene Hydroperoxide (CHP)Toluene20309189[2]

Table 2: Other Synthetic Methods

MethodKey Reagent/CatalystYield (%)ee (%)Reference
Oxaziridine OxidationChiral Oxaziridine80-85>99.8[1]
Biological/Enzymatic OxidationBaeyer-Villiger Monooxygenase (BVMO)9082.1[1]
Continuous Flow Synthesis-9898[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis of the Sulfide Precursor (Pyrmetazole)

This protocol describes the synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[8]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

  • To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.

  • Cool the reaction mixture to below 10°C.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

  • Slowly add the aqueous solution of the pyridine (B92270) derivative to the cooled benzimidazole (B57391) solution.

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

  • After the incubation period, cool the mixture to 10°C and add 500 mL of water.

  • Stir the resulting mixture for 12 hours.

  • Collect the precipitated white solid by suction filtration.

  • Dry the solid to obtain the desired sulfide intermediate.

Protocol 2: Asymmetric Oxidation using a Titanium/Tartrate Catalyst

This protocol is a general representation of the titanium-mediated asymmetric oxidation.[2][9]

Materials:

  • Sulfide precursor (Pyrmetazole)

  • Titanium(IV) isopropoxide (Ti(O-iPr)4)

  • (S,S)-Diethyl tartrate ((S,S)-DET)

  • Cumene hydroperoxide (CHP)

  • An amine base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Toluene (or other suitable organic solvent)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the sulfide precursor in toluene.

  • Add (S,S)-diethyl tartrate and titanium(IV) isopropoxide to the solution.

  • The mixture is typically aged at an elevated temperature for a prolonged period to form the active chiral titanium complex.

  • Cool the reaction mixture to the desired oxidation temperature (e.g., room temperature).

  • Add the amine base to the mixture.

  • Slowly add cumene hydroperoxide to initiate the oxidation.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, the reaction is quenched, and the this compound is isolated and purified.

Protocol 3: Oxidation of Sulfide to Sulfoxide using m-CPBA (for racemic omeprazole synthesis)

This protocol describes a general method for the oxidation of the sulfide intermediate to omeprazole, which can be adapted for asymmetric synthesis by using a chiral oxidant or catalyst.[8][10]

Materials:

  • Sulfide intermediate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

Procedure:

  • Dissolve the sulfide intermediate in dichloromethane.

  • Cool the solution to a low temperature (typically between -10°C and 0°C).

  • Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield crude omeprazole.

  • The crude product can be purified by recrystallization.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the synthesis of this compound.

G cluster_0 Synthesis of Sulfide Precursor (Pyrmetazole) A 2-mercapto-5-methoxybenzimidazole D Nucleophilic Substitution A->D B 2-chloromethyl-4-methoxy- 3,5-dimethylpyridine hydrochloride B->D C Base (e.g., NaOH) in Ethanol/Water C->D E Pyrmetazole (Sulfide Precursor) D->E

Diagram 1: Synthesis of the Pyrmetazole Precursor.

G cluster_1 Asymmetric Oxidation to this compound E Pyrmetazole (Sulfide Precursor) F Asymmetric Oxidation E->F G This compound (Esomeprazole) F->G H Chiral Catalyst Systems H->F controls stereochemistry I Transition Metal Catalysis (Ti, Fe, V, Mn) I->H J Chiral Oxaziridine Oxidation J->H K Biocatalysis (Enzymatic Oxidation) K->H

Diagram 2: Major Asymmetric Oxidation Strategies.

G cluster_2 Continuous Flow Synthesis Workflow L Reactant Stream 1: Pyrmetazole Solution O Microreactor L->O M Reactant Stream 2: Oxidant & Chiral Catalyst M->O N Inert Gas Stream (for enhanced mixing) N->O P Short Residence Time (e.g., 48 seconds) O->P Q Product Stream: This compound O->Q

Diagram 3: Continuous Flow Production Model.

References

(R)-Omeprazole: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, exists as a racemic mixture of two enantiomers, (R)- and (S)-Omeprazole. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of the (R)-enantiomer of omeprazole. It details its physicochemical properties, spectroscopic data, and explores the stereoselective metabolism that differentiates it from its S-counterpart. Furthermore, this guide outlines detailed experimental protocols for the synthesis and enantioselective analysis of (R)-Omeprazole, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Stereochemistry

This compound is a substituted benzimidazole (B57391) that functions as a proton pump inhibitor.[1][2][3][4] Its chemical name is 6-methoxy-2-[(R)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole.[5] The molecule consists of a benzimidazole ring and a pyridine (B92270) ring linked by a methylsulfinyl group. The stereochemistry of this compound is defined by the chiral center at the sulfur atom of the sulfoxide (B87167) group, which has an (R) configuration.[5] This chirality is the sole structural difference between this compound and its enantiomer, (S)-Omeprazole (esomeprazole).

Below is a diagram illustrating the chemical structure of this compound, highlighting the chiral sulfur center.

Enantiomers racemate Omeprazole (Racemic Mixture) r_omeprazole This compound racemate->r_omeprazole Resolution or Asymmetric Synthesis s_omeprazole (S)-Omeprazole (Esomeprazole) racemate->s_omeprazole Resolution or Asymmetric Synthesis Metabolism cluster_R This compound Metabolism cluster_S (S)-Omeprazole Metabolism r_omeprazole This compound hydroxy_omeprazole 5-Hydroxyomeprazole r_omeprazole->hydroxy_omeprazole CYP2C19 (major) s_omeprazole (S)-Omeprazole sulfone_omeprazole Omeprazole Sulfone s_omeprazole->sulfone_omeprazole CYP3A4 (major) Synthesis_Workflow start Start: Prochiral Sulfide oxidation Asymmetric Oxidation (Chiral Titanium Complex & Oxidant) start->oxidation workup Reaction Quench & Work-up oxidation->workup purification Purification (e.g., Crystallization) workup->purification product Product: this compound purification->product HPLC_Workflow sample_prep Sample Preparation (Dissolve in mobile phase) injection Injection onto Chiral HPLC Column sample_prep->injection separation Elution with Mobile Phase injection->separation detection UV Detection separation->detection analysis Data Analysis (Peak integration and enantiomeric excess calculation) detection->analysis

References

The Crossroads of Chirality: A Technical Guide to the Stereoselective Metabolism of Omeprazole by CYP2C19 and CYP3A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole (B731), a widely prescribed proton pump inhibitor, is a chiral molecule administered as a racemic mixture of its (S)- and (R)-enantiomers. The therapeutic efficacy and pharmacokinetic profile of omeprazole are significantly influenced by the stereoselective metabolism mediated predominantly by the cytochrome P450 enzymes CYP2C19 and CYP3A4. This technical guide provides an in-depth analysis of this metabolic stereoselectivity, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex enzymatic pathways. Understanding these interactions is paramount for drug development, personalized medicine, and predicting drug-drug interactions.

Introduction

Omeprazole's mechanism of action involves the irreversible inhibition of the H+/K+ ATPase in gastric parietal cells. However, the systemic exposure and clearance of its enantiomers are not identical, a disparity primarily attributed to the stereospecificity of its metabolizing enzymes, CYP2C19 and CYP3A4, located mainly in the liver.[1][2] (S)-omeprazole (esomeprazole) is metabolized at a slower rate than (R)-omeprazole, leading to higher plasma concentrations and a more pronounced and sustained therapeutic effect.[3] This guide dissects the enzymatic processes responsible for these clinically significant differences.

Metabolic Pathways and Enzyme Stereoselectivity

The metabolism of omeprazole proceeds via two main pathways: 5-hydroxylation and sulfoxidation.[4] The stereoselectivity of CYP2C19 and CYP3A4 dictates the preferential route for each enantiomer.

  • CYP2C19-Mediated Metabolism: CYP2C19 is the principal enzyme responsible for the 5-hydroxylation of omeprazole.[4][5] It exhibits a marked preference for the (R)-enantiomer, converting it to 5-hydroxyomeprazole.[5] While CYP2C19 also metabolizes (S)-omeprazole, it does so to a much lesser extent and favors 5-O-demethylation.[3][6] This preferential metabolism of this compound by CYP2C19 is a key determinant of the higher bioavailability of (S)-omeprazole.[6] The intrinsic clearance (CLint) for the formation of the hydroxy metabolite from this compound is significantly higher than from (S)-omeprazole.[6]

  • CYP3A4-Mediated Metabolism: CYP3A4 primarily catalyzes the sulfoxidation of omeprazole to form omeprazole sulfone, a non-chiral metabolite.[4][5] In contrast to CYP2C19, CYP3A4 shows a preference for the (S)-enantiomer.[5][6] The intrinsic clearance for sulfone formation from (S)-omeprazole by CYP3A4 is about 10-fold higher than that from this compound.[6]

The interplay of these two enzymes results in a complex metabolic profile where this compound is rapidly cleared by CYP2C19-mediated hydroxylation, while (S)-omeprazole undergoes slower metabolism, primarily through CYP3A4-mediated sulfoxidation.

Omeprazole_Metabolism R_Ome This compound R_Hydroxy 5-Hydroxy-(R)-Omeprazole R_Ome->R_Hydroxy Major Pathway (High Affinity) R_Sulfone Omeprazole Sulfone R_Ome->R_Sulfone Minor Pathway S_Ome (S)-Omeprazole S_Hydroxy 5-Hydroxy-(S)-Omeprazole S_Ome->S_Hydroxy Minor Pathway S_Desmethyl 5-O-Desmethylomeprazole S_Ome->S_Desmethyl Minor Pathway S_Sulfone Omeprazole Sulfone S_Ome->S_Sulfone Major Pathway CYP2C19 CYP2C19 CYP3A4 CYP3A4

Stereoselective metabolic pathways of omeprazole enantiomers.

Quantitative Analysis of Metabolic Kinetics

The stereoselective metabolism of omeprazole has been quantified through in vitro studies using human liver microsomes (HLMs) and recombinant cDNA-expressed CYP enzymes. The following tables summarize the key kinetic parameters.

Table 1: Intrinsic Clearance (CLint) of Omeprazole Enantiomers in Human Liver Microsomes

EnantiomerMetaboliteCLint (µL/min/mg protein)Primary Enzyme
This compound 5-HydroxyomeprazoleHighCYP2C19
Omeprazole SulfoneLowCYP3A4
Total 42.5 CYP2C19 (87%)
(S)-Omeprazole 5-HydroxyomeprazoleLowCYP2C19
Omeprazole SulfoneHighCYP3A4
5-O-DesmethylomeprazoleModerateCYP2C19
Total 14.6 CYP2C19 (40%)

Data synthesized from studies demonstrating the significantly higher total intrinsic clearance of this compound compared to (S)-omeprazole in human liver microsomes.[6]

Table 2: Kinetic Parameters for Omeprazole Metabolism by Recombinant CYP Enzymes

EnzymeEnantiomerMetaboliteKm (µM)Vmax (nmol/min/nmol P450)
CYP2C19 This compound5-HydroxyomeprazoleLowHigh
(S)-Omeprazole5-HydroxyomeprazoleHigher than (R)Lower than (R)
CYP3A4 This compoundOmeprazole SulfoneHighLow
(S)-OmeprazoleOmeprazole SulfoneLower than (R)Higher than (R)

This table provides a qualitative summary based on findings that CYP2C19 has a higher affinity (lower Km) and greater maximal velocity (Vmax) for the 5-hydroxylation of this compound, while CYP3A4 is more efficient in the sulfoxidation of (S)-omeprazole.[6][7]

Experimental Protocols

The investigation of omeprazole's stereoselective metabolism typically involves in vitro assays with human liver microsomes or recombinant CYP enzymes. Below is a generalized protocol.

In Vitro Metabolism Assay using Human Liver Microsomes
  • Preparation of Incubation Mixtures:

    • A typical incubation mixture (final volume of 200 µL) contains:

      • Human liver microsomes (e.g., 0.1-0.5 mg/mL protein).

      • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

      • (R)- or (S)-omeprazole (substrate) at various concentrations (e.g., 1-200 µM).

      • An NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

  • Incubation:

    • Pre-incubate all components except the NADPH-generating system at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

Analysis of Metabolites
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC):

    • Separation of the parent drug and its metabolites is typically achieved using a C18 reversed-phase column.[8][9]

    • A mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used in either an isocratic or gradient elution mode.[10][11]

    • For chiral analysis to separate the enantiomers of omeprazole and its hydroxylated metabolites, a chiral column (e.g., cellulose-based) is required.[11][12]

  • Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS):

    • Coupling HPLC or UPLC with a mass spectrometer allows for sensitive and specific detection and quantification of omeprazole and its metabolites.[10][11]

    • Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often employed for quantitative analysis.[10]

Experimental_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis HLM Human Liver Microsomes Preincubation Pre-incubation at 37°C HLM->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation Substrate (R)- or (S)-Omeprazole Substrate->Preincubation NADPH_System NADPH-Generating System Initiation Initiate with NADPH System NADPH_System->Initiation Preincubation->Initiation Incubation Incubation at 37°C Initiation->Incubation Termination Terminate with Cold Solvent (+ Internal Standard) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS HPLC/UPLC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition and Quantification LC_MS->Data

A generalized experimental workflow for in vitro omeprazole metabolism studies.

Implications for Drug Development and Clinical Practice

The stereoselective metabolism of omeprazole has several important consequences:

  • Development of Esomeprazole: The slower clearance and higher plasma concentrations of (S)-omeprazole led to its development as a single-enantiomer drug, esomeprazole, which provides more consistent and effective acid suppression.[3]

  • Pharmacogenetic Variability: CYP2C19 is a highly polymorphic enzyme.[1] Individuals who are "poor metabolizers" have significantly reduced CYP2C19 activity, leading to higher plasma concentrations of both omeprazole enantiomers and an enhanced therapeutic response.[1] Conversely, "ultrarapid metabolizers" may have a diminished response to standard doses of omeprazole.

  • Drug-Drug Interactions: Co-administration of omeprazole with drugs that are inhibitors or inducers of CYP2C19 or CYP3A4 can alter its metabolism and efficacy. For example, inhibitors of CYP2C19 can increase omeprazole plasma levels, while inducers can decrease them.[13] Omeprazole and its metabolites can also inhibit these enzymes, potentially affecting the metabolism of other co-administered drugs.[14]

Conclusion

The metabolism of omeprazole is a classic example of stereoselectivity in pharmacokinetics. The differential handling of its (R)- and (S)-enantiomers by CYP2C19 and CYP3A4 leads to clinically meaningful differences in drug exposure and therapeutic effect. A thorough understanding of these metabolic pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of effective acid-suppressive therapies, the implementation of personalized medicine based on pharmacogenetic profiles, and the safe and effective use of omeprazole in diverse patient populations.

References

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of (r)-Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), the first proton pump inhibitor (PPI), revolutionized the management of acid-related gastrointestinal disorders. As a racemic mixture, it consists of two enantiomers: (r)-Omeprazole and (s)-Omeprazole (esomeprazole). While pharmacodynamically equipotent, their distinct pharmacokinetic profiles, primarily driven by stereoselective metabolism, lead to significant differences in clinical efficacy and predictability. This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, offering a comparative analysis with esomeprazole (B1671258) and the racemic mixture. Detailed experimental methodologies and visual representations of key pathways are included to support research and drug development endeavors.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are intrinsically linked to its stereoselective metabolism, which results in a different plasma concentration-time profile compared to its s-enantiomer.

Absorption

Following oral administration of enteric-coated formulations, omeprazole is absorbed in the small intestine. Peak plasma concentrations are typically reached within 0.5 to 3.5 hours.[1] The bioavailability of racemic omeprazole is approximately 30-40% after a single dose, increasing to about 60% with repeated administration due to saturation of first-pass metabolism.[2]

Distribution

This compound has a volume of distribution of approximately 0.3 L/kg and is highly bound to plasma proteins (around 95-97%).[3][4]

Metabolism

The pivotal difference between the omeprazole enantiomers lies in their metabolism by the cytochrome P450 (CYP) enzyme system in the liver.[3] Both enantiomers are metabolized by CYP2C19 and CYP3A4.[5]

  • This compound is extensively and more rapidly metabolized by CYP2C19 to form 5-hydroxyomeprazole, with a minor contribution from CYP3A4.[5]

  • (s)-Omeprazole (Esomeprazole) is metabolized to a lesser extent by CYP2C19 and also serves as a substrate for CYP3A4, which converts it to omeprazole sulfone.[3][5]

This stereoselective metabolism results in a lower plasma concentration and a shorter half-life for this compound compared to esomeprazole when administered at the same dose.[5] The rate of metabolism of the (s)-enantiomer is lower and less variable than that of the (r)-enantiomer, leading to higher plasma concentrations of esomeprazole following the administration of a racemic mixture.[5]

Table 1: Comparative Pharmacokinetic Parameters of Omeprazole Enantiomers and Racemic Mixture

ParameterThis compound(s)-Omeprazole (Esomeprazole)Racemic Omeprazole
Area Under the Curve (AUC) LowerHigherIntermediate
Maximum Plasma Concentration (Cmax) LowerHigherIntermediate
Elimination Half-life (t1/2) Shorter (~0.5-1.0 h)[3][4]Longer (~1.2-1.5 h)[4]~0.5-1.0 h[4]
Metabolism Primarily by CYP2C19[5]Less reliance on CYP2C19; also CYP3A4[5]Stereoselective, favoring (r)-enantiomer metabolism[5]

Note: Specific quantitative values for this compound are less commonly reported individually in the literature compared to esomeprazole and racemic omeprazole. The table reflects the general findings from comparative studies.

Excretion

The metabolites of omeprazole are primarily excreted in the urine, with a smaller portion eliminated in the feces. Less than 1% of the parent drug is excreted unchanged in the urine.[4]

Pharmacodynamic Profile

The pharmacodynamic effect of this compound, like all PPIs, is the dose-dependent inhibition of gastric acid secretion.

Mechanism of Action

This compound is a prodrug that, after systemic absorption, accumulates in the acidic canaliculi of gastric parietal cells. In this acidic environment, it is converted to its active form, a sulphenamide derivative.[6] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (proton pump), leading to its irreversible inactivation.[7][8] By blocking the final step in the acid secretion pathway, this compound effectively suppresses both basal and stimulated gastric acid secretion.[1] The duration of action is long-lasting, as the restoration of acid secretion requires the synthesis of new proton pump molecules.[1]

G cluster_parietal_cell Gastric Parietal Cell r_omeprazole This compound (Prodrug) acidic_canaliculus Acidic Canaliculus (pH < 2) r_omeprazole->acidic_canaliculus Accumulation active_metabolite Active Sulphenamide acidic_canaliculus->active_metabolite Proton-catalyzed conversion proton_pump H+/K+-ATPase (Proton Pump) active_metabolite->proton_pump Covalent Binding to Cysteine Residues inactivated_pump Inactivated Pump (Covalent Bond) proton_pump->inactivated_pump h_ions H+ (Acid) proton_pump->h_ions Secretion lumen Gastric Lumen h_ions->lumen k_ions K+ k_ions->proton_pump Uptake G start Start: Plasma Sample Collection sample_prep Sample Preparation (Internal Standard Addition, Liquid-Liquid Extraction) start->sample_prep hplc Chiral HPLC Analysis (Chiral Column, UV Detection) sample_prep->hplc data_analysis Data Analysis (Calibration Curve, Concentration Determination) hplc->data_analysis end End: Pharmacokinetic Parameters (AUC, Cmax, t1/2) data_analysis->end

References

(r)-Omeprazole as a probe for CYP2C19 phenotyping studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (r)-Omeprazole as a Probe for CYP2C19 Phenotyping Studies

Introduction

Omeprazole (B731) is a proton pump inhibitor (PPI) widely used for treating acid-related gastrointestinal disorders.[1][2][3] It is administered as a racemic mixture of two enantiomers: (S)-omeprazole (esomeprazole) and this compound. The metabolism of omeprazole is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2C19 and CYP3A4 being the principal isoenzymes involved.[4][5][6][7][8]

The gene encoding CYP2C19 is highly polymorphic, leading to significant interindividual variability in enzyme activity.[9][10] This genetic variation categorizes individuals into different metabolizer phenotypes, which directly impacts the pharmacokinetics and pharmacodynamics of omeprazole.[1][2][11] Consequently, omeprazole has been established as a reliable probe drug for determining an individual's CYP2C19 phenotype.[12][13][14][15] This guide provides a detailed overview of the use of omeprazole, with a focus on its enantiomers, for CYP2C19 phenotyping studies, intended for researchers, scientists, and drug development professionals.

Metabolic Pathways of Omeprazole Enantiomers

The biotransformation of omeprazole is stereoselective. CYP2C19 is the primary enzyme responsible for the 5-hydroxylation of both enantiomers, while CYP3A4 mainly catalyzes the formation of omeprazole sulfone.[6][7][11][15]

  • (S)-Omeprazole: The hydroxylation of the S-enantiomer is almost exclusively mediated by CYP2C19.[12][13][16]

  • This compound: The R-enantiomer is metabolized through hydroxylation by both CYP2C19 and CYP3A4.[12][13][16][17]

This stereoselective metabolism is crucial for phenotyping. Because (S)-omeprazole's clearance is highly dependent on CYP2C19, its metabolic ratio provides a more specific measure of CYP2C19 activity.[12][16]

Omeprazole_Metabolism rac_OME Racemic Omeprazole split rac_OME->split R_OME This compound OH_R_OME (R)-5-Hydroxyomeprazole R_OME->OH_R_OME CYP2C19 (Major) CYP3A4 (Minor) OME_Sulfone Omeprazole Sulfone (Achiral) R_OME->OME_Sulfone CYP3A4 S_OME (S)-Omeprazole (Esomeprazole) OH_S_OME (S)-5-Hydroxyomeprazole S_OME->OH_S_OME CYP2C19 (Exclusive) S_OME->OME_Sulfone CYP3A4 OH_OME_Sulfone 5-Hydroxyomeprazole Sulfone OH_R_OME->OH_OME_Sulfone CYP3A4 OH_S_OME->OH_OME_Sulfone CYP3A4 OME_Sulfone->OH_OME_Sulfone CYP2C19 split->R_OME split->S_OME

Caption: Metabolic pathways of omeprazole enantiomers.

CYP2C19 Phenotypes and Corresponding Genotypes

Genetic polymorphisms in the CYP2C19 gene result in distinct phenotypes with varying metabolic capacities.

  • Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., 2/2, 2/3, 3/3). They exhibit significantly reduced metabolism and higher plasma concentrations of omeprazole.[1][2][4] PMs constitute about 2-5% of European and African populations and 15-20% of Asian populations.[1][3][4]

  • Intermediate Metabolizers (IMs): Heterozygous individuals with one functional and one loss-of-function allele (e.g., 1/2, 1/3).[4]

  • Normal Metabolizers (NMs): Carry two functional alleles (e.g., 1/1).[4]

  • Rapid Metabolizers (RMs): Carry one normal function allele and one increased function allele (e.g., 1/17).[4]

  • Ultrarapid Metabolizers (UMs): Carry two copies of the increased function 17 allele (17/*17). They metabolize omeprazole at an accelerated rate, which may lead to lower plasma concentrations and potential treatment failure at standard doses.[2][4]

Experimental Protocols for CYP2C19 Phenotyping

A standardized protocol is essential for accurate and reproducible CYP2C19 phenotyping using omeprazole.

Study Design and Administration

A typical phenotyping study involves administering a single oral dose of 20 mg racemic omeprazole to subjects after an overnight fast.[14][15][18]

  • Participants: Healthy volunteers are often recruited. Exclusion criteria should include liver disease, co-administration of drugs known to inhibit or induce CYP2C19 or CYP3A4, and pregnancy.[19]

  • Dosage: A single 20 mg oral dose of omeprazole is standard.[14][18] For studies involving repeated dosing, 40 mg/day for one week has been used.[19][20]

  • Fasting: Subjects should fast overnight before drug administration to minimize variability in gastric emptying and drug absorption.[18]

Sample Collection and Processing
  • Blood (Plasma): Blood samples are typically collected at baseline and at several time points post-dose. A single blood sample taken 2 or 3 hours after drug intake is often sufficient for determining the metabolic ratio.[14][18] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Urine: For urine-based phenotyping, samples are collected over a specified period (e.g., 8 hours) after omeprazole administration.[9][10] The concentrations of omeprazole and 5-hydroxyomeprazole are measured.

Analytical Methodology

Quantitative analysis of omeprazole and its metabolites is performed using validated chromatographic methods.

  • Method: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) is the standard technique.[5][21][22][23] LC-MS/MS offers high sensitivity and specificity.

  • Sample Preparation:

    • Plasma: Liquid-liquid extraction with solvents like methylene (B1212753) chloride or solid-phase extraction is commonly used to isolate the analytes from plasma proteins.[21][22]

    • Urine: Similar extraction procedures are applied to urine samples.

  • Quantification: The limit of quantification (LOQ) for omeprazole and its metabolites in plasma is typically in the range of 5-20 nmol/L or 5-10 ng/mL.[21][22]

Phenotyping_Workflow sub_select Subject Selection (Healthy Volunteers, Fasted) drug_admin Drug Administration (Single 20 mg oral dose of Omeprazole) sub_select->drug_admin genotype Genotyping (Optional) (PCR-RFLP for CYP2C19 alleles) sub_select->genotype sampling Sample Collection (Plasma at 2-3h post-dose) drug_admin->sampling extraction Sample Preparation (e.g., Liquid-Liquid Extraction) sampling->extraction analysis LC-MS/MS Analysis (Quantify Omeprazole & 5-OH-Omeprazole) extraction->analysis calc Calculate Metabolic Ratio (MR) ([Omeprazole] / [5-OH-Omeprazole]) analysis->calc phenotype Phenotype Classification (Based on MR cut-offs) calc->phenotype correlation Correlate Phenotype with Genotype phenotype->correlation genotype->correlation

Caption: Experimental workflow for CYP2C19 phenotyping.

Data Presentation and Interpretation

The primary metric for phenotyping is the Metabolic Ratio (MR), which reflects the rate of 5-hydroxylation of omeprazole.

  • Plasma MR: Calculated as the plasma concentration of omeprazole divided by the plasma concentration of 5-hydroxyomeprazole at a specific time point (e.g., 3 hours post-dose).[14]

  • Urine MR: Calculated as the molar amount of omeprazole divided by the molar amount of 5-hydroxyomeprazole excreted in urine over a defined period.[9][10]

Quantitative Data

The following tables summarize key quantitative data from various phenotyping studies.

Table 1: Pharmacokinetic Parameters of Omeprazole (Single 20 mg Dose) by CYP2C19 Phenotype

Phenotype AUC (Area Under the Curve) Key Finding Reference
Poor Metabolizer (PM) ~6 to 13-fold higher than NMs/EMs Significantly reduced clearance leads to much higher drug exposure. [2][6][11]
Normal/Extensive Metabolizer (NM/EM) Baseline Standard metabolic clearance. [2][11]

| Ultrarapid Metabolizer (UM) | ~50% lower than NMs | Increased clearance leads to significantly lower drug exposure. |[2][24] |

Table 2: Omeprazole Metabolic Ratio (MR) by CYP2C19 Phenotype

Phenotype Group Median Urine MR (25%-75% Percentiles) Key Finding Reference
Extensive Metabolizers (EMs) 1.03 (0.69–1.36) Baseline metabolic activity. [9][10]
Ultrarapid Metabolizers (UMs) 1.95 (1.33–2.68) Higher MR indicates more parent drug is metabolized relative to what is excreted. Statistically higher than EMs. [9][10]
Intermediate + Poor Metabolizers (IMs+PMs) 1.40 (0.78–2.13) Lower metabolic activity compared to UMs and EMs. [9][10]

Note: The urine MR reflects the ratio of the metabolite to the parent drug, so a higher ratio indicates higher enzyme activity. The study cited combined IMs and PMs for analysis.

Table 3: Enzyme Kinetics for Omeprazole 5-Hydroxylation

Enzyme Turnover Number (nmol/min/nmol P450) KM (Michaelis Constant) Key Finding Reference
Recombinant CYP2C19 13.4 ± 1.4 Low High affinity and high turnover rate, confirming it as the major 5-hydroxylase. [25]
Recombinant CYP3A4 5.7 ± 1.1 Higher than CYP2C19 Contributes to 5-hydroxylation but with lower affinity than CYP2C19. [25]
Recombinant CYP2C8 2.2 ± 0.1 Higher than CYP2C19 Minor contribution. [25]

| Recombinant CYP2C18 | 1.5 ± 0.1 | Higher than CYP2C19 | Minor contribution. |[25] |

Conclusion

Omeprazole is a well-validated and effective probe for CYP2C19 phenotyping. The stereoselective metabolism of its enantiomers is a critical factor, with the metabolic ratio of the (S)-enantiomer to its 5-hydroxy metabolite offering a highly specific index of CYP2C19 activity. A standardized protocol involving a single 20 mg oral dose and subsequent measurement of parent drug and metabolite concentrations in plasma or urine allows for reliable classification of individuals into poor, intermediate, normal, rapid, and ultrarapid metabolizer phenotypes. This information is invaluable for drug development, clinical pharmacology studies, and guiding personalized medicine approaches for drugs metabolized by CYP2C19.

References

A Technical Guide to the Degradation Kinetics of (s)-Omeprazole in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (s)-Omeprazole (Esomeprazole), the S-isomer of omeprazole (B731), is a potent proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders.[1][2] A critical characteristic of esomeprazole (B1671258) is its inherent instability in acidic conditions. This acid lability is fundamental to its mechanism of action but also presents a significant challenge for pharmaceutical formulation.[1][3] Understanding the degradation kinetics is paramount for the development of stable, effective, and safe dosage forms. This technical guide provides an in-depth analysis of the degradation pathways, kinetics, and experimental methodologies for studying (s)-Omeprazole in acidic media.

The Chemical Pathway of Acid-Induced Degradation

The degradation of esomeprazole in an acidic environment is a well-documented, multi-step process. The molecule's stability is highly pH-dependent, with rapid degradation occurring in acidic solutions.[1][4][5] The process is initiated by protonation, leading to a series of molecular rearrangements that form a reactive intermediate. This intermediate is responsible for the therapeutic effect but also leads to further degradation products.

In acidic conditions, esomeprazole is transformed into a reactive tetracyclic sulfenamide (B3320178).[4] This activated form is the key intermediate that covalently binds to cysteine residues on the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to its inhibition.[4] However, this reactive species can also degrade further. Studies using high-resolution mass spectrometry have identified several degradation products, including rearranged monomers and various dimer ions.[6][7][8]

G cluster_activation Activation Pathway cluster_degradation Degradation Pathway cluster_target Pharmacological Action Esomeprazole (s)-Omeprazole Protonated Protonated Intermediate Esomeprazole->Protonated H+ (Acidic pH) Sulfenamide Tetracyclic Sulfenamide (Active Inhibitor) Protonated->Sulfenamide Rearrangement Degradation_Products Further Degradation Products (e.g., Monomers, Dimers) Sulfenamide->Degradation_Products Further Reaction/Degradation Proton_Pump H+/K+-ATPase (Proton Pump) Sulfenamide->Proton_Pump Binds to Cys Residues Inhibition Covalent Inhibition Proton_Pump->Inhibition

Acid-induced activation and degradation pathway of (s)-Omeprazole.

Quantitative Degradation Kinetics

The degradation of esomeprazole in acidic media follows first-order kinetics.[4][9] The rate of degradation is highly sensitive to pH, with stability increasing significantly as the pH rises. This relationship is critical for designing enteric-coated formulations that protect the drug from the low pH of the stomach.

The following table summarizes quantitative data from various studies on the degradation of omeprazole and esomeprazole under acidic stress.

CompoundpHTemperature (°C)ConditionObserved DegradationHalf-life (t½)Reference
Omeprazole< 5Not SpecifiedAqueous SolutionNot Specified~10 minutes[3]
Omeprazole6.5Not SpecifiedAqueous SolutionNot Specified~18 hours[3]
EsomeprazoleNot Specified25Not SpecifiedNot Specified~19 hours
EsomeprazoleNot Specified37Not SpecifiedNot Specified~8 hours
Omeprazole~1600.1 N HCl for 1 hour61.64%Not Reported[10]
Esomeprazole~1600.1 N HCl for 2 hours~2%Not Reported[11]

Note: Omeprazole is a racemic mixture of (s)- and (r)-isomers. The degradation kinetics are expected to be similar for the individual enantiomers.

G Factors Key Factors Influencing Degradation pH pH Level Factors->pH Temp Temperature Factors->Temp Time Exposure Time Factors->Time Outcome Degradation Rate (First-Order Kinetics) pH->Outcome Inverse Relationship (Lower pH, Higher Rate) Temp->Outcome Direct Relationship (Higher Temp, Higher Rate) Time->Outcome Direct Relationship (Longer Time, More Degradation)

Logical relationship of factors affecting esomeprazole degradation.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A typical protocol for investigating the acid-induced degradation of esomeprazole is outlined below.

3.1 Materials and Reagents

3.2 Sample Preparation

  • Stock Solution: Accurately weigh and dissolve the (s)-Omeprazole reference standard in a suitable solvent like methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution with the acidic medium (e.g., 0.1 N HCl) to achieve the desired initial concentration for the kinetic study.

3.3 Acid Stress Conditions

  • Expose the working solution to the acidic medium (e.g., 0.1 N HCl) at a controlled temperature.[6][11] For accelerated degradation, a temperature of 60°C or 80°C may be used.[1][10]

  • Collect aliquots at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

3.4 Neutralization and Analysis

  • Immediately after collection, neutralize the aliquot with an equivalent amount of basic solution (e.g., 0.1 N NaOH) to halt the degradation reaction.[1]

  • Dilute the neutralized sample to a suitable concentration with the mobile phase or a diluent like methanol.

  • Analyze the samples using a validated stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][12]

3.5 Analytical Method Example (RP-HPLC)

  • Column: C18 or C8, e.g., 250mm x 4.6mm, 5 µm particle size.[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M Disodium hydrogen phosphate, pH adjusted) and an organic solvent (e.g., Methanol or Acetonitrile).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at approximately 305 nm.[2][5]

  • Data Analysis: Plot the natural logarithm of the remaining (s)-Omeprazole concentration versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (-k).

G start Start: Prepare (s)-Omeprazole Stock Solution stress 1. Induce Acid Stress (e.g., 0.1 N HCl at 60°C) start->stress sample 2. Collect Aliquots at Timed Intervals stress->sample neutralize 3. Neutralize Sample (e.g., with 0.1 N NaOH) sample->neutralize analyze 4. Analyze via RP-HPLC (UV Detection at 305 nm) neutralize->analyze data 5. Calculate Degradation Rate (First-Order Kinetics) analyze->data end End: Determine Half-Life and Degradation Profile data->end

General experimental workflow for an acid degradation study.

Summary and Implications for Drug Development

The acidic degradation of (s)-Omeprazole is a rapid, pH-dependent process that follows first-order kinetics. The transformation into a reactive sulfenamide is essential for its therapeutic activity but also initiates a cascade of further degradation. This inherent instability necessitates the use of protective formulation strategies, most commonly enteric coatings, to prevent premature degradation in the stomach and ensure the drug reaches its site of action in the small intestine.[3] A thorough understanding of these degradation kinetics and the development of robust, stability-indicating analytical methods are crucial for ensuring the quality, efficacy, and safety of (s)-Omeprazole pharmaceutical products.

References

The Core of Chirality: A Technical Guide to the Pharmacological Differences Between Omeprazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical pharmacological distinctions between the enantiomers of omeprazole (B731), the S-isomer (esomeprazole) and the R-isomer, within biological systems. By examining their differential metabolism, pharmacokinetics, and pharmacodynamics, we illuminate the scientific rationale behind the development of esomeprazole (B1671258) as a single-enantiomer proton pump inhibitor (PPI). This document provides a comprehensive resource, including quantitative data, detailed experimental methodologies, and visual representations of key pathways to support research and development in gastroenterology and pharmacology.

Stereoselective Metabolism: The Role of Cytochrome P450

The primary pharmacological differences between the enantiomers of omeprazole stem from their stereoselective metabolism by the cytochrome P450 (CYP) enzyme system in the liver. The key enzymes involved are CYP2C19 and CYP3A4.

(S)-omeprazole (esomeprazole) is metabolized to a lesser extent by CYP2C19 compared to (R)-omeprazole.[1][2] This results in a significantly lower intrinsic clearance for esomeprazole. In contrast, this compound is more rapidly metabolized by CYP2C19. Both enantiomers are also substrates for CYP3A4, which mediates their conversion to the inactive sulfone metabolite.[3][4]

This differential metabolism leads to a slower elimination and consequently higher plasma concentrations of esomeprazole compared to an equivalent dose of racemic omeprazole.[5] This key difference in metabolic fate forms the basis for the distinct pharmacokinetic and pharmacodynamic profiles of the two enantiomers.

Metabolic Pathways of Omeprazole Enantiomers

Metabolic Pathways of Omeprazole Enantiomers R_omeprazole R-Omeprazole Hydroxy_R 5-Hydroxy-R-omeprazole (major metabolite) R_omeprazole->Hydroxy_R hydroxylation Sulfone_R R-Omeprazole Sulfone (minor metabolite) R_omeprazole->Sulfone_R sulfoxidation S_omeprazole S-Omeprazole (Esomeprazole) Hydroxy_S 5-Hydroxy-S-omeprazole (minor metabolite) S_omeprazole->Hydroxy_S hydroxylation Desmethyl_S 5-O-desmethyl-S-omeprazole (major metabolite) S_omeprazole->Desmethyl_S O-demethylation Sulfone_S S-Omeprazole Sulfone (major metabolite) S_omeprazole->Sulfone_S sulfoxidation CYP2C19 CYP2C19 CYP2C19->R_omeprazole CYP2C19->S_omeprazole CYP3A4 CYP3A4 CYP3A4->R_omeprazole CYP3A4->S_omeprazole

Caption: Metabolic pathways of R- and S-omeprazole via CYP2C19 and CYP3A4.

Comparative Pharmacokinetics

The stereoselective metabolism of omeprazole enantiomers directly translates to significant differences in their pharmacokinetic profiles. Esomeprazole consistently demonstrates a higher area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax) compared to an equivalent dose of racemic omeprazole or this compound.[5] This effect is more pronounced with repeated dosing.

Table 1: Pharmacokinetic Parameters of Esomeprazole vs. This compound and Racemic Omeprazole (Healthy Subjects)
ParameterEsomeprazole (20 mg)This compound (20 mg)Racemic Omeprazole (20 mg)Esomeprazole (40 mg)This compound (40 mg)Racemic Omeprazole (40 mg)
AUC Day 1 (µmol·h/L) 1.520.621.043.881.392.44
AUC Day 5 (µmol·h/L) 2.840.681.639.321.805.79

Data adapted from a study in healthy subjects.[5]

Pharmacodynamics: Inhibition of H+/K+-ATPase and Intragastric Acid Control

Both enantiomers of omeprazole are prodrugs that, in the acidic environment of the parietal cell canaliculus, are converted to a tetracyclic sulfenamide (B3320178). This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), leading to its irreversible inhibition.[6][7]

While the enantiomers are equipotent in their direct inhibition of the H+/K+-ATPase, the superior pharmacokinetic profile of esomeprazole leads to a more pronounced and sustained pharmacodynamic effect.[8]

Table 2: In Vitro H+/K+-ATPase Inhibition
CompoundIC50
Omeprazole1.1 - 5.8 µM
Esomeprazole2.3 µM

IC50 values can vary depending on the experimental conditions.[9]

The enhanced plasma concentration of esomeprazole results in a greater and more prolonged suppression of gastric acid secretion, as measured by intragastric pH.

Table 3: Intragastric pH Control in Patients with GERD Symptoms
Treatment (once daily for 5 days)Mean % of 24-h period with intragastric pH > 4
Esomeprazole 40 mg57.7 - 69.8%
Omeprazole 20 mg43.7%
Lansoprazole 30 mg44.5%
Pantoprazole 40 mg44.8%
Rabeprazole 20 mg44.5%

Data from comparative clinical trials.

Clinical Efficacy

The enhanced acid suppression provided by esomeprazole has been shown to translate into improved clinical outcomes in the treatment of acid-related disorders, particularly in the healing of erosive esophagitis.

Table 4: Healing Rates in Erosive Esophagitis (8-week treatment)
TreatmentHealing Rate
Esomeprazole 40 mg93.7%
Omeprazole 20 mg84.2%

Results from a large-scale, randomized, double-blind clinical trial.[10]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of omeprazole enantiomers on the activity of the H+/K+-ATPase enzyme.

Methodology:

  • Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric mucosa of animal models (e.g., hog or rabbit) through a series of homogenization and differential centrifugation steps to obtain a microsomal fraction enriched with the enzyme.[11]

  • Activation of Inhibitor: As omeprazole and its enantiomers are prodrugs, they require activation in an acidic environment. The compounds are pre-incubated at an acidic pH (e.g., pH 6.1) to facilitate their conversion to the active sulfenamide form.[9]

  • Enzyme Inhibition: The activated inhibitor is then incubated with the H+/K+-ATPase preparation at a physiological pH (e.g., pH 7.4).

  • ATPase Activity Measurement: The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis. This is commonly done by quantifying the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric assay (e.g., the Fiske-Subbarow method).

  • IC50 Determination: The assay is performed with a range of inhibitor concentrations, and the IC50 value is calculated as the concentration of the compound that produces 50% inhibition of the enzyme activity.

Workflow for In Vitro H+/K+-ATPase Inhibition Assay

Workflow for In Vitro H+/K+-ATPase Inhibition Assay start Start prep_enzyme Prepare H+/K+-ATPase (from gastric mucosa) start->prep_enzyme activate_inhibitor Activate Inhibitor (acidic pre-incubation) prep_enzyme->activate_inhibitor incubate Incubate Enzyme with Activated Inhibitor activate_inhibitor->incubate measure_activity Measure ATPase Activity (quantify Pi release) incubate->measure_activity calculate_ic50 Calculate IC50 measure_activity->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro inhibitory activity of omeprazole enantiomers.

Clinical Trial for Intragastric pH Monitoring

Objective: To compare the effect of esomeprazole and omeprazole on 24-hour intragastric pH in patients with symptoms of gastroesophageal reflux disease (GERD).

Methodology:

  • Study Design: A randomized, double-blind, crossover study is a common design.[12]

  • Patient Population: Patients with a clinical diagnosis of GERD are recruited.

  • Treatment Periods: Patients receive daily doses of either esomeprazole or omeprazole for a defined period (e.g., 5-7 days). This is followed by a washout period before crossing over to the other treatment.

  • pH Monitoring: On the final day of each treatment period, 24-hour intragastric pH is continuously monitored using a nasogastric pH catheter connected to a portable data logger.

  • Data Analysis: The primary endpoint is typically the mean percentage of time over the 24-hour period that the intragastric pH remains above 4.0. Other parameters such as the median pH are also analyzed.

Logical Flow of a Crossover Clinical Trial for pH Monitoring

Logical Flow of a Crossover Clinical Trial for pH Monitoring start Patient Recruitment (GERD diagnosis) randomization Randomization start->randomization group_a Group A randomization->group_a group_b Group B randomization->group_b treatment_1a Treatment 1: Esomeprazole group_a->treatment_1a treatment_2a Treatment 2: Omeprazole group_a->treatment_2a treatment_1b Treatment 2: Omeprazole group_b->treatment_1b treatment_2b Treatment 1: Esomeprazole group_b->treatment_2b ph_monitoring_1 24-h pH Monitoring treatment_1a->ph_monitoring_1 treatment_1b->ph_monitoring_1 washout Washout Period ph_monitoring_1->washout washout->group_a washout->group_b ph_monitoring_2 24-h pH Monitoring treatment_2a->ph_monitoring_2 treatment_2b->ph_monitoring_2 data_analysis Data Analysis (% time pH > 4) ph_monitoring_2->data_analysis end End data_analysis->end

Caption: Logical flow of a crossover clinical trial comparing the effects of esomeprazole and omeprazole on intragastric pH.

Enantioselective Determination of Omeprazole in Plasma

Objective: To quantify the plasma concentrations of (S)- and this compound.

Methodology:

  • Sample Preparation: Plasma samples are subjected to protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.[13]

  • Chromatographic Separation: The enantiomers are separated using chiral high-performance liquid chromatography (HPLC). A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD), is typically used.[13]

  • Detection: The separated enantiomers are detected using ultraviolet (UV) absorbance or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.

  • Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known concentration of an internal standard.

Conclusion

The pharmacological differences between the enantiomers of omeprazole are profound and clinically significant. The stereoselective metabolism of (S)-omeprazole (esomeprazole) results in a more favorable pharmacokinetic profile, characterized by higher and more sustained plasma concentrations. This, in turn, leads to more effective and prolonged inhibition of gastric acid secretion compared to racemic omeprazole. These fundamental pharmacological distinctions provide a strong scientific basis for the clinical advantages observed with esomeprazole in the management of acid-related disorders. This guide provides the foundational data and methodologies for researchers and drug development professionals to further explore and build upon these findings.

References

(R)-Omeprazole Binding Affinity to H+/K+ ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding characteristics of omeprazole (B731), with a focus on its (R)-enantiomer, to the gastric H+/K+ ATPase. Omeprazole, a cornerstone of proton pump inhibitors (PPIs), functions as a prodrug that undergoes acid-catalyzed activation to an achiral sulfenamide (B3320178) intermediate. This active metabolite forms a specific and irreversible covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, effectively inhibiting gastric acid secretion. While omeprazole is administered as a racemic mixture, the clinically significant distinctions between its (R)- and (S)-enantiomers (esomeprazole) are primarily pharmacokinetic, governed by differential metabolism via the CYP2C19 enzyme, rather than pharmacodynamic differences at the target enzyme. This document details the mechanism of action, presents quantitative inhibition and binding data, outlines the experimental protocols used for these determinations, and provides visualizations of the key pathways and workflows.

Introduction to Omeprazole and the Gastric H+/K+ ATPase

Omeprazole is a weak base belonging to the substituted benzimidazole (B57391) class of drugs. It is a racemic mixture of (R)- and (S)-enantiomers.[1] The therapeutic efficacy of omeprazole lies in its ability to potently and specifically inhibit the gastric H+/K+ ATPase, the enzyme directly responsible for the final step in gastric acid secretion.[2][3] This enzyme, often called the "proton pump," is a P-type ATPase found in the secretory canaliculi of parietal cells in the stomach lining.[4] It functions by exchanging cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+) against a significant concentration gradient, a process powered by ATP hydrolysis.[5] By inhibiting this pump, omeprazole and other PPIs provide long-lasting suppression of gastric acid, forming the basis of treatment for acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[2]

Mechanism of Covalent Inhibition

The inhibitory action of omeprazole is a multi-step process that relies on the unique acidic environment generated by the target enzyme itself.

Acid-Catalyzed Activation

Omeprazole is administered in an inactive, prodrug form.[6] As a weak base, it freely crosses cell membranes and selectively accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[7] In this acidic milieu (pH < 2), omeprazole undergoes a proton-catalyzed molecular rearrangement. This process transforms the initial benzimidazole structure into a highly reactive tetracyclic sulfenamide.[2] Critically, the chiral center at the sulfur atom is lost during this transformation, meaning both (R)-omeprazole and (S)-omeprazole form the exact same achiral active inhibitor.[7]

Covalent Bond Formation

The activated sulfenamide is electrophilic and readily reacts with nucleophilic sulfhydryl (-SH) groups of cysteine residues accessible on the luminal (extracellular) domain of the H+/K+ ATPase. This reaction results in the formation of a stable, covalent disulfide bond, which irreversibly inactivates the enzyme.[3][4][5] The degree of inhibition is directly correlated to the amount of the inhibitor bound to the enzyme.[8] This covalent binding explains the long duration of action of omeprazole, which far exceeds its plasma half-life, as restoration of acid secretion requires the synthesis of new H+/K+ ATPase enzymes.[6]

Quantitative Binding and Inhibition Data

Due to the irreversible covalent nature of the interaction, traditional equilibrium dissociation constants (Kd) are not applicable. Instead, the binding affinity is characterized by inhibition constants (IC50) under specific conditions and by the stoichiometry of binding at maximal inhibition.

Enantiomer Considerations: Pharmacokinetics vs. Pharmacodynamics

The primary distinction between this compound and (S)-omeprazole (esomeprazole) is pharmacokinetic. The (R)-enantiomer is metabolized more rapidly and extensively by the hepatic enzyme CYP2C19 compared to the (S)-enantiomer.[1][9] This results in a lower systemic exposure (Area Under the Curve, AUC) and greater inter-individual variability for this compound.[9] Because both enantiomers convert to the same active inhibitor, their direct pharmacodynamic activity and binding mechanism at the proton pump are identical.[7] The improved clinical efficacy observed with the pure (S)-enantiomer, esomeprazole, is attributed to its slower clearance, leading to higher and more sustained plasma concentrations.[1][10]

Inhibition and Binding Data

The following table summarizes key quantitative data for racemic omeprazole's interaction with H+/K+ ATPase.

ParameterValueConditions / NotesCitation
IC50 2.4 µMIn vitro assay using hog gastric membrane vesicles, under acidifying conditions.[11]
IC50 1.1 µMIn vitro assay using gastric microsomes. Microsomes pre-incubated at pH 6.1, activity measured at pH 7.4.[12]
IC50 1.7 µMIn vitro assay using gastric microsomes under identical conditions to a parallel experiment.[12]
IC50 30 µMIn vitro assay using gastric membrane vesicles with reduced intravesicular acidification (imidazole added).[11]
Binding Stoichiometry ~2.1 mol / molMoles of radiolabeled omeprazole bound per mole of H+/K+ ATPase phosphoenzyme at total inhibition.[13]
Binding Stoichiometry ~1:1Stoichiometry of the acid-decomposed form of omeprazole reacting with sulfhydryl groups in the enzyme preparation.[8]
% Inhibition 65.57%At a concentration of 100 µg/ml in an in vitro H+/K+ ATPase suppression assay.[14]

Experimental Protocols

The following sections describe generalized methodologies for assessing the binding and inhibition of omeprazole on the H+/K+ ATPase, based on published research.

Preparation of Gastric H+/K+-ATPase Vesicles (Microsomes)

This protocol outlines the isolation of membrane vesicles enriched with H+/K+ ATPase from gastric mucosa, typically from hog or rabbit stomachs.

  • Tissue Homogenization: Freshly obtained gastric mucosa is scraped, minced, and homogenized in a buffered sucrose (B13894) solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin (e.g., 20,000 x g) removes nuclei and heavy mitochondria.

  • Microsome Pelleting: The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the H+/K+ ATPase-rich vesicles.

  • Purification (Optional): The crude microsomal fraction can be further purified using a sucrose density gradient centrifugation to increase the purity of the H+/K+ ATPase vesicles.

  • Resuspension and Storage: The final pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

H+/K+-ATPase Inhibition Assay

This assay measures the enzymatic activity of the proton pump by quantifying the rate of ATP hydrolysis, which is inhibited in the presence of omeprazole.

  • Reaction Mixture Preparation: A reaction buffer is prepared (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 10 mM KCl).

  • Enzyme Activation & Inhibition:

    • H+/K+ ATPase vesicles (e.g., 5-10 µg protein) are pre-incubated in a buffer at a slightly acidic pH (e.g., pH 6.1-6.5) to facilitate omeprazole activation.

    • Varying concentrations of omeprazole (or the (R)-enantiomer) are added to the vesicles and incubated for a defined period (e.g., 30 minutes) at 37°C. This allows for the drug to activate and bind to the enzyme.

  • Initiation of ATPase Reaction: The pre-incubated vesicle/inhibitor mix is transferred to the main reaction buffer (pH 7.4). The enzymatic reaction is initiated by the addition of ATP (e.g., 2 mM final concentration).

  • Reaction Incubation & Termination: The mixture is incubated for a set time (e.g., 10-20 minutes) at 37°C. The reaction is terminated by adding an acid solution (e.g., trichloroacetic acid).

  • Quantification of Phosphate (B84403): The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically (e.g., using the Fiske-Subbarow method). The absorbance is read on a spectrophotometer.

  • Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Radioligand Binding Assay for Stoichiometry

This method uses radiolabeled omeprazole to directly quantify the number of drug molecules bound to the enzyme at maximal inhibition.

  • Inhibition with Radiolabeled Drug: H+/K+ ATPase vesicles are incubated under activating (acid-pumping) conditions with a saturating concentration of radiolabeled omeprazole (e.g., [3H]omeprazole or [14C]omeprazole) to achieve total inhibition of ATPase activity.

  • Separation of Bound and Free Ligand: The reaction mixture is passed through a size-exclusion chromatography column (e.g., Sephadex G-50) or subjected to rapid filtration to separate the vesicles (with bound drug) from the unbound radiolabeled omeprazole.

  • Quantification of Bound Radioactivity: The radioactivity associated with the vesicle fraction is measured using liquid scintillation counting.

  • Quantification of Enzyme: The amount of active enzyme in the sample is determined by measuring the level of the acid-stable phosphoenzyme intermediate (EP), typically through incubation with [γ-32P]ATP.

  • Calculation of Stoichiometry: The molar ratio of bound radiolabeled omeprazole to the molar amount of the phosphoenzyme is calculated to determine the binding stoichiometry.

Visualizations

The following diagrams illustrate key pathways and workflows related to omeprazole's interaction with the H+/K+ ATPase.

Caption: Acid-catalyzed activation and covalent binding of this compound.

ATPase_Activation_Signaling cluster_cell Parietal Cell H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq CCK2R CCK2 Receptor CCK2R->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC Ca2 Ca²⁺ Release IP3_DAG->Ca2 MembraneFusion Membrane Fusion & Translocation PKA->MembraneFusion PKC->MembraneFusion Ca2->MembraneFusion Tubulovesicles Tubulovesicles (Inactive H+/K+ ATPase) Tubulovesicles->MembraneFusion ActivePump Active H+/K+ ATPase in Canalicular Membrane MembraneFusion->ActivePump Histamine Histamine Histamine->H2R ACh Acetylcholine ACh->M3R Gastrin Gastrin Gastrin->CCK2R

Caption: Signaling pathways leading to H+/K+ ATPase activation.

Experimental_Workflow start Start: Prepare Gastric Vesicles (Microsomes) pre_incubate Pre-incubate Vesicles at acidic pH (e.g., 6.5) start->pre_incubate add_omeprazole Add varying concentrations of Omeprazole pre_incubate->add_omeprazole incubate_drug Incubate at 37°C (allows for drug activation and binding) add_omeprazole->incubate_drug initiate_reaction Transfer to reaction buffer (pH 7.4) and add ATP to start reaction incubate_drug->initiate_reaction incubate_atpase Incubate at 37°C (allows for ATP hydrolysis) initiate_reaction->incubate_atpase stop_reaction Terminate reaction (e.g., add TCA) incubate_atpase->stop_reaction measure_pi Measure inorganic phosphate (Pi) released stop_reaction->measure_pi analyze Plot % Inhibition vs. [Omeprazole] and calculate IC50 measure_pi->analyze end End analyze->end

Caption: Experimental workflow for an H+/K+ ATPase inhibition assay.

Conclusion

The binding of this compound to the H+/K+ ATPase is a complex, acid-dependent process resulting in irreversible covalent inhibition. A critical aspect for researchers is the understanding that the pharmacodynamic interaction at the proton pump is identical for both (R)- and (S)-enantiomers, as they are converted to the same achiral active inhibitor. The observed differences in clinical efficacy and metabolism are rooted in their pharmacokinetic profiles. Quantitative analysis demonstrates potent inhibition in the low micromolar range under activating conditions, with a binding stoichiometry of approximately two molecules of inhibitor per functional enzyme unit. The detailed protocols and pathways provided herein serve as a comprehensive resource for the scientific community engaged in the study of proton pump inhibitors and related gastric acid secretion research.

References

The Evolving Metabolic Landscape of (r)-Omeprazole: An In-Depth Technical Guide to the Identification of Novel Metabolites In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(r)-Omeprazole, the R-enantiomer of the widely prescribed proton pump inhibitor omeprazole (B731), undergoes extensive and stereoselective metabolism in vivo. While the primary metabolic pathways involving hydroxylation and sulfoxidation are well-characterized, recent advancements in analytical techniques have unveiled a more complex metabolic landscape. This technical guide provides a comprehensive overview of the known and newly discovered in vivo metabolites of this compound, with a focus on novel biotransformation pathways. Detailed experimental protocols for the identification and characterization of these metabolites using advanced liquid chromatography-mass spectrometry (LC-MS) techniques are presented. Furthermore, this guide includes quantitative data for known metabolites and discusses the ongoing efforts to quantify novel metabolic products. Visual representations of metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the intricate processes governing the in vivo fate of this compound.

Introduction

Omeprazole is a racemic mixture of (r)- and (s)-omeprazole (esomeprazole) that effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase pump in parietal cells. The metabolism of omeprazole is stereoselective, with the (r)-enantiomer being cleared more rapidly from the plasma than the (s)-enantiomer. This difference in metabolic rate is primarily attributed to the stereoselective action of cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. The primary route of metabolism for this compound is the conversion to 5-hydroxyomeprazole by CYP2C19, with some contribution from CYP3A4.[1] While the major metabolites—5-hydroxyomeprazole, omeprazole sulfone, and to a lesser extent, 3-hydroxyomeprazole (B12663690) and 5'-O-desmethylomeprazole—are well-documented, the complete metabolic profile of this compound is still being elucidated. Recent studies have identified several novel metabolites, highlighting the complexity of its biotransformation and the need for advanced analytical approaches for their comprehensive identification and quantification.

Known and Novel Metabolic Pathways of this compound

The in vivo metabolism of this compound is a multifaceted process involving both Phase I and Phase II reactions.

Established Metabolic Pathways

The predominant metabolic pathways for this compound are mediated by the CYP450 enzyme system in the liver.

  • Hydroxylation: The primary metabolic route for this compound is hydroxylation at the 5-position of the benzimidazole (B57391) ring to form 5-hydroxyomeprazole. This reaction is mainly catalyzed by CYP2C19.

  • Sulfoxidation: CYP3A4 mediates the oxidation of the sulfide (B99878) bond to form omeprazole sulfone.

Novel Metabolic Pathways and Metabolites

Recent research has expanded our understanding of this compound metabolism beyond the canonical pathways.

  • Glutathione (B108866) Conjugation: A metabolic pathway involving conjugation with glutathione has been identified in rats, accounting for approximately 10% of the administered dose. This pathway leads to the formation of an N-acetylcysteine derivative of the benzimidazole moiety and several metabolites of the pyridine (B92270) moiety.

  • Hydroxy Glucuronide Metabolites: A study in mice identified a novel hydroxy glucuronide metabolite of omeprazole, indicating the involvement of UDP-glucuronosyltransferases (UGTs) in its Phase II metabolism.[2]

  • Multiple Novel Metabolites in Rodent Models: A comprehensive study utilizing isotope ratio-monitoring liquid chromatography-mass spectrometry in mice identified a total of seventeen metabolites of omeprazole in brain and plasma.[2] Among these were several previously unreported metabolites, suggesting a more intricate metabolic network than previously understood.[2]

  • Novel Human Urinary Metabolites: A recent study presented at a conference in 2023 reported the discovery of eight previously unknown metabolites of omeprazole in human urine, with proposed structures for six of them based on ultra-high performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) analysis.

Quantitative Analysis of this compound Metabolites

While quantitative data for the well-established metabolites of omeprazole are available, the quantification of novel metabolites remains a significant challenge and an active area of research. The transient nature and low abundance of some of these novel metabolites make their accurate measurement in biological matrices difficult.

Table 1: Known Metabolites of Omeprazole and their Primary Metabolic Enzymes

MetabolitePrimary Enzyme(s)
5-HydroxyomeprazoleCYP2C19, CYP3A4
Omeprazole SulfoneCYP3A4
5'-O-desmethylomeprazoleCYP2C19
3-HydroxyomeprazoleCYP3A4

Note: This table represents the major known metabolites. As research on novel metabolites is ongoing, quantitative data for these compounds is not yet widely available in peer-reviewed literature.

Experimental Protocols for In Vivo Metabolite Identification

The identification of novel drug metabolites in vivo requires sophisticated analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). The following is a representative, detailed protocol for the identification of this compound metabolites in urine.

Sample Preparation from Urine
  • Collection: Collect urine samples from subjects at specified time intervals following the administration of this compound.

  • Centrifugation: Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Enzymatic Hydrolysis (for glucuronide metabolites):

    • To 1 mL of the supernatant, add 200 µL of phosphate (B84403) buffer (pH 6.8).

    • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate the mixture at 37°C for 16 hours.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the metabolites with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

UPLC-HRMS Analysis
  • Chromatographic System: A high-resolution LC system such as a Waters ACQUITY UPLC or equivalent.

  • Column: A reversed-phase column suitable for metabolite analysis, such as a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive Orbitrap or a Sciex TripleTOF.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2) or all-ion fragmentation (AIF).

    • Full Scan MS: mass range m/z 100-1000, resolution 70,000.

    • dd-MS2: TopN (e.g., Top 5) most intense ions from the full scan are selected for fragmentation, resolution 17,500.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of this compound

G r_omeprazole This compound hydroxy_omeprazole 5-Hydroxyomeprazole r_omeprazole->hydroxy_omeprazole CYP2C19 >> CYP3A4 sulfone Omeprazole Sulfone r_omeprazole->sulfone CYP3A4 desmethyl 5'-O-desmethylomeprazole r_omeprazole->desmethyl CYP2C19 glutathione_conjugate Glutathione Conjugates r_omeprazole->glutathione_conjugate GSTs other_novel Other Novel Metabolites r_omeprazole->other_novel glucuronide_conjugate Hydroxy Glucuronide Metabolites hydroxy_omeprazole->glucuronide_conjugate UGTs

Caption: Metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

G sample_collection In Vivo Sample Collection (Urine, Plasma) sample_prep Sample Preparation (Enzymatic Hydrolysis, SPE) sample_collection->sample_prep lc_ms_analysis UPLC-HRMS Analysis (Full Scan & MS/MS) sample_prep->lc_ms_analysis data_processing Data Processing & Metabolite Detection lc_ms_analysis->data_processing structure_elucidation Structure Elucidation (Fragmentation Analysis) data_processing->structure_elucidation quantification Quantitative Analysis (Method Validation) structure_elucidation->quantification

Caption: Workflow for in vivo metabolite identification.

Conclusion and Future Directions

The in vivo metabolism of this compound is more complex than initially described, with several novel metabolites and metabolic pathways being recently identified. The application of advanced analytical techniques, particularly UPLC-HRMS, has been instrumental in these discoveries. While significant progress has been made in the qualitative identification of these novel metabolites, their quantitative assessment and the elucidation of their potential pharmacological or toxicological activities remain key areas for future research. A thorough understanding of the complete metabolic profile of this compound is crucial for optimizing its therapeutic use, predicting potential drug-drug interactions, and ensuring patient safety. Further studies focusing on the structural confirmation of novel metabolites through techniques like NMR, and the development of validated quantitative assays are warranted to fully characterize the in vivo disposition of this important drug.

References

Methodological & Application

Application Note: Chiral HPLC Method for the Separation of (R)-Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Omeprazole (B731) is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. It is a chiral compound, existing as two enantiomers, (S)-Omeprazole (esomeprazole) and (R)-Omeprazole. The enantiomers may exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the development of a robust and reliable analytical method for the enantioselective separation of omeprazole is crucial for quality control, formulation development, and clinical studies. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound from its (S)-enantiomer.

Principle

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to different retention times, allowing for their separation and quantification. In this method, a polysaccharide-based CSP is employed to achieve the enantioseparation of omeprazole.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak AD (250 mm x 4.6 mm, 5 µm).

  • Solvents: HPLC grade n-hexane, 2-propanol, ethanol (B145695), acetic acid, and triethylamine (B128534).

  • Reference Standards: this compound and (S)-Omeprazole reference standards.

2. Preparation of Mobile Phase

Two exemplary mobile phases are described below. The selection depends on the chosen chiral stationary phase.

  • Mobile Phase A (for Chiralcel OD-H): A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine in the ratio of 100:20:0.2:0.1 (v/v/v/v).[1]

  • Mobile Phase B (for Chiralpak AD): A mixture of hexane (B92381) and ethanol in the ratio of 40:60 (v/v).[2][3][4]

Protocol for Mobile Phase A Preparation:

  • Measure 1000 mL of n-hexane.

  • Measure 200 mL of 2-propanol.

  • Measure 2 mL of acetic acid.

  • Measure 1 mL of triethylamine.

  • Combine all solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Standard Solution Preparation

  • Accurately weigh about 10 mg of omeprazole reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a mixture of n-hexane and 2-propanol (1:1 v/v).[1]

  • This yields a stock solution of 100 µg/mL. Further dilutions can be made as required for linearity and other validation parameters.

4. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the separation of omeprazole enantiomers.

ParameterCondition 1 (using Chiralcel OD-H)Condition 2 (using Chiralpak AD)
Chiral Stationary Phase Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)Chiralpak AD (250 mm x 4.6 mm, 5 µm)[2][3][4]
Mobile Phase n-hexane/2-propanol/acetic acid/triethylamine (100:20:0.2:0.1, v/v/v/v)[1]hexane:ethanol (40:60, v/v)[2][3][4]
Flow Rate 1.2 mL/min[1]0.7 mL/min[4]
Detection Wavelength 300 nm[1]302 nm[2][3][4]
Column Temperature AmbientAmbient (e.g., 22 ± 2 °C)[2]
Injection Volume 20 µL20 µL

5. System Suitability

Before starting the analysis, the suitability of the chromatographic system should be verified. Inject the standard solution multiple times and check for parameters like resolution, tailing factor, and theoretical plates. The resolution between the (S)- and this compound peaks should be ≥ 2.[1]

Data Presentation

The following table summarizes typical quantitative data obtained from the chiral separation of omeprazole.

Parameter(S)-OmeprazoleThis compound
Retention Time (min) - Condition 1 ~9.65[1]~11.81[1]
Resolution (Rs) - Condition 1 >2[1]
Limit of Detection (LOD) (µg/mL) - Condition 1 0.71[1]1.16[1]
Limit of Quantitation (LOQ) (µg/mL) - Condition 1 2.16[1]3.51[1]
Retention Time (min) - Condition 2 Elutes first[2]Elutes second[2]
Resolution (Rs) - Condition 2 3.3[2]

Mandatory Visualization

Experimental Workflow Diagram

Chiral_HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (e.g., Hexane:Ethanol) start->prep_mobile_phase prep_standard Prepare Omeprazole Standard Solution start->prep_standard end End hplc_setup HPLC System Setup (Column, Flow Rate, Detector) prep_mobile_phase->hplc_setup injection Inject Standard Solution prep_standard->injection equilibration Column Equilibration with Mobile Phase hplc_setup->equilibration equilibration->injection data_acquisition Data Acquisition (Chromatogram) injection->data_acquisition analysis Data Analysis (Retention Times, Resolution) data_acquisition->analysis analysis->end Chiral_Separation_Principle cluster_column Chiral Stationary Phase (CSP) CSP Chiral Selector S_Ome (S)-Omeprazole S_Ome->CSP Weaker Interaction (Faster Elution) R_Ome This compound R_Ome->CSP Stronger Interaction (Slower Elution)

References

Application Notes and Protocols for the Enantioselective Analysis of Omeprazole by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Omeprazole (B731), a proton pump inhibitor, is a chiral molecule that exists as two enantiomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole.[1][2] Due to stereoselective metabolism by the cytochrome P450 CYP2C19 enzyme, the (S)-isomer exhibits a significantly higher plasma concentration compared to the racemic mixture, leading to a more pronounced therapeutic effect.[1][2] Consequently, accurate and robust analytical methods for the enantioselective analysis of omeprazole are crucial for quality control in pharmaceutical formulations and clinical studies. Capillary electrophoresis (CE) has emerged as a powerful technique for this purpose, offering high efficiency, low sample consumption, and rapid method development.[1] This document provides detailed application notes and protocols for the enantioselective analysis of omeprazole using capillary electrophoresis, primarily employing cyclodextrins as chiral selectors.

Principle of Separation

The enantioselective separation of omeprazole by capillary electrophoresis is achieved by introducing a chiral selector into the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this application.[1] The underlying principle involves the formation of transient diastereomeric complexes between the omeprazole enantiomers and the chiral selector. The differential stability and mobility of these complexes in the electric field lead to their separation, allowing for the individual quantification of each enantiomer.

Experimental Protocols

Several methods have been developed for the enantioselective analysis of omeprazole by CE. Below are detailed protocols for two distinct and validated methods.

Method 1: Using Sulfated β-Cyclodextrin

This method is suitable for the analysis of omeprazole in pharmaceutical formulations.[1][3][4][5]

1. Instrumentation and Capillary:

  • Capillary Electrophoresis System with a UV detector.

  • Uncoated fused-silica capillary: 50 µm i.d., 375 µm o.d., total length of 48.5 cm (effective length of 40 cm).

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 20 mmol L⁻¹ phosphate (B84403) buffer (pH 4.0) containing 3% (w/v) sulfated β-cyclodextrin.[1][3][4]

  • Sample Solvent: Methanol:2.5 mol L⁻¹ NaOH (90:10, v/v).[1][4]

  • Capillary Conditioning Solutions: 0.1 M NaOH, deionized water.

3. Capillary Conditioning:

  • Before the first use, rinse the capillary with 0.1 M NaOH for 30 minutes, followed by deionized water for 15 minutes, and finally with the BGE for 15 minutes.

  • Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and then equilibrate with the BGE for 5 minutes.

4. Sample Preparation (from tablets):

  • Weigh and finely powder a number of omeprazole tablets.

  • An amount of the powder equivalent to one tablet is transferred to a suitable volumetric flask.

  • Add the sample solvent, sonicate for 15 minutes to dissolve the drug, and dilute to volume with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter.

  • An aliquot of the filtrate is evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in the BGE or a compatible solvent for injection.

5. Electrophoretic Conditions:

  • Applied Voltage: +20 kV.[3][5]

  • Temperature: 20 °C.[3][5]

  • Injection: Hydrodynamic injection at 50 mbar for 10 seconds.[3][5]

  • Detection: UV detection at 202 nm.[1][3][4]

Method 2: Using Methyl-β-Cyclodextrin

This method offers a shorter analysis time for the separation of omeprazole enantiomers.[6]

1. Instrumentation and Capillary:

  • Capillary Electrophoresis System with a UV detector.

  • Uncoated fused-silica capillary.

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 40 mM phosphate buffer (pH 2.2) containing 30 mM methyl-β-cyclodextrin and 5 mM sodium disulfide (to inhibit omeprazole oxidation in the acidic medium).[6]

  • Capillary Conditioning Solutions: 0.1 M NaOH, deionized water.

3. Capillary Conditioning:

  • Follow a similar conditioning protocol as described in Method 1.

4. Sample Preparation:

  • Prepare standard solutions of omeprazole in the BGE or a suitable solvent.

  • For pharmaceutical preparations, follow a similar extraction procedure as in Method 1, ensuring the final sample is compatible with the BGE.

5. Electrophoretic Conditions:

  • Applied Voltage: +15 kV.[6]

  • Temperature: 25 °C (or as optimized).

  • Injection: Hydrodynamic injection.

  • Detection: UV detection (wavelength to be optimized, e.g., 301 nm).

Quantitative Data Summary

The following table summarizes the quantitative data from various published methods for the enantioselective analysis of omeprazole by capillary electrophoresis.

ParameterMethod 1Method 2Method 3 (Non-Aqueous CE)
Chiral Selector 3% Sulfated β-Cyclodextrin20 mM 2-Hydroxypropyl-β-CyclodextrinHeptakis-(2,3-di-O-methyl-6-O-sulfo)-β-CD
Background Electrolyte 20 mmol L⁻¹ Phosphate Buffer100 mM Tris-Phosphate BufferAmmonium Acetate in Methanol
pH 4.0[1][4]2.5Acidified with Formic Acid
Applied Voltage +20 kV+28 kVNot Specified
Temperature 20 °C15 °C16 °C[7]
Detection Wavelength 202 nm[1][4]301 nm301 nm[7]
Migration Time (S-omeprazole) ~11 minNot SpecifiedNot Specified
Migration Time (R-omeprazole) ~12 minNot SpecifiedNot Specified
Resolution (Rs) > 2.0Not SpecifiedNot Specified
Limit of Detection (LOD) 0.10 µg/mL (for esomeprazole)0.6 µg/mL (for R-omeprazole)45-51 µM[7]
Limit of Quantification (LOQ) 0.35 µg/mL (for esomeprazole)2.0 µg/mL (for R-omeprazole)149-170 µM[7]

Visualizations

Experimental Workflow for Enantioselective Analysis of Omeprazole by Capillary Electrophoresis

G cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis start Start: Pharmaceutical Formulation (Tablets) powder Weigh and Powder Tablets start->powder dissolve Dissolve in Extraction Solvent powder->dissolve filter Filter the Solution dissolve->filter evaporate Evaporate to Dryness filter->evaporate reconstitute Reconstitute in BGE evaporate->reconstitute condition Capillary Conditioning reconstitute->condition inject Hydrodynamic Injection condition->inject separate Electrophoretic Separation (Applied Voltage) inject->separate detect UV Detection separate->detect electropherogram Generate Electropherogram detect->electropherogram integrate Peak Integration electropherogram->integrate quantify Quantification of Enantiomers integrate->quantify

Caption: Workflow for omeprazole enantiomer analysis by CE.

Mechanism of Chiral Separation using Cyclodextrin

G cluster_system CE System with Chiral Selector cluster_interaction Formation of Diastereomeric Complexes cluster_separation Electrophoretic Separation omeprazole Racemic Omeprazole ((R)- and (S)-enantiomers) complex_r This compound-CD Complex omeprazole->complex_r Interaction complex_s (S)-Omeprazole-CD Complex omeprazole->complex_s Interaction cd Cyclodextrin (Chiral Selector in BGE) cd->complex_r cd->complex_s separation Differential Migration (Due to varying stability and mobility of complexes) complex_r->separation complex_s->separation detection Separated Enantiomers Detected separation->detection

Caption: Chiral separation mechanism of omeprazole with cyclodextrin.

References

Application Note: Semipreparative Purification of (R)-Omeprazole Using Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Omeprazole (B731), a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders, exists as a racemic mixture of two enantiomers, (R)- and (S)-omeprazole.[1][2] The (S)-enantiomer, esomeprazole, exhibits improved pharmacokinetic and pharmacodynamic properties compared to the racemate, leading to its development as a single-enantiomer drug.[1][3] This has driven the need for efficient and scalable methods for the enantioselective separation of omeprazole. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high separation efficiency, reduced solvent consumption, and faster analysis times compared to traditional high-performance liquid chromatography (HPLC).[4][5][6] This application note details a semipreparative SFC method for the purification of (R)-omeprazole from a racemic mixture.

Experimental Workflow

The overall workflow for the semipreparative purification of this compound via SFC is depicted below. The process begins with the preparation of the racemic omeprazole solution, followed by method development at an analytical scale. The optimized analytical method is then transferred to a semipreparative scale for purification. Finally, the collected fractions of this compound are analyzed to determine their enantiomeric purity.

G cluster_prep Sample Preparation cluster_sfc SFC Purification cluster_analysis Analysis prep Dissolve Racemic Omeprazole in Ethanol (B145695) analytical Analytical SFC Method Development prep->analytical semiprep Semipreparative SFC Purification analytical->semiprep Method Transfer fraction Fraction Collection of this compound semiprep->fraction purity Enantiomeric Purity Analysis fraction->purity

Caption: Workflow for the semipreparative purification of this compound.

Methodology

Sample Preparation

A racemic mixture of omeprazole is dissolved in ethanol to prepare the sample solution for injection into the SFC system. The concentration of the solution can be optimized to maximize throughput while maintaining resolution. Studies have shown that concentration overloading can be more effective than volume overloading for this separation.[7][8]

Analytical Method Development

Prior to semipreparative purification, an analytical method is developed to achieve baseline separation of the (R)- and (S)-enantiomers. This involves screening different chiral stationary phases (CSPs) and mobile phase modifiers. Polysaccharide-based CSPs, such as Chiralpak AD and Chiralpak IC, have demonstrated good selectivity for omeprazole enantiomers.[4][7][9] Methanol and ethanol are effective modifiers when mixed with supercritical CO2.[7][8]

Semipreparative Purification

The optimized analytical method is scaled up for semipreparative purification. This typically involves using a larger dimension column and increasing the flow rate. The injection volume and sample concentration are critical parameters that are adjusted to maximize the production rate of the target enantiomer with the desired purity.[7][8]

Experimental Protocols

Protocol 1: Preparation of Racemic Omeprazole Solution
  • Weigh the desired amount of racemic omeprazole powder.

  • Dissolve the powder in ethanol to achieve the target concentration (e.g., 3 g/L to 10 g/L).[7]

  • Ensure the solution is fully dissolved and homogenous before injection.

Protocol 2: Semipreparative SFC Purification of this compound
  • System: A modular supercritical fluid chromatograph adapted for semipreparative scale operation.[7]

  • Column: Chiralpak AD, 250 mm x 10 mm.[7][8]

  • Mobile Phase: Supercritical CO2 and ethanol (75:25, v/v).[8]

  • Flow Rate: 8 mL/min.[8]

  • Backpressure: 200 bar.[8]

  • Temperature: 35 °C.[8]

  • Injection Volume: Inject the prepared omeprazole solution (e.g., 2 mL to 4 mL).[7]

  • Detection: UV detector at an appropriate wavelength for omeprazole.

  • Fraction Collection: Collect the eluting peak corresponding to the this compound enantiomer based on the retention time determined during analytical method development.

Data Presentation

The following tables summarize the key parameters and results for the semipreparative purification of this compound.

Table 1: Semipreparative SFC Method Parameters

ParameterValue
InstrumentSemipreparative Supercritical Fluid Chromatograph
ColumnChiralpak AD, 250 mm x 10 mm
Mobile PhaseSupercritical CO2 / Ethanol (75:25, v/v)
Flow Rate8 mL/min
Backpressure200 bar
Temperature35 °C
DetectionUV

Table 2: Performance Data for Semipreparative Purification

EnantiomerSample ConcentrationInjection VolumeProduction RateEnantiomeric PurityRecovery
(S)-(-)-Omeprazole10 g/L2 mL27.2 mg/h>99.9%Variable
(R)-(+)-Omeprazole10 g/L4 mL20.5 mg/h>99.9%Variable

Note: Recoveries can decrease with increased loading but can be 100% under certain conditions with lower loading.[7]

Logical Relationship of Method Parameters

The successful semipreparative purification of this compound is dependent on the careful optimization and interplay of several key experimental parameters. The logical relationship between these parameters is illustrated in the diagram below.

G cluster_input Input Parameters cluster_output Output Metrics CSP Chiral Stationary Phase Resolution Resolution CSP->Resolution Modifier Mobile Phase Modifier Modifier->Resolution Temp Temperature Temp->Resolution Pressure Backpressure Pressure->Resolution Flow Flow Rate Flow->Resolution Throughput Production Rate Flow->Throughput Load Sample Load (Conc. & Vol.) Purity Enantiomeric Purity Load->Purity Load->Throughput Recovery Recovery Load->Recovery Resolution->Purity

Caption: Interdependence of SFC parameters and performance outcomes.

Conclusion

Supercritical fluid chromatography is a highly effective technique for the semipreparative purification of this compound from its racemic mixture. By optimizing the chiral stationary phase, mobile phase composition, and loading conditions, high purity (>99.9%) this compound can be obtained at significant production rates.[7] The presented method provides a robust and scalable solution for the procurement of single-enantiomer omeprazole for research and development purposes. The advantages of SFC, including reduced environmental impact and operational costs, make it an attractive alternative to conventional liquid chromatography for chiral separations in the pharmaceutical industry.[4][6]

References

Application Notes & Protocols for Quantifying (R)-Omeprazole in Bulk Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Omeprazole (B731) is a proton pump inhibitor that contains a chiral center at the sulfur atom, existing as two enantiomers: (S)-Omeprazole (Esomeprazole) and (R)-Omeprazole. Esomeprazole (B1671258) is the therapeutically active isomer, exhibiting a more pronounced inhibitory effect on gastric acid secretion.[1] Therefore, the quantitative determination of the (R)-enantiomer is critical to assess the enantiomeric purity of Esomeprazole bulk drug substance. This document provides detailed, validated analytical methods and protocols for the quantification of this compound.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard for separating and quantifying enantiomers.[2] The following method is a robust and validated procedure for determining this compound in bulk drug samples.

Chromatographic Conditions
ParameterSpecification
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-hexane : 2-propanol : acetic acid : triethylamine (B128534) (100:20:0.2:0.1, v/v/v/v)[3]
Flow Rate 1.2 mL/min[3]
Column Temperature Ambient
Detection Wavelength 300 nm[3]
Injection Volume 20 µL
Run Time Approximately 15 minutes
Diluent Mobile Phase

Note: Under these conditions, (S)-Omeprazole elutes at approximately 9.65 min and this compound at 11.81 min.[3]

Method Validation Summary

The analytical method is validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2][4][5]

Validation ParameterThis compound SpecificationResult
Specificity The method must resolve this compound from (S)-Omeprazole and other potential impurities. Resolution (Rs) between enantiomers should be ≥ 2.0.[3]The method is specific, with baseline separation achieved between the (S)- and (R)-enantiomers.[3]
Linearity A linear relationship between peak area and concentration must be demonstrated.[6]Linearity was established over the concentration range of 0.5 - 25 µg/mL. The correlation coefficient (r²) was > 0.999.[6]
Accuracy (% Recovery) To be assessed by spiking the main enantiomer with known amounts of the undesired enantiomer.[2]The mean recovery for this compound typically ranges from 93.5% to 104%.[7]
Precision (% RSD) Repeatability (Intra-day) and Intermediate Precision (Inter-day).Intra-day and Inter-day precision as Relative Standard Deviation (%RSD) was less than 2%.[6]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.99 ng/mL[6]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.333 ng/mL[6]
Robustness The method's reliability is tested by making small, deliberate variations in method parameters.The method is robust for minor changes in flow rate and mobile phase composition.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

Objective: To quantify the this compound content in a bulk drug sample of Esomeprazole.

1. Reagent and Solution Preparation:

  • Mobile Phase: Carefully mix 1000 mL of n-hexane, 200 mL of 2-propanol, 2 mL of glacial acetic acid, and 1 mL of triethylamine. Filter through a 0.45 µm membrane filter and degas before use.[3]

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the linear range (e.g., 0.5, 1, 5, 10, 25 µg/mL).[6]

2. Sample Preparation:

  • Accurately weigh approximately 25 mg of the Esomeprazole bulk drug substance into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1000 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC System Setup and Operation:

  • Set up the HPLC system according to the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

4. System Suitability Test:

  • Inject a solution containing both (S)- and this compound (e.g., a racemic omeprazole standard).

  • Verify that the resolution between the two enantiomer peaks is ≥ 2.0.[3]

  • Perform five replicate injections of a standard solution. The %RSD for the peak area of this compound should be ≤ 2.0%.

5. Analysis Procedure:

  • Inject the prepared blank (mobile phase), followed by the calibration standards in increasing order of concentration.

  • Inject the prepared sample solution in duplicate.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution using the regression equation from the calibration curve.

6. Calculation:

  • Calculate the percentage of this compound in the bulk drug substance using the following formula: % this compound = (Concentration of R-Ome in sample (µg/mL) / Concentration of sample solution (µg/mL)) * 100

Visualizations

G cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2) dev Screen Columns & Mobile Phases opt Optimize Parameters (Flow, Temp, Composition) dev->opt Achieve Separation val Validate Method opt->val spec Specificity lin Linearity acc Accuracy prec Precision lod LOD / LOQ rob Robustness routine Routine Quality Control Analysis val->routine

Caption: Workflow for chiral HPLC method development and validation.

G prep_solutions 1. Prepare Mobile Phase, Standards & Samples setup_hplc 2. Equilibrate HPLC System (Column, Flow Rate, Detector) prep_solutions->setup_hplc sst 3. Perform System Suitability Test (Resolution, Tailing Factor, %RSD) setup_hplc->sst sst_pass Pass? sst->sst_pass sst_pass->setup_hplc No, Adjust System inject 4. Inject Blank, Standards & Samples sst_pass->inject Yes analyze 5. Acquire & Process Data (Integrate Peaks) inject->analyze calculate 6. Calculate % this compound from Calibration Curve analyze->calculate

Caption: Experimental workflow for the quantification of this compound.

References

Application Note: Sample Preparation for the Chiral Analysis of (r)-Omeprazole from Pharmaceutical Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(r)-Omeprazole, the (S)-enantiomer of omeprazole (B731), is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[1] As a single-enantiomer drug, its efficacy and pharmacokinetic profile are distinct from the racemic mixture. Consequently, robust analytical methods are crucial for the quality control of pharmaceutical formulations to ensure the enantiomeric purity and correct dosage of the active pharmaceutical ingredient (API). This application note details a comprehensive sample preparation protocol for the extraction and subsequent chiral analysis of this compound from pharmaceutical tablets, primarily for High-Performance Liquid Chromatography (HPLC) analysis.

Principle

The core principle of the sample preparation is the efficient and complete extraction of this compound from the tablet matrix while minimizing degradation of the analyte. This is typically achieved by crushing the tablets to ensure homogeneity, followed by dissolution in a suitable organic solvent, often with the aid of sonication. The resulting solution is then diluted to a concentration appropriate for the analytical instrument's linear range and filtered to remove insoluble excipients prior to analysis. For enantioselective analysis, a chiral stationary phase is employed in the HPLC system.

Materials and Reagents

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)[2]

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Triethylamine

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Analytical balance

  • Ultrasonic bath

  • Syringe filters (0.22 µm or 0.45 µm)[2]

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector[2][3]

  • Chiral HPLC column (e.g., Chiralcel OD-H, Kromasil Cellucoat, CHIRALPAK AD)[4][5][6]

  • Data acquisition and processing software

Experimental Protocols

Protocol 1: Standard Method for this compound Extraction

This protocol is a generalized procedure based on common practices for extracting this compound for HPLC analysis.

1. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark to obtain a stock solution of 1 mg/mL.[3]

  • From the stock solution, prepare working standards of desired concentrations by serial dilution with the mobile phase.

2. Sample Solution Preparation:

  • Weigh and finely powder no fewer than 20 tablets to create a homogenous sample.[2]

  • Accurately weigh a portion of the powder equivalent to 40 mg of this compound and transfer it to a 100 mL volumetric flask.[2]

  • Add approximately 50 mL of methanol to the flask and sonicate for 15-30 minutes to ensure complete dissolution of the drug.[2]

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Centrifuge a portion of this solution at 4500 rpm for 15 minutes.[2]

  • Take a 5 mL aliquot of the supernatant and dilute it to 10 mL with the mobile phase to achieve a final concentration of approximately 200 µg/mL.[2]

  • Filter the final solution through a 0.22 µm membrane filter before injection into the HPLC system.[2]

Protocol 2: Extraction for Chiral HPLC using a Basic Modifier

To prevent degradation, especially when dealing with enteric-coated formulations, a basic modifier can be used in the extraction solvent.

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound as described in Protocol 1. The diluent for working standards should match the sample extraction solvent.

2. Sample Solution Preparation:

  • Weigh and finely powder the enteric-coated granules from at least 8-10 capsules.[7]

  • Prepare an extraction solvent of methanol: 2.5 M NaOH (90:10, v/v).[5][8]

  • Transfer a quantity of the powdered granules equivalent to 10 mg of this compound to a suitable volumetric flask.

  • Add the extraction solvent and sonicate to dissolve the active ingredient.

  • Dilute to the final volume with the extraction solvent.

  • Filter the solution through a 0.45 µm membrane filter prior to HPLC analysis.[7]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound using HPLC, as reported in various studies.

ParameterValueReference
Linearity Range10-400 µg/mL[2]
Linearity (r²)> 0.999[2]
Limit of Detection (LOD)1.16 µg/mL (for this compound)[4]
Limit of Quantification (LOQ)3.51 µg/mL (for this compound)[4]
Accuracy (% Recovery)99.56 - 99.90%[2]
Precision (% RSD)< 2.0%[2]

Visualizations

Sample_Preparation_Workflow cluster_tablets Tablet Processing cluster_extraction Extraction & Dilution cluster_final_prep Final Preparation weigh_tablets 1. Weigh ≥ 20 Tablets powder_tablets 2. Finely Powder weigh_tablets->powder_tablets weigh_powder 3. Weigh Powder Equivalent to API Dose powder_tablets->weigh_powder add_solvent 4. Add Methanol weigh_powder->add_solvent sonicate 5. Sonicate for 15-30 min add_solvent->sonicate dilute_to_volume 6. Dilute to Volume sonicate->dilute_to_volume centrifuge 7. Centrifuge dilute_to_volume->centrifuge final_dilution 8. Dilute with Mobile Phase centrifuge->final_dilution filter_sample 9. Filter (0.22 µm) final_dilution->filter_sample hplc_injection 10. Inject into HPLC filter_sample->hplc_injection

Caption: Workflow for this compound sample preparation from tablets.

Chiral_HPLC_Relationship cluster_input Sample Input cluster_hplc Chiral HPLC System cluster_output Analytical Output prepared_sample Prepared Sample Extract chiral_column Chiral Column (e.g., Chiralcel OD-H) prepared_sample->chiral_column Injection detector UV Detector chiral_column->detector mobile_phase Mobile Phase (Hexane/Alcohol based) mobile_phase->chiral_column Elution enantiomer_separation Separation of (R)- and (S)-Omeprazole detector->enantiomer_separation

Caption: Logical relationship for chiral separation of Omeprazole.

References

Application of (r)-Omeprazole in Clinical CYP2C19 Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Omeprazole, the R-enantiomer of the proton pump inhibitor omeprazole (B731), serves as a sensitive and specific probe for assessing the in vivo activity of the cytochrome P450 2C19 (CYP2C19) enzyme. Due to its primary metabolism by CYP2C19, changes in the pharmacokinetic profile of this compound following co-administration with an investigational drug can effectively identify and quantify the inhibitory potential of that drug on this key metabolic pathway.[1] This is crucial in drug development to prevent unforeseen drug-drug interactions (DDIs).[2] These application notes provide detailed protocols and data for designing and conducting clinical studies to screen for CYP2C19 inhibitors using this compound.

Omeprazole is metabolized to 5-hydroxyomeprazole primarily by CYP2C19, while the formation of omeprazole sulfone is mainly catalyzed by CYP3A4.[3] The R-enantiomer of omeprazole is more susceptible to CYP2C19 metabolism than the S-enantiomer (esomeprazole).[3] This stereoselective metabolism makes this compound a more sensitive probe for detecting alterations in CYP2C19 activity.

Genetic polymorphisms in the CYP2C19 gene can significantly impact omeprazole metabolism, leading to wide inter-individual variability in its pharmacokinetics.[4][5] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can influence their response to omeprazole and their suitability for certain clinical studies.[6][7]

Data Presentation

The following tables summarize the expected pharmacokinetic parameters of omeprazole in individuals with different CYP2C19 metabolic phenotypes and the impact of known CYP2C19 inhibitors.

Table 1: Pharmacokinetic Parameters of Omeprazole (20 mg single dose) in Different CYP2C19 Phenotypes

CYP2C19 PhenotypeAUC (ng·h/mL)Cmax (ng/mL)t1/2 (h)
Poor Metabolizer (PM)~5062~1406Increased
Intermediate Metabolizer (IM)~2328~926Intermediate
Extensive Metabolizer (EM)~1178~603~1.0

Data synthesized from a study in a Chinese population. Actual values may vary based on ethnicity and study design.[8]

Table 2: Effect of a Known CYP2C19 Inhibitor (Fluconazole) on Omeprazole (20 mg single dose) Pharmacokinetics in Healthy Volunteers

ParameterOmeprazole AloneOmeprazole + FluconazoleFold Change
Cmax (ng/mL)554 ± 2491800 ± 6803.25
AUC (ng·h/mL)1280 ± 8407940 ± 32106.20
Clearance (mL/min)38847.20.12

Data from a study investigating the effect of the strong CYP2C19 inhibitor fluconazole.[9]

Experimental Protocols

Protocol 1: In Vivo Screening of a Potential CYP2C19 Inhibitor

Objective: To assess the effect of an investigational drug on the pharmacokinetics of this compound in healthy volunteers.

Study Design: An open-label, two-period, fixed-sequence study.

Study Population: Healthy male and female volunteers, aged 18-55 years, with CYP2C19 extensive metabolizer genotype.

Materials:

  • This compound capsules (e.g., 20 mg)

  • Investigational drug at the desired dose

  • Standardized meals

  • Equipment for blood sample collection, processing, and storage

  • Validated LC-MS/MS method for quantification of this compound and its 5-hydroxy metabolite in plasma[10][11][12][13]

Procedure:

Period 1: Baseline Pharmacokinetics of this compound

  • Subjects fast overnight for at least 10 hours.

  • A pre-dose blood sample is collected.

  • A single oral dose of this compound (e.g., 20 mg) is administered with water.

  • Blood samples are collected at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • A washout period of at least 7 days follows.

Period 2: this compound Pharmacokinetics with Investigational Drug

  • Subjects receive the investigational drug at the specified dose and frequency for a pre-determined duration to reach steady-state concentrations.

  • On the final day of investigational drug administration, subjects receive a single oral dose of this compound (e.g., 20 mg).

  • Blood sampling is repeated as in Period 1.

  • Plasma samples are processed and stored as previously described.

Data Analysis:

  • Calculate the pharmacokinetic parameters for this compound and 5-hydroxy-(r)-omeprazole for both periods, including AUC, Cmax, tmax, and t1/2.

  • Determine the metabolic ratio of this compound to 5-hydroxy-(r)-omeprazole at a specific time point (e.g., 3 hours post-dose) as an index of CYP2C19 activity.[4]

  • Compare the pharmacokinetic parameters between the two periods to assess the inhibitory effect of the investigational drug.

Protocol 2: In Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes

Objective: To determine the inhibitory potential and mechanism of an investigational drug on CYP2C19 activity in vitro.

Materials:

  • Pooled human liver microsomes (HLMs) from extensive metabolizers

  • This compound

  • NADPH regenerating system

  • Investigational drug at various concentrations

  • Positive control inhibitor (e.g., fluvoxamine (B1237835) or fluconazole)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Validated LC-MS/MS method for quantification of 5-hydroxy-(r)-omeprazole

Procedure:

  • Prepare incubations containing HLMs, this compound (at a concentration near its Km), and the investigational drug at a range of concentrations in the incubation buffer.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time within the linear range of metabolite formation.

  • Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of 5-hydroxy-(r)-omeprazole using LC-MS/MS.

Data Analysis:

  • Calculate the rate of 5-hydroxy-(r)-omeprazole formation at each concentration of the investigational drug.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualizations

Metabolic Pathway of this compound rOmeprazole This compound hydroxyOmeprazole 5-hydroxy-(r)-omeprazole (inactive) rOmeprazole->hydroxyOmeprazole CYP2C19 omeprazoleSulfone This compound sulfone (inactive) rOmeprazole->omeprazoleSulfone CYP3A4

Caption: Metabolism of this compound by CYP2C19 and CYP3A4.

Clinical Screening Workflow cluster_period1 Period 1: Baseline cluster_period2 Period 2: With Investigational Drug p1_dose Administer this compound p1_sample Collect Blood Samples p1_dose->p1_sample p1_analyze Analyze Plasma for This compound & Metabolite p1_sample->p1_analyze p1_pk Calculate Baseline PK p1_analyze->p1_pk washout Washout Period p1_pk->washout compare Compare PK Parameters (Assess Inhibition) p1_pk->compare p2_drug Administer Investigational Drug p2_dose Administer this compound p2_drug->p2_dose p2_sample Collect Blood Samples p2_dose->p2_sample p2_analyze Analyze Plasma for This compound & Metabolite p2_sample->p2_analyze p2_pk Calculate PK with Drug p2_analyze->p2_pk p2_pk->compare washout->p2_drug

Caption: Workflow for a clinical CYP2C19 inhibitor screening study.

Logical Framework for CYP2C19 Inhibition Assessment probe This compound (CYP2C19 Probe) enzyme CYP2C19 Enzyme probe->enzyme is metabolized by inhibitor Investigational Drug (Potential Inhibitor) inhibitor->enzyme inhibits metabolism Metabolism of this compound enzyme->metabolism pk_change Increased this compound AUC and Cmax metabolism->pk_change leads to conclusion Conclusion: Investigational Drug is a CYP2C19 Inhibitor pk_change->conclusion

Caption: Logic of using this compound to identify CYP2C19 inhibitors.

References

Application Note: Preparative Isolation of (R)-Omeprazole from a Racemic Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a proton pump inhibitor, contains a chiral sulfur atom and exists as two enantiomers: (R)-Omeprazole and (S)-Omeprazole (Esomeprazole). Due to stereoselective metabolism, primarily by the cytochrome P450 enzyme CYP2C19, the two enantiomers exhibit different pharmacokinetic profiles. This compound is metabolized more rapidly than the (S)-enantiomer.[1] The preparative separation of these enantiomers is crucial for the development of enantiopure drugs and for further pharmacological studies. This application note details and compares various protocols for the preparative isolation of this compound from a racemic mixture, including chiral chromatography and diastereomeric crystallization.

Data Presentation

The following tables summarize quantitative data from different preparative methods for the isolation of omeprazole enantiomers.

Table 1: Comparison of Preparative Chiral Chromatography Methods

ParameterPreparative HPLCPreparative SFC
Chiral Stationary Phase Chiralpak IA[2]Chiralpak AD[3][4]
Enantiomeric Purity (ee%) >99%[2]>99.9%[3][4]
Production Rate for this compound Data not specified20.5 mg/hour[3][4]
Recovery Data not specifiedUp to 100%[3][4]
Primary Advantage Well-established, robustHigh speed, reduced solvent use[5][6]

Table 2: Diastereomeric Crystallization Performance

ParameterDiastereomeric Crystallization
Principle Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.[7][8]
Enantiomeric Purity (ee%) >90% (diastereomeric excess) in a single crystallization step.[7]
Yield (%) Dependent on the eutectic composition of the diastereomeric salt mixture.[9]
Key Consideration Requires screening of resolving agents and solvents; final step involves regeneration of the free enantiomer.[8]

Experimental Protocols & Workflows

Method 1: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on the semi-preparative separation of omeprazole enantiomers using an immobilized polysaccharide-based chiral stationary phase.[2]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the racemic omeprazole mixture in the mobile phase to a suitable concentration (e.g., 1-10 mg/mL).

    • Filter the solution through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • HPLC System: A preparative HPLC system equipped with a UV detector.

    • Column: Chiralpak IA (immobilized amylose (B160209) tris(3,5-dimethylphenylcarbamate)) preparative column.

    • Mobile Phase: A mixture of methyl tert-butyl ether (MtBE), ethyl acetate (B1210297) (EA), ethanol (B145695) (EtOH), and diethylamine (B46881) (DEA) in a ratio of 60:40:5:0.1 (v/v/v/v).[2]

    • Flow Rate: Adjust the flow rate according to the column dimensions (typically 10-50 mL/min for preparative scale).

    • Detection: UV at 302 nm.[10]

    • Temperature: Ambient.

  • Fraction Collection:

    • Inject the prepared sample onto the column.

    • Monitor the chromatogram to identify the peaks corresponding to the (S)- and (R)-enantiomers. Typically, the (S)-enantiomer elutes first.[10]

    • Collect the fractions corresponding to the this compound peak.

  • Post-Processing:

    • Combine the collected fractions of this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

    • Determine the enantiomeric purity using an analytical chiral HPLC method. An enantiomeric excess of >99% is achievable.[2]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Processing dissolve Dissolve Racemic Omeprazole filtrate Filter Solution dissolve->filtrate inject Inject Sample filtrate->inject separate Chiral Separation (Chiralpak IA) inject->separate collect Collect this compound Fraction separate->collect evaporate Evaporate Solvent collect->evaporate analyze Analyze Purity (ee%) evaporate->analyze product This compound analyze->product

Preparative HPLC workflow for this compound isolation.
Method 2: Preparative Supercritical Fluid Chromatography (SFC)

SFC is a high-throughput alternative to HPLC, offering faster separations and reduced organic solvent consumption.[5]

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of racemic omeprazole in a suitable solvent (e.g., ethanol) at concentrations ranging from 3 g/L to 10 g/L.[3][4] Concentration overloading is generally more effective than volume overloading.[3][4]

  • SFC Conditions:

    • SFC System: A semi-preparative SFC system.

    • Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) semi-preparative column (e.g., 250 mm x 10 mm).[3][4]

    • Mobile Phase: Supercritical CO2 with an organic modifier (e.g., 25% ethanol).[4]

    • Flow Rate: 8 mL/min.[4]

    • Backpressure: 200 bar.[4]

    • Temperature: 35°C.[4]

  • Fraction Collection:

    • Perform injections of the sample solution. The optimal injection volume and concentration should be determined to maximize throughput while maintaining purity.

    • Collect the fractions corresponding to the later-eluting peak, which is this compound.

  • Post-Processing:

    • Depressurize the collected fractions to evaporate the CO2 and concentrate the ethanol solution.

    • Remove the remaining ethanol under reduced pressure to yield the purified this compound.

    • Analyze the enantiomeric purity by analytical chiral SFC or HPLC. Purity higher than 99.9% ee with 100% recovery can be achieved under optimized conditions.[3][4]

Workflow Diagram:

SFC_Workflow cluster_prep Sample Preparation cluster_sfc Preparative SFC cluster_post Post-Processing dissolve Dissolve Racemic Omeprazole in Ethanol inject Inject Sample (Concentration Overload) dissolve->inject separate Chiral Separation (Chiralpak AD) inject->separate collect Collect this compound Fraction separate->collect depressurize Depressurize & Evaporate collect->depressurize analyze Analyze Purity (ee%) depressurize->analyze product This compound analyze->product

Preparative SFC workflow for this compound isolation.
Method 3: Diastereomeric Crystallization

This classical resolution technique involves the formation of diastereomeric salts that can be separated by fractional crystallization.[11]

Experimental Protocol:

  • Diastereomeric Salt Formation:

    • Dissolve racemic omeprazole (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol).[7]

    • Add an enantiomerically pure chiral resolving agent (e.g., a chiral amine, 0.5-1.0 equivalent) to the solution.[8]

    • Stir the mixture, possibly with gentle heating, until a clear solution is formed.[7]

  • Fractional Crystallization:

    • Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

    • Monitor the diastereomeric excess (d.e.) of the crystals over time. A d.e. of >90% can be achieved.[7]

    • Once the desired d.e. is reached, isolate the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

  • Regeneration of this compound:

    • Dissolve the isolated diastereomeric salt in an acidic aqueous solution (e.g., dilute HCl) to break the salt.[7]

    • Extract the enantiomerically enriched omeprazole into a suitable organic solvent (e.g., ethyl acetate).[7]

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the enantiomerically enriched this compound.

  • Purification and Analysis:

    • If necessary, the product can be further purified by recrystallization.

    • Determine the final enantiomeric purity using an analytical chiral HPLC method.

Workflow Diagram:

Crystallization_Workflow A Racemic Omeprazole + Chiral Resolving Agent B Dissolve in Solvent A->B C Cool to Crystallize (Fractional Crystallization) B->C D Filter to Isolate Diastereomer Crystals C->D E Regenerate Enantiomer (Acid Treatment & Extraction) D->E F Evaporate Solvent E->F G Purified this compound F->G

Workflow for diastereomeric crystallization.
Conclusion

The choice of method for the preparative isolation of this compound depends on the desired scale, purity requirements, and available equipment. Preparative SFC offers the highest throughput and purity with reduced environmental impact, making it ideal for larger-scale operations. Preparative HPLC is a robust and widely accessible technique suitable for various scales. Diastereomeric crystallization is a cost-effective classical method but may require more extensive optimization of resolving agents and crystallization conditions to achieve high purity and yield.

References

Application Notes and Protocols for the Determination of (r)-Omeprazole in Plasma and Oral Fluid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of (r)-Omeprazole, the R-enantiomer of omeprazole (B731), in human plasma and oral fluid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

Introduction

Omeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. It is a chiral compound, with the S-enantiomer (esomeprazole) exhibiting a different pharmacokinetic profile from the R-enantiomer (this compound).[1] Therefore, enantioselective quantification is essential for a thorough understanding of its disposition in the body. Oral fluid analysis presents a non-invasive alternative to traditional plasma sampling, offering significant advantages in clinical and research settings.

This document outlines a validated LC-MS/MS method for the simultaneous determination of omeprazole enantiomers in both plasma and oral fluid, with a focus on this compound.

Experimental Protocols

Materials and Reagents
  • This compound and (s)-Omeprazole reference standards

  • (s)-Lansoprazole (Internal Standard, IS)

  • HPLC-grade n-hexane, ethanol, and methanol (B129727)

  • Ammonium hydroxide (B78521) solution

  • Human plasma (with K2EDTA as anticoagulant)

  • Pooled human oral fluid

  • Microextraction by Packed Sorbent (MEPS) syringe with C8 sorbent

  • Purified water (18.2 MΩ·cm)

Sample Collection and Handling

Plasma: Blood samples should be collected in tubes containing K2EDTA as an anticoagulant. Plasma is separated by centrifugation at approximately 3000 rpm for 10 minutes and stored at -80°C until analysis.[2]

Oral Fluid: Oral fluid samples can be collected using specialized devices like the Quantisal™ collection device. The collection pad is placed under the tongue until a sufficient sample volume is absorbed, as indicated by the device.[3] To ensure sample integrity, it is recommended to avoid eating, drinking, or smoking for at least 10 minutes prior to collection. After collection, the sample should be stored at -20°C until analysis.[4] Omeprazole in oral fluid has been shown to be stable for up to two weeks when stored at -20°C.[4]

Sample Preparation

A validated and efficient sample preparation method for both plasma and oral fluid is Microextraction by Packed Sorbent (MEPS).[1]

MEPS Protocol:

  • Sample Dilution: Dilute 100 µL of plasma or oral fluid sample with 100 µL of water.

  • Internal Standard Spiking: Add 20 µL of the internal standard solution ((s)-Lansoprazole, 1 µg/mL) to the diluted sample.

  • MEPS Cartridge Conditioning: Condition the C8 MEPS cartridge with 100 µL of methanol followed by 100 µL of water.

  • Sample Loading: Draw the entire prepared sample into the MEPS syringe and then discard the liquid to waste.

  • Washing: Wash the sorbent with 100 µL of 5% methanol in water.

  • Elution: Elute the analytes with 50 µL of a methanol:acetonitrile (50:50, v/v) solution.

  • Injection: Inject the eluate directly into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the optimized instrumental parameters for the analysis of this compound.

Table 1: Liquid Chromatography Conditions [1]

ParameterValue
HPLC SystemWaters Acquity UPLC or equivalent
ColumnCHIRAL ART Cellulose-SB (150 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Ethanol with 0.2% Ammonium Hydroxide (70:30, v/v)
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature25°C
Run TimeApproximately 10 minutes

Table 2: Mass Spectrometry Conditions [1]

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow950 L/h
Cone Gas Flow50 L/h
Collision GasArgon
MRM TransitionsSee Table 3

Table 3: Multiple Reaction Monitoring (MRM) Transitions [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound346.3198.00.210
(s)-Omeprazole346.3198.00.210
(s)-Lansoprazole (IS)370.0252.00.220

Data Presentation and Method Validation Summary

The method was validated according to regulatory guidelines, and the key quantitative data are summarized below.

Table 4: Method Validation Parameters for this compound [1]

ParameterPlasmaOral Fluid
Linearity Range (ng/mL) 25 - 60025 - 300
Correlation Coefficient (r²) >0.999>0.999
Lower Limit of Quantification (LLOQ) (ng/mL) 2525
Accuracy (% Bias) -10.3 to -1.9-9.9 to 8.3
Precision (%RSD) 2.2 to 5.84.3 to 7.5
Recovery (%) 94 - 9894 - 98
Matrix Effect (%) < 5< 5

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the determination of this compound in plasma and oral fluid samples.

workflow cluster_collection Sample Collection cluster_prep Sample Preparation (MEPS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Collection (K2EDTA tubes) dilution Dilution & IS Spiking plasma->dilution oral_fluid Oral Fluid Collection (Quantisal™ device) oral_fluid->dilution conditioning MEPS Conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution injection Injection elution->injection separation Chiral Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow from sample collection to data reporting.

Logical Relationship of Method Components

This diagram outlines the key components and their logical connections within the analytical method.

logical_relationship cluster_matrix Biological Matrix cluster_analyte Target Analytes cluster_technique Analytical Technique cluster_outcome Outcome plasma Plasma r_omeprazole This compound plasma->r_omeprazole oral_fluid Oral Fluid oral_fluid->r_omeprazole lc Liquid Chromatography (Chiral Column) r_omeprazole->lc is Internal Standard ((s)-Lansoprazole) is->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant_data Quantitative Data ms->quant_data

Caption: Logical relationship of the analytical method components.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the enantioselective determination of this compound in both human plasma and oral fluid. The use of MEPS for sample preparation offers a streamlined and efficient workflow suitable for high-throughput analysis. This methodology is well-suited for researchers and professionals in drug development requiring accurate quantification of omeprazole enantiomers in biological matrices.

References

Application Note: UV-Vis Spectrophotometric Assay for (r)-Omeprazole Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(r)-Omeprazole, the S-enantiomer of omeprazole, is a potent proton pump inhibitor that significantly reduces gastric acid secretion.[1] It is widely used in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and formulation development. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for this purpose.[3] This application note provides a detailed protocol for the determination of this compound concentration using a UV-Vis spectrophotometric method, validated according to the International Council for Harmonisation (ICH) guidelines.[2][4]

Principle

The quantitative determination of this compound is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. This compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum due to its molecular structure. By measuring the absorbance at its wavelength of maximum absorption (λmax), the concentration of the drug in a sample can be accurately determined by correlating it with a standard calibration curve.[3]

Instrumentation and Materials

  • Instrumentation:

    • UV-Visible Double Beam Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cuvettes.[5]

    • Analytical Balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes (various sizes)

    • Sonicator

  • Chemicals and Reagents:

    • This compound (Esomeprazole) reference standard

    • Methanol (B129727) (AR Grade)[1][2][5][6]

    • This compound tablets (for sample analysis)

    • Distilled Water

Experimental Protocols

Preparation of Standard Stock Solution
  • Accurately weigh 100 mg of the this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[7]

  • Make up the volume to 100 mL with methanol to obtain a standard stock solution with a concentration of 1000 µg/mL.

  • From this stock solution, pipette 10 mL into a 100 mL volumetric flask and dilute with methanol to the mark to get a working standard solution of 100 µg/mL.[5]

Determination of Wavelength of Maximum Absorbance (λmax)
  • Pipette an appropriate volume of the working standard solution (e.g., 1 mL into a 10 mL volumetric flask) to obtain a concentration of 10 µg/mL by diluting with methanol.

  • Scan this solution in the UV-Visible spectrophotometer over a wavelength range of 200-400 nm, using methanol as a blank.[2]

  • Record the wavelength at which maximum absorbance is observed. The λmax for this compound in methanol is typically found at approximately 301 nm.[5][8]

Preparation of Calibration Curve
  • From the 100 µg/mL working standard solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 2-12 µg/mL (e.g., 2, 4, 6, 8, 10, 12 µg/mL).[2][5]

  • Measure the absorbance of each dilution at the predetermined λmax (e.g., 301 nm) against methanol as a blank.

  • Plot a graph of absorbance versus concentration.

  • Determine the correlation coefficient (r²) and the linear regression equation (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the intercept. A good linear relationship is indicated by an r² value close to 0.999.[2]

Assay of this compound in Tablet Formulation
  • Weigh and finely powder 20 this compound tablets to determine the average weight.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol, sonicate for 15 minutes to dissolve the drug, and then make up the volume to 100 mL with methanol.

  • Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove insoluble excipients.[3]

  • Dilute the filtrate appropriately with methanol to obtain a final concentration within the linearity range (e.g., 10 µg/mL).

  • Measure the absorbance of the final sample solution at the λmax against methanol as a blank.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Method Validation Summary

The developed method should be validated as per ICH Q2(R1) guidelines. Key validation parameters are summarized below.

Table 1: Summary of Method Validation Parameters for this compound UV-Vis Assay

ParameterSpecificationTypical ResultReferences
Wavelength (λmax) -~301 nm (in Methanol)[5][8]
Linearity Range Correlation coefficient (r²) ≥ 0.9952-12 µg/mL[2][5]
Correlation Coefficient (r²) ≥ 0.9950.999[2]
Regression Equation y = mx + cy = 0.0448x + 0.0285[2]
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%[8]
Precision (% RSD) ≤ 2.0%< 2.0%[2][8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.73 µg/mL[4]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:12.22 µg/mL[4]

(Note: The "Typical Result" values are compiled from various literature sources and may vary based on specific experimental conditions.)

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare Standard Stock (1000 µg/mL) B Prepare Working Standard (100 µg/mL) A->B D Determine λmax (Scan 200-400 nm) B->D E Prepare Calibration Curve (Serial Dilutions) B->E C Prepare Sample Solution (from tablets) F Measure Sample Absorbance C->F G Plot Absorbance vs. Conc. E->G H Calculate Drug Concentration using Regression Equation F->H G->H

Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.

Method Validation Parameter Relationship Diagram

G Method Validated Analytical Method Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Linearity Linearity (Range, r²) Method->Linearity Specificity Specificity Method->Specificity Sensitivity Sensitivity Method->Sensitivity Range Range Linearity->Range LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Interrelationship of key validation parameters as per ICH guidelines.

References

Application Note: (r)-Omeprazole as a Reference Standard in Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omeprazole (B731), a proton pump inhibitor, is a widely used pharmaceutical agent for treating acid-related disorders. It is a chiral molecule and exists as a racemic mixture of (S)-Omeprazole (esomeprazole) and (R)-Omeprazole.[1] The stereospecific nature of its biological activity necessitates precise control over its enantiomeric purity, especially for esomeprazole (B1671258) drug products. Furthermore, like any pharmaceutical compound, omeprazole is susceptible to the formation of various process-related and degradation impurities that must be carefully monitored and controlled to ensure safety and efficacy.

This application note details the use of this compound as a critical reference standard in the comprehensive impurity profiling of both racemic omeprazole and the single-enantiomer drug, esomeprazole. It covers both the determination of enantiomeric purity and the quantification of achiral impurities.

This compound as a Reference Standard

The this compound enantiomer serves as a primary reference standard for two key analytical purposes:

  • Enantiomeric Purity Assessment of Esomeprazole: In the analysis of esomeprazole ((S)-Omeprazole), this compound is the primary chiral impurity. A highly purified this compound reference standard is essential for the validation and routine use of chiral High-Performance Liquid Chromatography (HPLC) methods to accurately quantify the levels of this unwanted enantiomer.

  • System Suitability for Racemic Omeprazole Analysis: In the analysis of racemic omeprazole, a reference standard of this compound, along with (S)-Omeprazole, is used to ensure the chiral HPLC method is capable of baseline separating the two enantiomers, a critical system suitability requirement.

Impurity Profiling Workflow

The comprehensive impurity profiling of omeprazole involves a multi-step process that includes both chiral and achiral analyses. The following diagram illustrates the general workflow.

G Impurity Profiling Workflow for Omeprazole/Esomeprazole cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Reference Standards cluster_3 Data Analysis & Reporting Sample Omeprazole/Esomeprazole API or Formulation Dissolution Dissolve in appropriate solvent (e.g., Methanol:NaOH solution) Sample->Dissolution Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Dissolution->Chiral_HPLC Achiral_HPLC Reversed-Phase HPLC Analysis (Related Substances) Dissolution->Achiral_HPLC Quantification Impurity Quantification Chiral_HPLC->Quantification Achiral_HPLC->Quantification R_Ome This compound RS R_Ome->Chiral_HPLC S_Ome (S)-Omeprazole (Esomeprazole) RS S_Ome->Chiral_HPLC Achiral_Imp Achiral Impurity RS (e.g., Impurity A, D) Achiral_Imp->Achiral_HPLC Reporting Generate Report with Data Tables Quantification->Reporting

Caption: Workflow for Omeprazole/Esomeprazole Impurity Profiling.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity of Esomeprazole

This protocol is designed to quantify the this compound impurity in an esomeprazole sample.

1. Materials and Reagents:

  • This compound Reference Standard

  • Esomeprazole ((S)-Omeprazole) Reference Standard

  • Esomeprazole sample (API or formulation)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Acetic Acid (glacial)

  • Triethylamine (TEA)

  • Methanol (HPLC grade)

  • Sodium Hydroxide (NaOH)

2. Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: n-Hexane / 2-Propanol / Acetic Acid / Triethylamine (100:20:0.2:0.1, v/v/v/v)[2]

  • Flow Rate: 1.2 mL/min[2]

  • Column Temperature: 25°C

  • Detection: UV at 300 nm[2]

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Solvent: Methanol:NaOH 2.5 M (90:10, v/v) to prevent degradation.[3]

  • This compound Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the solvent to obtain a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of dilutions of the this compound stock solution to cover the expected range of the impurity (e.g., 0.5 - 25 µg/mL).[4][5]

  • Esomeprazole Sample Solution: Accurately weigh and dissolve the esomeprazole sample in the solvent to obtain a suitable concentration (e.g., 1 mg/mL).

4. System Suitability:

  • Inject a solution containing both (S)- and this compound. The resolution between the two enantiomer peaks should be ≥ 2.0.[2]

5. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the esomeprazole sample solution.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Achiral HPLC for Related Substances in Omeprazole

This protocol is for the determination of non-chiral process-related and degradation impurities in omeprazole.

1. Materials and Reagents:

  • Omeprazole Reference Standard

  • Reference standards for known impurities (e.g., Omeprazole Impurity A, D, etc., as per European Pharmacopoeia)[6][7]

  • Omeprazole sample (API or formulation)

  • Acetonitrile (B52724) (HPLC grade)

  • Disodium (B8443419) hydrogen phosphate (B84403)

  • Phosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Octylsilyl silica (B1680970) gel (C8), 125 mm x 4.6 mm, 5 µm.[8]

  • Mobile Phase: A mixture of acetonitrile and a solution of disodium hydrogen phosphate (pH adjusted to 7.6 with phosphoric acid) in a ratio of 27:73 (v/v).[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 35°C

  • Detection: UV at 280 nm[9]

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Mobile Phase as Diluent

  • Omeprazole Standard Solution: Prepare a solution of Omeprazole reference standard in the mobile phase at a known concentration (e.g., 0.2 mg/mL).[8]

  • Impurity Standard Stock Solution: Prepare a stock solution containing known concentrations of each achiral impurity reference standard.

  • System Suitability Solution: A solution containing omeprazole and key impurities (e.g., Impurity D) to verify resolution.

  • Omeprazole Sample Solution: Prepare a solution of the omeprazole sample in the mobile phase at a concentration of approximately 0.2 mg/mL.[9]

4. System Suitability:

  • Inject the system suitability solution. The resolution between the omeprazole peak and the peaks of critical impurities should be adequate as per pharmacopoeial or validated method requirements. For instance, the European Pharmacopoeia specifies a minimum resolution of 3.0 between impurity D and omeprazole.[10]

5. Analysis:

  • Inject the omeprazole sample solution.

  • Identify and quantify the impurities based on their relative retention times and response factors relative to the omeprazole standard, or by using external standards of the impurities if available.

Data Presentation

Table 1: Validation Parameters for Chiral HPLC Method for this compound Determination
ParameterResultReference
Linearity Range0.5 - 25 µg/mL[4][5]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)99 ng/mL[4][5]
Limit of Quantification (LOQ)333 ng/mL[4][5]
Intra-day Precision (%RSD)< 2%[4][5]
Inter-day Precision (%RSD)< 2%[4][5]
Accuracy (Recovery)99.81% - 101.62%[2]
Table 2: European Pharmacopoeia Specified Impurities for Omeprazole
ImpurityName
Impurity A5-Methoxy-1H-benzimidazole-2-thiol
Impurity B2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole (Omeprazole sulphide)
Impurity C5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole (Omeprazole sulphone)
Impurity D5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxidopyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole (Omeprazole N-oxide)
Impurity E4-methoxy-2-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethylpyridine 1-oxide
Impurity FThis compound
Impurity G9-methoxy-1,3-dimethyl-12-thioxopyrido[1′,2′:3,4]imidazo-[1,2-a]benzimidazol-2(12H)-one
Impurity H2-[(RS)-[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole
Impurity I4-methoxy-2-[[(5-methoxy-1H-benzimidazol-2-yl)sulfonyl]methyl]-3,5-dimethylpyridine 1-oxide
Source: European Pharmacopoeia[6]

Logical Relationships in Impurity Profiling

The following diagram illustrates the logical relationship between the active pharmaceutical ingredient (API), its enantiomer, and other related impurities.

G Relationship of Omeprazole and its Impurities Omeprazole Omeprazole (Racemic Mixture) Esomeprazole (S)-Omeprazole (Esomeprazole) Active Enantiomer Omeprazole->Esomeprazole is composed of ROmeprazole This compound Chiral Impurity in Esomeprazole Omeprazole->ROmeprazole is composed of ProcessImpurities Process-Related Impurities (e.g., Impurity A, B) Omeprazole->ProcessImpurities can contain DegradationProducts Degradation Products (e.g., Impurity C, D) Omeprazole->DegradationProducts can degrade to Esomeprazole->ROmeprazole can contain as impurity Esomeprazole->ProcessImpurities can contain Esomeprazole->DegradationProducts can degrade to

Caption: Omeprazole Impurity Relationships.

Conclusion

The use of a highly characterized this compound reference standard is indispensable for the robust and accurate impurity profiling of omeprazole and esomeprazole. It is fundamental for the validation and implementation of chiral HPLC methods to ensure the enantiomeric purity of esomeprazole, a critical quality attribute. Furthermore, a comprehensive impurity analysis, encompassing both chiral and achiral impurities, is essential for guaranteeing the safety and efficacy of the final drug product. The protocols and data presented herein provide a framework for researchers and drug development professionals to establish effective impurity control strategies for omeprazole and related substances.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving (R)-Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving (R)-Omeprazole. This compound is a specific substrate for the cytochrome P450 2C19 (CYP2C19) enzyme, making it an excellent probe for identifying potential drug-drug interactions and for screening compound libraries for novel CYP2C19 inhibitors. Additionally, as a proton pump inhibitor (PPI), this compound can be used as a reference compound in HTS campaigns aimed at discovering new inhibitors of gastric acid secretion.

Application Note 1: Biochemical HTS Assay for CYP2C19 Inhibition

This biochemical assay is designed for the high-throughput screening of compound libraries to identify inhibitors of the CYP2C19 enzyme, using this compound as a probe substrate. The assay measures the formation of the primary metabolite, 5-hydroxy-(R)-Omeprazole, catalyzed by recombinant human CYP2C19.

Data Presentation

Table 1: Inhibition of CYP2C19 by Omeprazole (B731) and its Metabolites [1]

CompoundInhibition TypeIC50 (µM)Kᵢ (µM)
OmeprazoleTime-Dependent-1.8
5-HydroxyomeprazoleReversible25.518.9
Omeprazole SulfoneTime-Dependent-11.2
5'-O-desmethylomeprazoleTime-Dependent-2.9
CarboxyomeprazoleReversible118102

Note: Data represents in vitro inhibition constants. IC50 and Kᵢ values can vary depending on specific assay conditions.

Experimental Protocol

1. Reagents and Materials:

  • Recombinant human CYP2C19 enzyme

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • Acetonitrile (B52724)

  • Internal standard for LC-MS/MS analysis (e.g., deuterated 5-hydroxyomeprazole)

  • 384-well microplates

2. Assay Procedure:

  • Prepare a master mix containing potassium phosphate buffer, NADPH regenerating system, and recombinant CYP2C19 enzyme.

  • Dispense 10 µL of the master mix into each well of a 384-well plate.

  • Add 100 nL of test compound solution or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 5 µL of this compound solution (final concentration, e.g., 5 µM).

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding 15 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

10. Detection and Analysis:

  • Analyze the formation of 5-hydroxy-(R)-Omeprazole using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each test compound relative to the vehicle control.

  • Determine the IC50 values for active compounds by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Visualization

CYP2C19_Metabolic_Pathway This compound This compound CYP2C19 CYP2C19 This compound->CYP2C19 Substrate 5-hydroxy-(r)-Omeprazole 5-hydroxy-(r)-Omeprazole CYP2C19->5-hydroxy-(r)-Omeprazole Metabolism Inhibitor Inhibitor Inhibitor->CYP2C19 Inhibition

CYP2C19 metabolic pathway of this compound.

HTS_Biochemical_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Plate_Reagents Dispense Reagents (Enzyme, Buffer, NADPH) Add_Compounds Add Test Compounds & Controls Plate_Reagents->Add_Compounds Pre-incubation Pre-incubate at 37°C Add_Compounds->Pre-incubation Add_Substrate Add this compound Pre-incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (Acetonitrile) Incubation->Stop_Reaction Centrifugation Centrifuge Plate Stop_Reaction->Centrifugation LCMS_Analysis LC-MS/MS Analysis Centrifugation->LCMS_Analysis Data_Analysis Calculate % Inhibition & IC50 LCMS_Analysis->Data_Analysis

Biochemical HTS assay workflow.

Application Note 2: Cell-Based HTS Assay for Proton Pump Inhibitors

This cell-based assay is designed to identify novel inhibitors of gastric acid secretion by measuring the acidification of the extracellular medium of a human gastric adenocarcinoma cell line (e.g., AGS cells). This compound is used as a positive control to validate assay performance.

Data Presentation

Table 2: Effect of Omeprazole on Gastric Cancer Cell Viability [2]

Cell LineTreatmentConcentration (µM)% Viability (relative to control)
MelanomaOmeprazole100~80%
AdenocarcinomaOmeprazole100~75%
LymphomaOmeprazole100~90%

Note: This data illustrates the effect of omeprazole on the viability of different cancer cell lines, which can be a secondary endpoint in a screen for proton pump inhibitors.

Experimental Protocol

1. Reagents and Materials:

  • Human gastric adenocarcinoma cell line (e.g., AGS)

  • Cell culture medium (e.g., F-12K Medium) supplemented with fetal bovine serum and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescent pH indicator dye (e.g., BCECF-AM)

  • Histamine or other secretagogue to stimulate acid secretion

  • This compound

  • Test compounds dissolved in DMSO

  • 96-well or 384-well black, clear-bottom microplates

2. Assay Procedure:

  • Seed cells into microplates and culture until they form a confluent monolayer.

  • Wash the cells with HBSS.

  • Load the cells with the fluorescent pH indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add HBSS containing the test compounds or this compound (positive control) and incubate for a specified time (e.g., 30 minutes).

  • Stimulate acid secretion by adding a secretagogue (e.g., histamine).

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.

  • Monitor the change in fluorescence over time as an indicator of extracellular pH change.

9. Detection and Analysis:

  • The rate of decrease in fluorescence intensity corresponds to the rate of extracellular acidification.

  • Calculate the percent inhibition of acidification for each test compound relative to the vehicle control.

  • Determine the IC50 values for active compounds.

Visualization

Gastric_Acid_Secretion_Pathway cluster_parietal_cell Parietal Cell Receptors Histamine (H2) Gastrin (CCK2) Acetylcholine (M3) Signaling cAMP / Ca²⁺ Signaling Receptors->Signaling ProtonPump H⁺/K⁺-ATPase (Proton Pump) Signaling->ProtonPump H_out H⁺ (Acid) Secretion ProtonPump->H_out Stimuli Histamine, Gastrin, Acetylcholine Stimuli->Receptors Omeprazole This compound Omeprazole->ProtonPump Inhibition

Gastric acid secretion signaling pathway.

HTS_Cell_Based_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection & Analysis Seed_Cells Seed Cells in Microplate Cell_Culture Culture to Confluency Seed_Cells->Cell_Culture Load_Dye Load with pH Indicator Dye Cell_Culture->Load_Dye Add_Compounds Add Test Compounds & this compound Load_Dye->Add_Compounds Stimulate Add Secretagogue (e.g., Histamine) Add_Compounds->Stimulate Measure_Fluorescence Measure Fluorescence Over Time Stimulate->Measure_Fluorescence Data_Analysis Calculate Inhibition of Acidification & IC50 Measure_Fluorescence->Data_Analysis

Cell-based HTS assay workflow.

References

Troubleshooting & Optimization

Improving peak resolution between omeprazole enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution between omeprazole (B731) enantiomers in chiral chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of omeprazole enantiomers and provides systematic solutions.

Issue 1: Poor or No Resolution of Enantiomers

If you are observing a single peak or two poorly resolved peaks for the omeprazole enantiomers, consider the following troubleshooting steps.

  • Verify Stationary Phase Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns are widely successful for omeprazole enantioseparation.

    • Recommendation: Columns such as Chiralpak AD, Chiralcel OD-H, and Chiral AGP have demonstrated good resolving ability for omeprazole enantiomers.[1][2][3] If you are using a different type of chiral column and experiencing issues, consider switching to one of these proven stationary phases.

  • Optimize Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts selectivity.

    • Normal Phase Chromatography:

      • Solvent Ratio: Adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., ethanol (B145695), 2-propanol). A common starting point is hexane (B92381):ethanol (90:10, v/v), which can be adjusted to improve resolution.[3] For instance, a mobile phase of hexane:ethanol (40:60, v/v) has been used successfully with a Chiralpak AD column.[1][3]

      • Additives: The addition of small amounts of acidic or basic modifiers can improve peak shape and resolution. For example, a mobile phase of n-hexane/2-propanol/acetic acid/triethylamine (B128534) (100:20:0.2:0.1, v/v) has been shown to be effective.[2] Similarly, ammonium (B1175870) hydroxide (B78521) has been used as a basic modifier to enhance enantiomeric selectivity and peak symmetry.[4]

    • Reversed-Phase Chromatography:

      • Organic Modifier: Acetonitrile is a common organic modifier used with aqueous buffers.

      • Buffer pH: The pH of the aqueous portion of the mobile phase can influence the ionization state of omeprazole and its interaction with the stationary phase. A mobile phase consisting of 0.025 M disodium (B8443419) hydrogen phosphate/acetonitrile (90:10, v/v) with the pH adjusted to 7.0 has been used with a Chiral AGP column.[5]

  • Adjust Flow Rate: A lower flow rate can sometimes improve resolution by allowing for more interactions between the analytes and the stationary phase.

    • Recommendation: Start with a flow rate of around 1.0 mL/min and decrease it incrementally (e.g., to 0.8 mL/min or 0.5 mL/min) to observe the effect on resolution.

  • Control Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process.

    • Recommendation: In some cases, increasing the temperature can improve resolution, especially in supercritical fluid chromatography (SFC).[6] However, the effect of temperature can vary depending on the stationary phase and mobile phase. It is recommended to study the effect of temperature in a range, for example, from 25°C to 45°C, to find the optimal condition.[7]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and accurate quantification.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.

    • Recommendation: Reduce the sample concentration or injection volume.

  • Optimize Mobile Phase Additives: The absence of or incorrect concentration of additives can lead to poor peak shape, especially for a basic compound like omeprazole.

    • Recommendation: For normal phase chromatography, the addition of a small amount of a basic modifier like triethylamine or diethylamine (B46881) can help to reduce peak tailing by blocking active sites on the silica (B1680970) support. The presence of ammonium hydroxide as a basic modifier in the mobile phase has been shown to improve peak symmetry.[4]

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before analysis.

    • Recommendation: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

Logical Troubleshooting Workflow

G start Start: Poor Peak Resolution check_column Is the Chiral Stationary Phase (CSP) appropriate? (e.g., Chiralpak AD, Chiralcel OD-H) start->check_column optimize_mp Optimize Mobile Phase Composition check_column->optimize_mp Yes switch_column Consider a different CSP check_column->switch_column No adjust_ratio Adjust Hexane/Alcohol Ratio optimize_mp->adjust_ratio add_modifier Incorporate Additives (e.g., TEA, DEA, Acetic Acid) adjust_ratio->add_modifier adjust_flow Adjust Flow Rate add_modifier->adjust_flow adjust_temp Optimize Column Temperature adjust_flow->adjust_temp resolution_ok Resolution Improved? adjust_temp->resolution_ok resolution_ok->optimize_mp No, re-optimize end End: Successful Separation resolution_ok->end Yes switch_column->start

Caption: A flowchart for troubleshooting poor peak resolution in the chiral separation of omeprazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases for separating omeprazole enantiomers?

A1: Polysaccharide-based chiral stationary phases are the most frequently used and have shown excellent results. Specifically, columns with cellulose (B213188) or amylose (B160209) derivatives coated on a silica gel support are very effective. Commonly cited columns include Chiralpak AD (amylose-based), Chiralcel OD-H (cellulose-based), and Chiral AGP (alpha-1-acid glycoprotein-based).[1][2][3]

Q2: What is a typical mobile phase for the normal-phase separation of omeprazole enantiomers?

A2: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent and an alcohol. A common combination is hexane and ethanol or hexane and 2-propanol. The ratio can vary, for example, from hexane:ethanol (90:10, v/v) to (40:60, v/v).[1][3] The addition of small amounts of additives like triethylamine (TEA) and acetic acid can be beneficial for improving peak shape and selectivity.[2]

Q3: Can temperature be used to improve the resolution of omeprazole enantiomers?

A3: Yes, temperature can influence the separation. The effect of temperature should be evaluated for your specific method. In some instances, particularly with supercritical fluid chromatography (SFC), working at a higher temperature can be beneficial.[6] For HPLC, the impact of temperature can vary, and it is advisable to study a range (e.g., 25-45°C) to determine the optimal setting for your separation.[7]

Q4: What is a good starting resolution (Rs) to aim for?

A4: For quantitative analysis, a resolution (Rs) of at least 1.5 is generally considered baseline separation. However, to ensure robustness, aiming for a resolution of 2.0 or greater is recommended.[2] Several published methods have achieved resolutions well above 2.[1][6]

Q5: How can I improve the peak shape of my omeprazole enantiomers?

A5: Poor peak shape, such as tailing, is often due to secondary interactions with the stationary phase. Adding a basic modifier like triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide to the mobile phase can significantly improve peak symmetry by masking silanol (B1196071) groups on the silica support.[4][8] Also, ensure you are not overloading the column by injecting too high a concentration of your sample.

Data Presentation

Table 1: HPLC Conditions for Chiral Separation of Omeprazole Enantiomers

Chiral Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)Detection (nm)Resolution (Rs)Reference
Chiralpak ADHexane:Ethanol (40:60)0.73023.3[1][3]
Chiralcel OD-Hn-Hexane:2-Propanol:Acetic Acid:Triethylamine (100:20:0.2:0.1)1.2300>2[2]
Chiral AGP0.025 M Disodium Hydrogen Phosphate:Acetonitrile (90:10), pH 7.01.0301Not specified[5]
Chiralpak IAMethyl tert-butylether:Ethyl Acetate:Ethanol:Diethylamine (60:40:5:0.1)Not specifiedNot specifiedNot specified[8]
Kromasil CellucoatHexane:Isopropanol:Trifluoroacetic Acid (90:9.9:0.1)Not specifiedNot specified2.17[9]

Table 2: Supercritical Fluid Chromatography (SFC) Conditions for Chiral Separation of Omeprazole

Chiral Stationary PhaseModifierTemperatureAnalysis TimeResolution (Rs)Reference
Chiralpak ADAlcoholsHigh< 10 min> 2[6]

Experimental Protocols

Protocol 1: Chiral HPLC Separation using Chiralpak AD Column

This protocol is based on the method described by Bonato et al.[1]

  • Chromatographic System: HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak AD (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane:Ethanol (40:60, v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: Ambient (e.g., 22 ± 2 °C).

  • Detection Wavelength: 302 nm.

  • Sample Preparation: Dissolve the omeprazole sample in the mobile phase to a suitable concentration (e.g., 50-125 µg/mL for each enantiomer).

  • Injection Volume: 20 µL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample and record the chromatogram. c. The expected elution order is (S)-omeprazole followed by (R)-omeprazole.

Protocol 2: Chiral HPLC Separation using Chiralcel OD-H Column

This protocol is based on the method described by Rahman et al.[2]

  • Chromatographic System: HPLC system with a UV detector.

  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-hexane:2-propanol:acetic acid:triethylamine (100:20:0.2:0.1, v/v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 300 nm.

  • Sample Preparation: Dissolve the omeprazole standard in a mixture of n-hexane and 2-propanol (1:1) to a concentration of 100 µg/mL.

  • Injection Volume: 20 µL.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample and run the analysis. c. The retention times are approximately 9.65 min for (S)-omeprazole and 11.81 min for this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve Omeprazole) injection Sample Injection sample_prep->injection mp_prep Mobile Phase Preparation (e.g., Hexane:Ethanol) equilibration Column Equilibration mp_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Calculate Resolution (Rs) and Peak Purity chromatogram->analysis

Caption: A general workflow for the chiral HPLC analysis of omeprazole enantiomers.

References

Minimizing on-column degradation of (r)-Omeprazole during HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the on-column degradation of (r)-Omeprazole during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during HPLC analysis?

A1: The primary cause of degradation for this compound, and its racemate, is exposure to acidic conditions.[1][2][3] Omeprazole (B731) is an acid-labile compound that rapidly degrades at a pH below 7.8, with the degradation rate increasing as the pH decreases.[4] The degradation half-life is reported to be as short as 10 minutes at a pH below 5.[1] On an HPLC column, this degradation can be catalyzed by acidic mobile phases or interactions with acidic residual silanol (B1196071) groups on the stationary phase.

Q2: What are the common degradation products of Omeprazole observed in HPLC?

A2: Under acidic conditions, Omeprazole can degrade into several products. The main degradation pathway involves the formation of a rearranged monomer, as well as singly and doubly charged dimer ions.[5] Other identified degradation products include Omeprazole sulfone and Omeprazole-n-oxide.[6][7] A stability-indicating HPLC method is crucial to separate the intact this compound from these degradation products.

Q3: How can I prevent the on-column degradation of this compound?

A3: To minimize on-column degradation, it is crucial to control the pH of the chromatographic system. Key strategies include:

  • Using an alkaline mobile phase: Maintaining a mobile phase pH above 7.8, and ideally around pH 9.0 or higher, significantly improves the stability of Omeprazole.[4]

  • Employing a suitable column: Using a column with a highly deactivated silica (B1680970) surface (end-capped) or a hybrid silica column can reduce interactions with residual acidic silanol groups.[8]

  • Optimizing temperature: Lowering the column temperature can help to reduce the rate of degradation.

  • Using appropriate sample diluents: Dissolving and diluting the sample in the mobile phase or another alkaline buffer can prevent degradation before injection.

Q4: What type of HPLC method is best suited for analyzing this compound and its enantiomer?

A4: For the enantioselective analysis of this compound, chiral HPLC is required. Both normal-phase and reversed-phase methods have been successfully developed.

  • Normal-Phase Chiral HPLC: This is a common approach that often provides good resolution of the enantiomers.[9]

  • Reversed-Phase Chiral HPLC: This method can also be effective and may offer advantages in terms of sample preparation and compatibility with aqueous samples.[10]

For stability-indicating analysis, a method that can separate the this compound from its (s)-enantiomer and all potential degradation products is necessary.

Troubleshooting Guides

Issue 1: Peak Tailing for this compound

  • Possible Cause: Interaction of the basic Omeprazole molecule with acidic residual silanol groups on the HPLC column.

  • Troubleshooting Actions:

    • Increase Mobile Phase pH: A higher pH will deprotonate the silanol groups, reducing their interaction with the analyte.

    • Increase Buffer Concentration: A higher ionic strength in the mobile phase can help to mask the residual silanol groups.[8]

    • Use an End-Capped Column: Select a column that is specifically designed with minimal residual silanol activity.

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can improve peak shape.

Issue 2: Poor Resolution Between this compound and (s)-Omeprazole

  • Possible Cause: Sub-optimal chiral separation conditions.

  • Troubleshooting Actions:

    • Optimize Mobile Phase Composition: In normal-phase chiral chromatography, adjusting the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol, isopropanol) can significantly impact resolution. The addition of a small amount of an acidic or basic additive may also be beneficial.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for more interactions with the chiral stationary phase.

    • Change Column Temperature: Temperature can affect chiral recognition. Experiment with different column temperatures to find the optimal condition.

    • Select a Different Chiral Stationary Phase (CSP): If optimization on the current column is unsuccessful, trying a different CSP with a different chiral selector may be necessary.

Issue 3: Appearance of Extra Peaks (Degradation Products)

  • Possible Cause: On-column degradation of this compound.

  • Troubleshooting Actions:

    • Confirm Degradation: Inject a freshly prepared standard and compare it to an older sample or a sample that has been intentionally stressed (e.g., with acid) to confirm that the extra peaks are indeed degradation products.

    • Increase Mobile Phase pH: This is the most effective way to reduce acid-catalyzed degradation on the column.

    • Decrease Column Temperature: Lowering the temperature will slow down the degradation kinetics.

    • Check Sample Diluent: Ensure the sample is not being stored in an acidic diluent before injection.

Data Presentation

Table 1: Influence of pH on Omeprazole Degradation

pHDegradation RateHalf-lifeReference
< 4.3Very Rapid< 10 minutes[2]
6.0Slower than at lower pH, but still significant-[8]
7.5Apparent stability for up to 200 minutes-[8]
> 7.8Significantly Reduced Degradation-[4]
11Maximum Stability-[4]

Table 2: Forced Degradation of Omeprazole under Various Conditions

Stress Condition% Degradation of OmeprazoleReference
Acidic (0.1 N HCl, 60°C, 1 hour)61.64%[3]
Basic (0.1 N NaOH)4.29%[3]
Oxidative (3% H2O2)26.38%[3]
Thermal (Dry Heat)4.32%[3]

Experimental Protocols

Protocol 1: Stability-Indicating Chiral HPLC Method for this compound

This protocol is based on a normal-phase HPLC method for the enantioselective analysis of Omeprazole.[9]

  • Chromatographic System:

    • HPLC system with a quaternary pump, column oven, and UV detector.

  • Column:

    • Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • n-hexane:methanol:isopropyl alcohol:ethanol (85:8:7: (a mixture of 85:15 v/v)).

  • Flow Rate:

    • 0.75 mL/min.

  • Column Temperature:

    • 40°C.

  • Detection:

    • UV at 301 nm.

  • Injection Volume:

    • 5 µL.

  • Sample Preparation:

    • Prepare standard stock solutions of (r)- and (s)-Omeprazole in the mobile phase.

    • For formulation samples, extract the active ingredient using methanol, followed by filtration and dilution in the mobile phase.

Protocol 2: Reversed-Phase HPLC Method for Omeprazole and its Degradation Products

This protocol is a general approach for a stability-indicating reversed-phase method.

  • Chromatographic System:

    • HPLC with a gradient pump, column oven, and UV detector.

  • Column:

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with high deactivation (end-capped).

  • Mobile Phase:

    • A: 0.05 M potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 7.4 with 0.2 N NaOH.

    • B: Acetonitrile.

  • Gradient Program:

    • A gradient program should be developed to ensure the separation of Omeprazole from its degradation products. A starting point could be a linear gradient from 20% B to 80% B over 20 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30°C.

  • Detection:

    • UV at 302 nm.

  • Injection Volume:

    • 20 µL.

  • Sample Preparation:

    • Dissolve the sample in a mixture of the mobile phase A and B to ensure stability.

Visualizations

Omeprazole_Degradation_Pathway Omeprazole This compound Intermediate Sulfenic Acid Intermediate Omeprazole->Intermediate Acidic Conditions (H+) Degradation_Products Degradation Products (e.g., Sulfide, Sulfone) Intermediate->Degradation_Products Rearrangement

Caption: Acid-catalyzed degradation pathway of Omeprazole.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation Define_Objective Define Analytical Goal (e.g., Stability-Indicating) Select_Column Select Appropriate Column (e.g., Chiral, End-capped C18) Define_Objective->Select_Column Prepare_Mobile_Phase Prepare Mobile Phase (Control pH) Select_Column->Prepare_Mobile_Phase Initial_Run Perform Initial Chromatographic Run Prepare_Mobile_Phase->Initial_Run Evaluate_Results Evaluate Resolution, Peak Shape, and Tailing Initial_Run->Evaluate_Results Adjust_Parameters Adjust Parameters (Mobile Phase, Temperature, Flow Rate) Evaluate_Results->Adjust_Parameters If necessary System_Suitability Perform System Suitability Tests Evaluate_Results->System_Suitability If acceptable Adjust_Parameters->Initial_Run Method_Validation Validate Method (ICH Guidelines) System_Suitability->Method_Validation Final_Method Finalized HPLC Method Method_Validation->Final_Method

References

Optimization of mobile phase composition for (r)-Omeprazole chiral separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of (R)-Omeprazole. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in achieving a successful chiral separation of Omeprazole (B731) enantiomers?

A1: The selection of the appropriate Chiral Stationary Phase (CSP) is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely reported to be effective for separating Omeprazole enantiomers.[1][2][3] The choice of CSP will dictate the potential for enantiorecognition and will heavily influence the subsequent optimization of the mobile phase.

Q2: What are the typical mobile phase compositions used for the chiral separation of this compound?

A2: The mobile phase for chiral separation of Omeprazole typically consists of a non-polar primary solvent, a polar organic modifier (alcohol), and often a small percentage of an acidic or basic additive.[2][4][5] Common combinations include:

Q3: Why are acidic or basic additives included in the mobile phase?

A3: Acidic or basic additives are used to improve peak shape, enhance resolution, and control the ionization state of the analyte. For a basic compound like Omeprazole, a basic additive such as diethylamine (DEA) or triethylamine (B128534) (TEA) is often added to the mobile phase to minimize peak tailing by blocking active sites on the stationary phase.[2][4] Ammonium (B1175870) hydroxide (B78521) has also been shown to improve enantiomeric selectivity and peak symmetry.[6]

Q4: What are the common detection wavelengths for Omeprazole enantiomers?

A4: Omeprazole enantiomers are typically detected using UV spectrophotometry at wavelengths ranging from 300 nm to 302 nm.[2][3][7]

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

  • Possible Cause: Sub-optimal mobile phase composition.

    • Solution: Systematically vary the ratio of the non-polar solvent to the alcohol modifier. A lower percentage of the alcohol will generally increase retention and may improve resolution, but excessively long retention times can lead to peak broadening.

  • Possible Cause: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: If optimizing the mobile phase does not yield satisfactory results, consider screening different polysaccharide-based CSPs. Chiralpak AD, Chiralcel OD-H, and Chiralpak IA have all been reported to successfully resolve Omeprazole enantiomers.[2][3][4]

  • Possible Cause: Incorrect mobile phase additive.

    • Solution: The type and concentration of the additive can significantly impact selectivity. If you are not using an additive, consider adding a small amount of a basic modifier like DEA or TEA (e.g., 0.1%). If you are already using an additive, try adjusting its concentration or switching to a different one (e.g., from TEA to DEA).[2][4]

Issue 2: Peak Tailing

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Introduce or increase the concentration of a basic additive in the mobile phase. Additives like diethylamine (DEA) or triethylamine (TEA) can effectively mask residual silanol (B1196071) groups on the silica-based CSP, reducing peak tailing.[2][4] A concentration of 0.1% to 0.2% is a good starting point.

  • Possible Cause: Column overload.

    • Solution: Reduce the concentration of the sample being injected.

Issue 3: Irreproducible Retention Times

  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Equilibration times can vary depending on the CSP and mobile phase, but flushing with at least 10-20 column volumes is a good practice.

  • Possible Cause: Mobile phase instability or degradation.

    • Solution: Prepare fresh mobile phase daily. Some additives can be volatile or reactive, leading to changes in the mobile phase composition over time.

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and controlled temperature. Even small variations in ambient temperature can affect retention times.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the chiral separation of this compound.

Protocol 1: Chiral HPLC Separation on Chiralcel OD-H [2]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Chiral Stationary Phase: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: n-hexane / 2-propanol / acetic acid / triethylamine (100:20:0.2:0.1, v/v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 300 nm.

  • Sample Preparation: Dissolve approximately 10 mg of Omeprazole standard in a 100 mL volumetric flask with a 1:1 mixture of n-hexane and 2-propanol, using sonication to aid dissolution. Dilute to the mark with the same solvent mixture to obtain a concentration of 100 µg/mL.

Protocol 2: Chiral HPLC Separation on Chiralpak IA [4]

  • Chromatographic System: HPLC system with UV detection.

  • Chiral Stationary Phase: Chiralpak IA.

  • Mobile Phase: Methyl tert-butylether (MtBE) / ethyl acetate (EA) / ethanol (EtOH) / diethylamine (DEA) (60:40:5:0.1, v/v/v/v).

  • Flow Rate: Not specified, a typical starting point would be 1.0 mL/min.

  • Detection Wavelength: Not specified, a typical starting point would be 302 nm.

  • Sample Preparation: Prepare standard solutions in the mobile phase.

Data Presentation

Table 1: Comparison of Mobile Phase Compositions and Chromatographic Parameters

Chiral Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)Detection Wavelength (nm)Reference
Chiralcel OD-Hn-hexane / 2-propanol / acetic acid / triethylamine (100:20:0.2:0.1)1.2300[2]
Chiralpak IAMtBE / ethyl acetate / ethanol / DEA (60:40:5:0.1)Not SpecifiedNot Specified[4]
CHIRALPAK ADhexane:ethanol (40:60)0.7302[3][7]
Kromasil Cellucoathexane: isopropanol: trifluoroacetic acid (TFA) (90:9.9:0.1)Not SpecifiedNot Specified[5]
CHIRAL ART cellulose-SBn-hexane/ethanol with 0.2% ammonium hydroxide (70:30)0.8Not Specified (MS detection)[6]

Visualizations

Troubleshooting_Workflow Start Start: Poor or No Enantiomeric Resolution Check_CSP Is the CSP appropriate for Omeprazole enantiomers? Start->Check_CSP Select_CSP Select a polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD/IA) Check_CSP->Select_CSP No Check_Mobile_Phase Is the mobile phase composition optimized? Check_CSP->Check_Mobile_Phase Yes Select_CSP->Check_Mobile_Phase Optimize_Solvent_Ratio Vary the ratio of non-polar solvent to alcohol modifier Check_Mobile_Phase->Optimize_Solvent_Ratio No Check_Additive Is a mobile phase additive being used? (e.g., DEA, TEA) Check_Mobile_Phase->Check_Additive Yes Optimize_Solvent_Ratio->Check_Additive No_Resolution Resolution still poor. Consider alternative separation modes or consult further literature. Optimize_Solvent_Ratio->No_Resolution If no improvement Add_Optimize_Additive Add or optimize the concentration of a basic additive (0.1-0.2%) Check_Additive->Add_Optimize_Additive No Good_Resolution Good Resolution Achieved Check_Additive->Good_Resolution Yes Add_Optimize_Additive->Good_Resolution Add_Optimize_Additive->No_Resolution If no improvement

Caption: Troubleshooting workflow for poor or no resolution of Omeprazole enantiomers.

Mobile_Phase_Optimization_Logic Goal Goal: Achieve Baseline Separation of (R)- and (S)-Omeprazole Component_Selection Mobile Phase Component Selection Goal->Component_Selection Primary_Solvent Primary Solvent (e.g., n-Hexane) Component_Selection->Primary_Solvent Modifier Polar Modifier (e.g., Ethanol, 2-Propanol) Component_Selection->Modifier Additive Additive (e.g., DEA, TEA, Acetic Acid) Component_Selection->Additive Optimization_Parameters Optimization Parameters Component_Selection->Optimization_Parameters Ratio Ratio of Primary Solvent to Modifier Optimization_Parameters->Ratio Additive_Conc Additive Concentration Optimization_Parameters->Additive_Conc Outcome Desired Outcome Ratio->Outcome Additive_Conc->Outcome Resolution Sufficient Resolution (Rs > 1.5) Outcome->Resolution Peak_Shape Good Peak Shape (Symmetry) Outcome->Peak_Shape Retention Reasonable Retention Time Outcome->Retention

Caption: Logical relationship of components in mobile phase optimization.

References

Troubleshooting asymmetric peak shape in (r)-Omeprazole analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of (r)-Omeprazole, with a specific focus on asymmetric peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing in the analysis of this compound?

A1: The most frequent cause of peak tailing for basic compounds like omeprazole (B731) is secondary interaction with ionized silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions lead to multiple retention mechanisms, causing the peak to tail. Other potential causes include column degradation, improper mobile phase pH, sample overload, and extra-column band broadening.[3][4][5]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is critical for both the stability and chromatography of omeprazole. Omeprazole is an acid-labile drug and degrades rapidly at low pH (below 7.8).[6] For chromatographic purposes, operating at a lower pH (e.g., 2-4) can protonate residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[2][3] However, a balance must be struck to avoid on-column degradation. Some methods use a higher pH (e.g., 7.6) with a buffer like disodium (B8443419) hydrogen phosphate (B84403) to achieve separation, though this may increase the risk of silanol interactions.[7][8]

Q3: What type of column is recommended for the chiral separation of omeprazole enantiomers?

A3: Polysaccharide-based chiral stationary phases are highly effective for the enantioselective analysis of omeprazole.[9] Specific columns cited in the literature include CHIRALPAK AD and Chiralcel OD-H.[9][10] These columns provide the necessary selectivity to resolve the (S)- and (r)-enantiomers.

Q4: Can my sample injection solvent cause peak asymmetry?

A4: Yes, a mismatch between the injection solvent and the mobile phase can lead to peak distortion. If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and asymmetric peaks.[5][11] It is always recommended to dissolve the sample in the mobile phase or a solvent with a weaker or similar elution strength.

Q5: What is a good USP Tailing Factor (Tf) for my this compound peak?

A5: Ideally, a chromatographic peak should be symmetrical, with a tailing factor close to 1.0. A USP Tailing Factor greater than 1.2 indicates significant tailing, and values above 2.0 are generally considered unacceptable for precise quantitative analysis.[3] Regulatory bodies like the USP and EP have specific requirements for acceptable peak symmetry, often in the range of 0.8 to 1.8.[11]

Troubleshooting Guide for Asymmetric Peak Shape

This guide provides a systematic approach to diagnosing and resolving asymmetric peak shapes in your this compound analysis.

Diagram: Troubleshooting Workflow for Asymmetric Peaks

TroubleshootingWorkflow start Asymmetric Peak Observed (Tailing or Fronting) check_column 1. Check Column Health start->check_column column_ok Column OK? check_column->column_ok check_mobile_phase 2. Evaluate Mobile Phase column_ok->check_mobile_phase Yes replace_column Action: - Flush with strong solvent - Replace guard column - Replace analytical column column_ok->replace_column No mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok check_sample 3. Investigate Sample & Injection mobile_phase_ok->check_sample Yes adjust_ph Action: - Adjust mobile phase pH (e.g., lower to pH 2-3 for tailing) - Add modifier (e.g., triethylamine) - Ensure buffer strength (10-50 mM) mobile_phase_ok->adjust_ph No sample_ok Sample/Injection OK? check_sample->sample_ok check_system 4. Inspect HPLC System sample_ok->check_system Yes adjust_sample Action: - Reduce sample concentration - Dissolve sample in mobile phase - Reduce injection volume sample_ok->adjust_sample No system_ok System OK? check_system->system_ok fix_system Action: - Check for leaks - Minimize tubing length - Check for blockages in frit/filters system_ok->fix_system No resolved Peak Shape Resolved system_ok->resolved Yes replace_column->resolved adjust_ph->resolved adjust_sample->resolved fix_system->resolved

Caption: A step-by-step workflow for troubleshooting asymmetric peak shapes.

Step 1: Evaluate the Column
  • Is the column old or contaminated? Column performance degrades over time. Contaminants can accumulate at the column inlet, and the stationary phase can degrade, especially at high pH.[3][5]

    • Solution: First, try flushing the column with a strong solvent. If using a guard column, replace it. If the problem persists, replace the analytical column.[3]

  • Is there a void or channel in the packing bed? Voids at the column inlet or channels in the packing can cause peak splitting and tailing.[1]

    • Solution: Replacing the column is the most reliable solution. Using guard columns and in-line filters can help prevent this issue.[1]

  • Is the column chemistry appropriate? Omeprazole is a basic compound. Using a standard C18 column without end-capping can lead to strong interactions with residual silanols.

    • Solution: Use a highly deactivated, end-capped column to minimize silanol interactions.[1] For basic compounds, columns with polar-embedded or charged surface hybrid (CSH) technology can also provide improved peak shape.[12]

Step 2: Check the Mobile Phase
  • Is the mobile phase pH optimal? Asymmetric peaks can result from secondary interactions with the stationary phase.

    • Solution: For basic compounds like this compound, lowering the mobile phase pH to around 2-3 can protonate silanol groups, reducing tailing.[2][3] Alternatively, adding a competitive base like triethylamine (B128534) (0.1%) to the mobile phase can block active sites.

  • Is the buffer concentration sufficient? Inadequate buffering can lead to pH variations across the sample band, causing peak distortion.[11]

    • Solution: Ensure the buffer concentration is adequate, typically in the range of 10-50 mM.[3]

Step 3: Review Sample and Injection Parameters
  • Is the column overloaded? Injecting too much sample can saturate the stationary phase, leading to fronting or tailing.[5][13]

    • Solution: Reduce the injection volume or dilute the sample.

  • Is the injection solvent appropriate? Using a solvent that is stronger than the mobile phase can cause peak distortion.[5][11]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

Step 4: Inspect the HPLC System
  • Are there extra-column effects? Excessive tubing length or dead volume in connections between the injector, column, and detector can cause band broadening and tailing.[3][14]

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

  • Is there a blockage? A partially blocked frit or filter can distort the flow path and affect peak shape.[1]

    • Solution: Replace the in-line filter and column inlet frit. Regularly filter your mobile phase and samples to prevent blockages.

Experimental Protocols & Data

Table 1: Example HPLC Methods for Chiral Omeprazole Analysis
ParameterMethod 1Method 2Method 3
Column CHIRALPAK AD[9]Chiralcel OD-H[10]Chiralcel OD-H[10]
Mobile Phase Hexane:Ethanol (40:60, v/v)[9]n-Hexane:2-Propanol:Acetic Acid:Triethylamine (100:20:0.2:0.1, v/v/v/v)[10]Methyl tert-butylether:Ethyl acetate:Ethanol:Diethylamine (60:40:5:0.1, v/v/v/v)[15]
Flow Rate Not Specified1.2 mL/min[10]Not Specified
Detection 302 nm[9]300 nm[10]Not Specified
Resolution (Rs) 3.3[9]2.36[10]Not Specified
Theoretical Plates Not Specified2345[10]Not Specified
Detailed Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol is a representative example based on published methods.[9][10]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 10 µm) or equivalent.

    • Mobile Phase: n-Hexane / 2-Propanol / Acetic Acid / Triethylamine (100:20:0.2:0.1, v/v/v/v).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 300 nm.

    • Injection Volume: 20 µL.

  • Reagent and Sample Preparation:

    • Mobile Phase Preparation: Carefully mix the specified volumes of n-Hexane (HPLC grade), 2-Propanol (HPLC grade), Acetic Acid (glacial), and Triethylamine. Degas the solution before use.

    • Sample Diluent: Use the mobile phase as the sample diluent.

    • Standard Solution Preparation: Prepare a stock solution of racemic omeprazole in the mobile phase. Further dilute to a working concentration (e.g., 50-90 µg/mL).

    • Sample Preparation (from formulation): If analyzing a pharmaceutical formulation, extract the active ingredient using a suitable solvent, such as methanol (B129727) with a small amount of NaOH to ensure stability, followed by dilution in the mobile phase.[9]

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters like resolution (should be ≥2), theoretical plates, and tailing factor.

    • Inject the sample solutions.

    • Identify the peaks for (S)- and this compound based on their retention times (typically (S)-omeprazole elutes first).[9]

  • Data Analysis:

    • Integrate the peak areas for this compound.

    • Calculate the concentration and assess peak shape using the tailing factor calculation provided by the chromatography software. The USP tailing factor is calculated as W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% height and f is the distance from the leading edge to the peak maximum at 5% height.

References

Technical Support Center: Enhancing Mass Spectrometry Detection Sensitivity for (r)-Omeprazole Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of (r)-Omeprazole and its metabolites using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the analysis of this compound metabolites, offering potential causes and solutions to improve detection sensitivity and data quality.

Q1: Why am I observing low signal intensity or poor sensitivity for my this compound metabolites?

A1: Low signal intensity can stem from several factors throughout the analytical workflow. Consider the following troubleshooting steps:

  • Sample Preparation: Inefficient extraction of metabolites from the biological matrix is a common cause.

    • Solution: Optimize your sample preparation method. Techniques like protein precipitation with acetonitrile (B52724) or methanol (B129727) are quick but may not be sufficient for complex matrices.[1] Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples. Microextraction by packed sorbent (MEPS) is a miniaturized SPE technique that has shown good recovery and selectivity for omeprazole (B731) enantiomers.[2]

  • Ionization Efficiency: The choice of ionization source and its settings are critical.

    • Solution: Electrospray ionization (ESI) in positive ion mode is commonly used for omeprazole and its metabolites.[1][3] Ensure your ESI source parameters (e.g., spray voltage, gas flow, temperature) are optimized for your specific analytes and mobile phase composition.

  • Mobile Phase Composition: The mobile phase can significantly impact analyte ionization and chromatographic separation.

    • Solution: The addition of modifiers to the mobile phase can enhance signal intensity. For instance, using a mobile phase with a basic modifier like ammonium (B1175870) hydroxide (B78521) can improve peak shape and MS signal for omeprazole enantiomers.[3] Conversely, acidic modifiers like formic acid are also frequently used.[4][5] Experiment with different mobile phase compositions and pH to find the optimal conditions for your metabolites.

  • Mass Spectrometer Parameters: Incorrect mass spectrometer settings will lead to poor sensitivity.

    • Solution: Optimize the collision energy and other MS/MS parameters for each specific metabolite. Use multiple reaction monitoring (MRM) for quantification, selecting the most abundant and specific precursor-product ion transitions.[2][3]

Q2: I'm experiencing significant matrix effects in my analysis. How can I mitigate them?

A2: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, are a major challenge in bioanalysis.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances.

    • Solution: As mentioned in A1, switching to a more rigorous sample preparation technique like LLE or SPE can significantly reduce matrix components.

  • Chromatographic Separation: Ensure your target metabolites are chromatographically separated from the bulk of the matrix components.

    • Solution: Optimize your HPLC/UHPLC method. Experiment with different columns (e.g., C18, RP18) and gradient elution profiles to achieve better separation.[4][6]

  • Use of an Internal Standard: A suitable internal standard (IS) is crucial for accurate quantification.

    • Solution: Use a stable isotope-labeled internal standard (e.g., D3-omeprazole) if available, as it will have nearly identical chemical and physical properties to the analyte and co-elute, thus experiencing similar matrix effects.[4][5] If a stable isotope-labeled IS is not available, use a structural analog (e.g., lansoprazole).[7][8]

Q3: What are the recommended precursor and product ions for monitoring this compound and its major metabolites?

A3: The selection of appropriate MRM transitions is fundamental for sensitive and specific quantification.

  • Omeprazole: The protonated molecule [M+H]⁺ is typically observed at m/z 346.1 or 346.3.[3][4] A common and abundant product ion for quantification is m/z 198.0 or 198.1.[3][4]

  • 5-Hydroxyomeprazole and Omeprazole Sulfone: These metabolites are isobaric, both having a protonated molecule [M+H]⁺ at m/z 362.[9][10] It is crucial to achieve chromatographic separation to distinguish them. Specific product ions should be determined by direct infusion and optimization for your instrument.

Q4: How can I confirm the identity of potential metabolites in my samples?

A4: Metabolite identification requires more than just MRM data.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the metabolite.

    • Solution: Employ instruments like a Quadrupole Time-of-Flight (QTOF) mass spectrometer for metabolite identification studies.[4][5]

  • Stable Isotope Labeling: This is a powerful technique for identifying drug-related metabolites.

    • Solution: Concomitant administration of the drug and its stable isotope-labeled counterpart (e.g., omeprazole and D3-omeprazole) can help distinguish drug-derived metabolites from endogenous compounds by looking for mass shifts in the spectra.[4][5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods for the extraction of omeprazole and its metabolites from plasma.

  • Sample Aliquoting: Take a 200 µL aliquot of the plasma sample in a 1.5 mL microcentrifuge tube.[11]

  • Internal Standard Spiking: Add 50 µL of the internal standard solution (e.g., 280 ng/mL omeprazole in 10 mmol/L ammonium formate (B1220265) water solution if analyzing metabolites, or a suitable analog like lansoprazole).[11]

  • pH Adjustment (Optional but Recommended): Add 100 µL of a 50 mmol/L ammonium formate water solution to adjust the pH.[11]

  • Extraction Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE).[11]

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.[11]

  • Centrifugation: Centrifuge the sample at 11,500 x g for 10 minutes to separate the organic and aqueous phases.[11]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.[11]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[11]

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[11]

Protocol 2: UPLC-MS/MS Analysis

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of omeprazole.

  • Chromatographic System: A UPLC system such as an Acquity BEH.

  • Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium bicarbonate, pH 8.0, or 0.1% formic acid).[4][6]

  • Flow Rate: 0.45 mL/min.[1]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., QTrap5500) is suitable for quantitative analysis.[1]

  • Ionization Source: Electrospray ionization (ESI) in positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Omeprazole: m/z 346.2 → 198.0.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for the analysis of omeprazole and its metabolites.

Table 1: Limits of Quantification (LOQ) for Omeprazole and its Metabolites

AnalyteMatrixLOQ (ng/mL)Reference
Omeprazole EnantiomersPlasma, Oral Fluid0.4[2][3]
OmeprazoleHuman Plasma5[6]
5-HydroxyomeprazoleHuman Plasma5[10]
OmeprazoleHuman Plasma10[10]
Omeprazole SulfoneHuman Plasma10[10]

Table 2: Recovery Data for Omeprazole

QC LevelMean Percentage Recovery (%)%CVReference
High QC87.546.10[6]
Medium QC86.346.10[6]
Low QC84.276.10[6]

Visualizations

Experimental Workflow for Sensitivity Enhancement

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Matrix (e.g., Plasma) extraction Extraction (LLE, SPE, MEPS) start->extraction Optimize Method cleanup Evaporation & Reconstitution extraction->cleanup lc_separation UPLC/HPLC Separation cleanup->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection Optimize Parameters quantification Quantification (Internal Standard) ms_detection->quantification end High Sensitivity Data quantification->end

A generalized workflow for enhancing mass spectrometry detection sensitivity.

Metabolic Pathway of Omeprazole

metabolic_pathway omeprazole This compound cyp2c19 CYP2C19 omeprazole->cyp2c19 cyp3a4 CYP3A4 omeprazole->cyp3a4 hydroxyomeprazole 5-Hydroxyomeprazole cyp2c19->hydroxyomeprazole Hydroxylation omeprazole_sulfone Omeprazole Sulfone cyp3a4->omeprazole_sulfone Sulfoxidation

Simplified metabolic pathway of this compound by CYP enzymes.[12][13]

References

Addressing and correcting for matrix effects in bioanalytical assays of (r)-Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the bioanalytical analysis of (r)-Omeprazole. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a significant concern for this compound analysis?

A matrix effect is the alteration of an analyte's response in an analytical instrument due to the presence of other components in the sample matrix.[1][2] In bioanalytical assays, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), these co-eluting substances from biological matrices like plasma or serum can interfere with the ionization of this compound.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the assay.[2][3] Given that regulatory bodies like the FDA mandate the evaluation of matrix effects during method validation, addressing them is critical for reliable pharmacokinetic studies and drug development.[3]

Q2: What are the common symptoms of matrix effects in my data?

Common indicators of underlying matrix effects include:

  • Poor sensitivity or a lower-than-expected signal for your analyte.[2][4]

  • High variability and poor reproducibility (%CV > 15%) in quality control (QC) samples.[3]

  • Inaccurate results , where the measured concentration is consistently higher or lower than the nominal value.[1]

  • Fluctuating signal intensity between different sample runs or different sources of biological matrix.[4]

  • Peak distortion or tailing in the chromatogram.[5]

Q3: What are the primary causes of matrix effects in plasma or serum samples?

Matrix effects are caused by a variety of endogenous and exogenous substances that co-elute with this compound and interfere with its ionization. Key culprits include:

  • Endogenous Components: Phospholipids, lipids, proteins, salts, and carbohydrates are major sources of interference.[3][4]

  • Exogenous Components: Anticoagulants used during blood collection (e.g., EDTA, heparin), dosing vehicles, and co-administered drugs or their metabolites can also contribute significantly.[3][6]

  • Degradation Products: Impurities or degradation products of the analyte itself can interfere with the measurement.

Q4: How do I quantitatively assess the matrix effect during method validation?

The most common method is the post-extraction spiking technique .[7] This involves comparing the peak response of this compound spiked into an extracted blank matrix from multiple sources to the response of the analyte in a neat (pure) solvent. The matrix factor (MF) is calculated as:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across different matrix lots should be within acceptable limits (typically ≤15%) to ensure the effect is consistent.

Q5: What is the best type of internal standard (IS) to use to compensate for matrix effects?

A stable isotope-labeled (SIL) internal standard is considered the "gold standard" for correcting matrix effects.[8] A SIL IS, such as 4-Desmethoxy Omeprazole-d3, is structurally and physicochemically almost identical to this compound.[8][9][10] This similarity ensures that it behaves the same way during sample extraction and ionization, meaning it experiences the same degree of ion suppression or enhancement as the analyte.[8] This co-elution and similar ionization behavior allow it to effectively normalize the analyte's signal, correcting for variability and significantly improving data accuracy and precision.[8] While structural analogs like Lansoprazole can be used, they may not compensate for matrix effects as effectively as a SIL IS.[5][11][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalytical assay of this compound.

Issue 1: Poor Assay Sensitivity or Inconsistent Signal
  • Potential Cause: Ion suppression is the most common reason for a weak or fluctuating signal.[4][7] Co-eluting matrix components are interfering with the formation of this compound ions in the MS source.

  • Troubleshooting Steps & Solutions:

    • Improve Sample Preparation: The goal is to remove interfering components before analysis. Simple protein precipitation (PPT) may not be sufficient. Consider switching to a more rigorous cleanup method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to obtain a cleaner sample extract.[3][4]

    • Optimize Chromatography: Increase the chromatographic separation between this compound and the interfering matrix components.[3] This can be achieved by adjusting the mobile phase gradient, changing the analytical column (a C18 column is common), or modifying the mobile phase pH with additives like formic acid or ammonium (B1175870) bicarbonate.[5][9]

    • Verify Internal Standard Performance: Ensure your internal standard is co-eluting with the analyte. If using a structural analog, its ionization may be affected differently by the matrix than your analyte. Switching to a stable isotope-labeled IS is the most robust solution.[8]

Issue 2: High Variability (%CV) in Quality Control (QC) Samples
  • Potential Cause: Inconsistent or differential matrix effects between samples are likely the cause. The composition of biological matrices can vary from one individual (or lot) to another, leading to different degrees of ion suppression or enhancement.[1]

  • Troubleshooting Steps & Solutions:

    • Evaluate Different Lots of Matrix: During validation, it is crucial to test blank matrix from at least six different sources to ensure the method is not susceptible to lot-to-lot variability.[9][12]

    • Enhance Sample Cleanup: A more effective and reproducible sample preparation method, such as SPE, can minimize the variability introduced by different matrix lots.[3]

    • Implement a SIL Internal Standard: As mentioned, a SIL internal standard is the most effective way to compensate for variable matrix effects across different samples, as it will be affected in the same manner as the analyte.[8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
  • Prepare Blank Samples: Extract blank biological matrix (e.g., plasma) from at least six different sources using your validated sample preparation method.

  • Prepare Neat Solutions: Prepare solutions of this compound and the internal standard in the final reconstitution solvent at low and high concentration levels (LQC and HQC). This is Set A .

  • Prepare Post-Spiked Samples: Take the extracted blank matrix from each source and spike it with this compound and the IS to the same LQC and HQC concentrations. This is Set B .

  • Analyze and Calculate: Inject both sets of samples into the LC-MS/MS system. Calculate the Matrix Factor (MF) for each source:

    • MF = Mean Peak Area from Set B / Mean Peak Area from Set A

  • Evaluate: The %CV of the MF values from the different sources should not exceed 15%.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
  • Sample Aliquot: Pipette 200 µL of plasma sample (standard, QC, or unknown) into a clean tube.

  • Add Internal Standard: Add 25 µL of the working internal standard solution (e.g., 1 µg/mL 4-Desmethoxy Omeprazole-d3) and vortex briefly.[10]

  • Extraction: Add 2 mL of an appropriate extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).[10]

  • Mix and Centrifuge: Vortex the mixture for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.[10]

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 40°C.[4][10]

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase.[4] Vortex to ensure the analyte is fully dissolved before injecting into the LC-MS/MS system.

Protocol 3: Representative LC-MS/MS Conditions

These are typical starting conditions that should be optimized for your specific instrumentation.

  • Liquid Chromatography (LC) System:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).[4]

    • Mobile Phase A: 0.1% formic acid or 5mM ammonium bicarbonate in water.[5][9]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

    • Flow Rate: 0.8 - 1.0 mL/min.[5][13]

    • Injection Volume: 10 µL.[5]

    • Gradient: A suitable gradient to ensure separation from early-eluting matrix components.

  • Mass Spectrometry (MS) System:

    • Instrument: Triple quadrupole mass spectrometer.[13]

    • Ionization: Electrospray ionization (ESI) in positive mode.[5][9]

    • MRM Transitions:

      • This compound: m/z 346.3 → 198.0.[13]

      • IS (Lansoprazole): m/z 369.98 → 252.0.[13]

      • IS (4-Desmethoxy Omeprazole-d3): m/z 318.4 → 198.1 (parent ion reflects deuteration, fragment is often the same as the unlabeled metabolite).[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleTypical RecoveryMatrix Component RemovalThroughput
Protein Precipitation (PPT) Protein removal by organic solventGood to HighPoor (Phospholipids remain)High
Liquid-Liquid Extraction (LLE) Analyte partitioning between immiscible liquidsGoodModerate to GoodMedium
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbentHighExcellentLow to Medium
Microextraction by Packed Sorbent (MEPS) Miniaturized SPE for small sample volumesGoodExcellentHigh

Table 2: Key Validation Parameters for a Robust this compound Assay

ParameterAcceptance Criteria (FDA Guidelines)Expected Performance
Linearity (r²) ≥ 0.99≥ 0.999[10]
Lower Limit of Quantification (LLOQ) S/N ≥ 5; Accuracy ±20%; Precision ≤20%~5.0 ng/mL[10]
Intra- & Inter-day Accuracy 85% - 115% (±15% of nominal)Within ±15%[9][10]
Intra- & Inter-day Precision (%CV) ≤ 15%≤ 15%[9][10]
Analyte Recovery (%) Consistent, precise, and reproducible84% - 88%[5][9][10]
Matrix Effect (%CV across lots) ≤ 15%Minimal with proper cleanup and SIL IS

Table 3: Comparison of Internal Standards for this compound Analysis

Internal Standard TypeExampleProsCons
Structural Analog Lansoprazole, TolbutamideReadily available, less expensive.Different retention time and ionization efficiency; may not fully compensate for matrix effects.[9]
Stable Isotope-Labeled (SIL) 4-Desmethoxy Omeprazole-d3Co-elutes with analyte; experiences identical matrix effects, providing the best correction ("gold standard").[8]More expensive, requires custom synthesis.

Visual Guides

G cluster_0 Investigation Phase cluster_1 Mitigation Phase cluster_2 Verification Phase start Problem Observed (Poor Sensitivity, High %CV) assess Assess Matrix Effect (Post-Extraction Spiking) start->assess prep Optimize Sample Preparation (e.g., LLE, SPE) assess->prep Significant Matrix Effect (MF <0.8 or >1.2) chrom Optimize Chromatography (Gradient, Column) prep->chrom is Implement SIL Internal Standard chrom->is reeval Re-evaluate Matrix Effect is->reeval pass Pass? (%CV < 15%) reeval->pass fail Further Optimization Required pass->fail No validated Method Validated pass->validated Yes fail->prep

Caption: Workflow for Investigating and Mitigating Matrix Effects.

G cluster_info Method Characteristics start What level of sample cleanliness and throughput is required? node_ppt Protein Precipitation (PPT) start->node_ppt High Throughput, Minimal Cleanup Tolerable node_lle Liquid-Liquid Extraction (LLE) start->node_lle Moderate Throughput, Good Cleanup Needed node_spe Solid-Phase Extraction (SPE) start->node_spe Highest Cleanliness Required, Lower Throughput Acceptable info_ppt Fastest but dirtiest extract. High risk of matrix effects. node_ppt->info_ppt info_lle Good balance of cleanliness and speed. Removes many phospholipids. node_lle->info_lle info_spe Most selective and cleanest extract. Best for minimizing matrix effects. node_spe->info_spe

Caption: Decision Tree for Selecting a Sample Preparation Method.

References

Optimizing solid-phase extraction recovery of (r)-Omeprazole from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of (r)-Omeprazole from biological samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during the solid-phase extraction of this compound.

Issue 1: Low Recovery of this compound

Low recovery is a frequent challenge in SPE. The first step in troubleshooting is to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
Analyte Lost in Loading Fraction The sorbent is not retaining the this compound. This could be due to an inappropriate choice of sorbent, incorrect sample pH, or a sample solvent that is too strong.[1]- Select an appropriate sorbent: For this compound, reversed-phase sorbents like C8 and C18 are commonly used.[2] Polymeric sorbents can also be effective. - Adjust sample pH: Omeprazole (B731) is unstable in acidic conditions.[3] Ensure the sample pH is neutral or slightly basic (around pH 7 to 9) to maintain stability and promote retention on reversed-phase sorbents.[4] - Dilute the sample: If the sample solvent is too strong (e.g., high organic content), dilute the sample with a weaker solvent like water or an aqueous buffer.[5]
Analyte Lost in Wash Fraction The wash solvent is too strong, causing the this compound to be prematurely eluted from the sorbent.[1]- Decrease the organic content of the wash solvent: Use a weaker wash solvent, for instance, by lowering the percentage of methanol (B129727) or acetonitrile (B52724) in the aqueous wash solution. A common starting point is 5% methanol in water.[6] - Optimize wash solvent pH: Maintain the pH of the wash solvent in a range that ensures this compound remains retained on the sorbent.
Analyte Not Eluting from Sorbent The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.[1]- Increase the strength of the elution solvent: This can be achieved by increasing the percentage of organic solvent (e.g., methanol, ethanol (B145695), or acetonitrile). Ethanol has been shown to be an effective eluting solvent for omeprazole.[2] - Adjust elution solvent pH: Adding a small amount of a basic modifier, like ammonium (B1175870) hydroxide (B78521), to the elution solvent can help to neutralize any residual ionic interactions and improve recovery.[7] - Increase elution volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte.[8]
Degradation of this compound This compound is known to be unstable in acidic environments and sensitive to heat, light, and some organic solvents.[9][10]- Maintain appropriate pH: Throughout the entire extraction process, from sample collection and storage to the final elution, maintain a neutral to slightly alkaline pH to prevent degradation.[3] - Control temperature and light exposure: Store samples at -20°C or lower and protect them from light.[2][9] Avoid high temperatures during solvent evaporation steps.[6]
Issue 2: Poor Reproducibility

Inconsistent results can undermine the reliability of your analytical data. Several factors during the SPE process can contribute to poor reproducibility.

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
Inconsistent Flow Rate A flow rate that is too fast during sample loading can prevent proper interaction between the analyte and the sorbent, leading to variable retention.[11]- Control the flow rate: Use a vacuum manifold or a positive pressure system to maintain a slow and consistent flow rate (approximately 1-2 mL/min) during sample loading and washing.[6]
Sorbent Bed Drying Out If the sorbent bed dries out after conditioning and equilibration but before sample loading, the retention of the analyte can be compromised.[8]- Do not allow the sorbent to dry: Ensure that the sorbent bed remains submerged in the equilibration solvent before the sample is loaded.[6]
Inconsistent Sample Pre-treatment Variations in sample pH adjustment, dilution, or centrifugation can lead to inconsistent extraction performance.- Standardize the pre-treatment protocol: Ensure all samples are treated identically before being loaded onto the SPE cartridge.
Variable Elution Conditions Inconsistencies in the volume or composition of the elution solvent will lead to variable recovery.- Use precise dispensing tools: Employ calibrated pipettes or automated liquid handlers to ensure consistent solvent volumes.
Issue 3: High Matrix Effects in LC-MS/MS Analysis

Matrix effects, observed as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification, especially in sensitive LC-MS/MS assays.

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
Co-elution of Interfering Substances Endogenous components of the biological matrix (e.g., phospholipids, salts) are not adequately removed during the SPE process and co-elute with this compound, affecting its ionization.- Optimize the wash step: Use a wash solvent that is strong enough to remove interfering substances without eluting the analyte. Experiment with different percentages of organic solvent in the wash. - Use a more selective sorbent: Consider a mixed-mode SPE sorbent that utilizes both reversed-phase and ion-exchange mechanisms for enhanced selectivity. - Employ a phospholipid removal plate/cartridge: These are specifically designed to remove phospholipids, a major source of matrix effects in plasma samples.
Inadequate Chromatographic Separation The analytical HPLC/UHPLC method does not sufficiently separate this compound from matrix components.- Modify the chromatographic conditions: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to improve the separation of the analyte from interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best SPE sorbent for this compound extraction?

A1: Reversed-phase sorbents such as C8 and C18 are commonly and effectively used for the extraction of omeprazole from biological samples.[2] Polymeric sorbents are also a good option and may offer different selectivity. The optimal choice can depend on the specific matrix and the desired level of cleanup.

Q2: What is the optimal pH for extracting this compound?

A2: this compound is an acid-labile compound and degrades rapidly in acidic conditions.[3] Therefore, it is crucial to maintain a neutral to slightly alkaline pH (pH 7-9) throughout the extraction procedure to ensure its stability and achieve good recovery.[4]

Q3: How can I improve the recovery of this compound during the elution step?

A3: To improve elution recovery, you can try increasing the organic strength of your elution solvent. For example, if you are using 60% methanol, try increasing it to 80% or 90%. Ethanol has been reported as a very effective elution solvent for omeprazole.[2] Adding a small amount of a basic modifier like ammonium hydroxide (e.g., 0.1-1%) to your organic elution solvent can also significantly improve recovery by ensuring the analyte is in its neutral form.

Q4: My this compound samples have been stored for a while. Could this affect my SPE recovery?

A4: Yes, the stability of this compound in biological samples is a critical factor. It is sensitive to degradation, especially if not stored correctly. Samples should be stored at -20°C or below to minimize degradation.[2] Stability studies have shown that omeprazole can be stable in plasma for up to two weeks at -20°C.[2] Repeated freeze-thaw cycles should also be avoided.

Q5: What are some common wash solvents used for this compound SPE?

A5: A typical wash step for reversed-phase SPE of this compound involves a weak organic solvent mixture. A solution of 5% methanol in water is a good starting point to remove polar interferences without eluting the analyte.[6] The strength of the wash solvent should be carefully optimized to maximize the removal of interferences while ensuring no loss of this compound.

Experimental Protocols

Protocol 1: SPE of this compound from Human Plasma using a C8 Cartridge

This protocol is a general guideline and may require optimization for your specific application.

1. Sample Pre-treatment:

  • Thaw frozen human plasma samples to room temperature.

  • To 500 µL of plasma, add an internal standard solution.

  • Add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) and vortex to mix.

  • Centrifuge the sample to pellet any precipitated proteins.

2. SPE Cartridge Conditioning:

  • Pass 1 mL of methanol through the C8 SPE cartridge.

  • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

3. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of deionized water.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

5. Elution:

  • Elute the this compound and internal standard with 1 mL of ethanol into a clean collection tube.[2]

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[6]

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Pretreat Pre-treatment (Add IS, Buffer, Centrifuge) Sample->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (e.g., 5% Methanol/Water) Load->Wash Load_Waste To Waste Load->Load_Waste Elute 5. Elute (e.g., Ethanol) Wash->Elute Wash_Waste To Waste Wash->Wash_Waste Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: General workflow for solid-phase extraction of this compound.

Troubleshooting_Low_Recovery cluster_load Analyte in Load Fraction cluster_wash Analyte in Wash Fraction cluster_elution Analyte Not in Eluate Start Low Recovery Detected CheckFractions Analyze Load, Wash, and Elution Fractions Start->CheckFractions cluster_load cluster_load CheckFractions->cluster_load Found in Load cluster_wash cluster_wash CheckFractions->cluster_wash Found in Wash cluster_elution cluster_elution CheckFractions->cluster_elution Not Found in Any Fraction Load_Cause1 Incorrect Sorbent? Load_Cause2 Sample pH Incorrect? Load_Cause3 Sample Solvent Too Strong? Wash_Cause1 Wash Solvent Too Strong? Elute_Cause1 Elution Solvent Too Weak? Elute_Cause2 Insufficient Elution Volume?

Caption: Decision tree for troubleshooting low SPE recovery.

References

Method for reducing analysis time in quality control testing of (r)-Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the analysis time for the quality control testing of (r)-Omeprazole (Esomeprazole).

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy to significantly reduce the analysis time for this compound purity and enantiomeric excess testing?

The most effective strategy is to transition from traditional High-Performance Liquid Chromatography (HPLC) methods to Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems.[1][2][3] These systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations at higher pressures without compromising resolution.[1] Several studies have demonstrated a significant reduction in run times, often from over 20 minutes with HPLC to under 5 minutes with UPLC/UHPLC for omeprazole (B731) and its related substances.[1][4][5]

Q2: Can I directly transfer my existing HPLC method for this compound to a UPLC/UHPLC system?

Direct transfer is often not optimal. While the principles are the same, UPLC/UHPLC methods require optimization of parameters such as flow rate, gradient profile, and injection volume to fully leverage the benefits of the technology.[2][3] It is recommended to use method transfer calculators or modeling software to adjust the method for the different column dimensions and system dwell volumes.[2][3]

Q3: What are the key instrument and column considerations for developing a fast QC method for this compound?

For rapid analysis, a UPLC/UHPLC system capable of handling high backpressures is essential.[1] The choice of a sub-2 µm particle size column, such as a C18 or a chiral stationary phase (CSP) for enantiomeric purity, is critical.[1][2][4] For chiral separations, polysaccharide-based CSPs have shown good performance in separating omeprazole enantiomers in a short time.[4]

Q4: How can I ensure the robustness of a newly developed fast UPLC/UHPLC method?

Method robustness should be evaluated by intentionally varying critical parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the impact on the separation.[5] A Quality-by-Design (QbD) approach can be systematically employed to identify the method operable design region (MODR) and ensure consistent performance.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the rapid analysis of this compound.

Symptom Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column Overload2. Secondary interactions with the stationary phase3. Inappropriate mobile phase pH4. Column contamination or degradation1. Dilute the sample and reinject.2. For basic compounds like omeprazole, consider adding a basic modifier (e.g., 0.1% diethylamine) to the mobile phase.[6]3. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.4. Wash the column with a strong solvent or replace it if necessary.[6]
Fluctuating Retention Times 1. Inconsistent mobile phase composition2. Leaks in the system3. Temperature fluctuations4. Pump malfunction1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Check for leaks at all fittings and connections.[7]3. Use a column oven to maintain a stable temperature.[6]4. Check pump seals and perform pump diagnostics.[7]
Poor Resolution Between Enantiomers 1. Suboptimal mobile phase2. Inappropriate chiral stationary phase (CSP)3. Incorrect temperature1. Optimize the mobile phase composition, including the type and concentration of the organic modifier.2. Select a CSP known to be effective for omeprazole enantiomers (e.g., polysaccharide-based).[4]3. Lowering the temperature can sometimes improve chiral resolution.[6]
High Backpressure 1. Clogged column frit2. Blockage in the tubing or fittings3. Particulate matter from the sample1. Reverse-flush the column (if permitted by the manufacturer).2. Systematically disconnect components to identify the source of the blockage.3. Filter all samples before injection using a 0.22 µm syringe filter.
No Peaks or Very Small Peaks 1. Detector lamp is off2. No sample injected3. Incorrect mobile phase composition4. Detector settings are too high1. Ensure the detector lamp is turned on.[8]2. Verify that the autosampler is functioning correctly and that there is sample in the vial.3. Confirm that the mobile phase composition is correct for eluting the analyte.4. Adjust the detector sensitivity or recorder range.[8]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the significant reduction in analysis time achieved by transitioning from HPLC to UPLC/UHPLC for omeprazole analysis.

ParameterConventional HPLC MethodRapid UPLC/UHPLC Method
Instrument HPLCUPLC/UHPLC
Column C8, 125 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase Isocratic: Acetonitrile (B52724) and Disodium Hydrogen Phosphate solution (pH 7.6)Gradient: Acetonitrile and Ammonium (B1175870) Bicarbonate buffer
Flow Rate 1.0 mL/min0.7 mL/min
Run Time > 30 minutes< 5 minutes
Reference [2][3][2][3]

Experimental Protocols

Rapid UPLC-UV Method for Omeprazole and its Impurities

This protocol is based on a quality-by-design framework for rapid method development.[2][3]

  • Instrumentation: Acquity UPLC H-class system or equivalent.[3]

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7-μm.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH adjusted with ammonia).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Gradient: A linear gradient optimized using modeling software to achieve separation of omeprazole and its impurities within a short run time.

  • Injection Volume: 2 µL.[2]

  • Column Temperature: Optimized between 30 °C and 60 °C.[2]

  • Detection: UV at 303 nm.[2]

  • Sample Preparation: A solution containing 0.2 mg/mL of omeprazole and approximately 0.002 mg/mL of each impurity is prepared in a 2:8 (v/v) mixture of acetonitrile and 10 mM ammonium bicarbonate buffer.[2]

Fast Chiral Separation of Omeprazole Enantiomers

This method provides baseline separation of (r)- and (s)-Omeprazole in under 10 minutes.[4]

  • Instrumentation: HPLC or UPLC system with a UV or CD detector.

  • Column: Chiralpak ID-3, 100 mm x 4.6 mm, 3 µm.[4]

  • Mobile Phase: Acetonitrile-Water (50:50, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Detection: UV or CD detector.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis UPLC/UHPLC Analysis cluster_data Data Processing prep_sample Prepare Sample and Standards inject Inject Sample prep_sample->inject prep_mobile Prepare and Degas Mobile Phase prep_mobile->inject separate Chromatographic Separation inject->separate < 5 min detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analytes integrate->quantify report Generate Report quantify->report

Caption: A streamlined experimental workflow for the rapid UPLC analysis of this compound.

Troubleshooting_Logic start Chromatographic Issue Identified check_pressure Check System Backpressure start->check_pressure check_peaks Evaluate Peak Shape & Retention check_pressure->check_peaks Normal high_pressure High Pressure Path check_pressure->high_pressure High peak_issue Peak Integrity Path check_peaks->peak_issue Issue Found end Problem Resolved check_peaks->end Normal resolve_pressure Troubleshoot Blockages (Column, Tubing, Filter) high_pressure->resolve_pressure resolve_peaks Optimize Method Parameters (Mobile Phase, Temperature, Sample) peak_issue->resolve_peaks resolve_pressure->end resolve_peaks->end

Caption: A logical troubleshooting workflow for common HPLC/UPLC issues.

References

Selection criteria for chiral stationary phases for omeprazole enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the selection of chiral stationary phases (CSPs) for the successful separation of omeprazole (B731) enantiomers. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral stationary phases (CSPs) used for separating omeprazole enantiomers?

A1: Polysaccharide-based CSPs are predominantly used for the enantioselective analysis of omeprazole.[1][2][3][4] These are commercially available and have demonstrated high efficiency and stability.[3] The most frequently cited successful CSPs include:

  • Cellulose derivatives: Chiralcel OD-H, Chiralcel OJ-R[1][2][4][5]

  • Amylose (B160209) derivatives: Chiralpak AD, Chiralpak AS, Chiralpak IA[1][2][4][6][7]

  • Protein-based columns: Chiral AGP (α1-acid glycoprotein) has also been shown to be effective.[8]

Q2: How do I select the appropriate mobile phase for my chosen CSP?

A2: The choice of mobile phase is critical and depends on the type of CSP. For polysaccharide-based CSPs, normal-phase or polar organic modes are common.

  • Normal-Phase: A mixture of a non-polar solvent like n-hexane and a polar alcohol such as ethanol (B145695) or 2-propanol is frequently used.[1][9] Small amounts of additives like acetic acid and triethylamine (B128534) can be introduced to improve peak shape and resolution.[9]

  • Polar Organic Mode: Alcohols like methanol (B129727), ethanol, and their combinations are used as eluents.[7]

For protein-based columns like Chiral AGP, a reversed-phase mobile phase consisting of an aqueous buffer (e.g., disodium (B8443419) hydrogen phosphate) and an organic modifier like acetonitrile (B52724) is typically employed.[8]

Q3: What are the key experimental parameters to optimize for a successful separation?

A3: Beyond the CSP and mobile phase, several other parameters should be optimized:

  • Flow Rate: Typically ranges from 0.8 to 1.2 mL/min.[2][8][9]

  • Detection Wavelength: Omeprazole enantiomers are commonly detected at 300 nm, 301 nm, or 302 nm.[1][5][8][9]

  • Column Temperature: Can influence retention times and enantioselectivity. It is often maintained at ambient temperature but can be varied (e.g., 22-30 °C) to optimize the separation.[8][10]

  • Mobile Phase Additives: Small amounts of acids (e.g., acetic acid, trifluoroacetic acid) or bases (e.g., diethylamine, triethylamine) can significantly impact peak shape and resolution.[6][9][11]

Troubleshooting Guide

Issue 1: Poor resolution between the (S)- and (R)-omeprazole peaks.

  • Solution 1: Modify the mobile phase composition. Adjust the ratio of the non-polar and polar solvents. For instance, in a hexane/ethanol mobile phase, altering the percentage of ethanol can significantly impact resolution.[1]

  • Solution 2: Change the polar modifier. If using a normal-phase system, switching from 2-propanol to ethanol, or vice-versa, can alter the selectivity.[7]

  • Solution 3: Introduce or adjust the concentration of an additive. A small amount of an acidic or basic modifier can improve interaction with the CSP.[9]

  • Solution 4: Try a different CSP. If optimizing the mobile phase is unsuccessful, the enantiomers may have a stronger interaction with a different chiral selector. For example, if Chiralcel OD-H does not provide baseline separation, Chiralpak AD could be a viable alternative.[1]

Issue 2: Tailing or broad peaks.

  • Solution 1: Add a mobile phase modifier. The addition of methanol to the mobile phase has been shown to result in sharper peaks.[5] For normal-phase systems, adding a small amount of an amine like triethylamine can reduce peak tailing.[9]

  • Solution 2: Adjust the pH of the mobile phase (for reversed-phase systems). When using a protein-based column like Chiral AGP, ensuring the mobile phase pH is optimal is crucial for good peak shape.[8]

  • Solution 3: Check for column contamination or degradation. Ensure proper sample preparation to avoid injecting particulate matter. If the column performance has degraded, a washing procedure or column replacement may be necessary.

Issue 3: Inconsistent retention times.

  • Solution 1: Ensure proper column equilibration. Before starting a series of analyses, equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Solution 2: Control the column temperature. Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[8]

  • Solution 3: Prepare fresh mobile phase daily. The composition of the mobile phase can change over time due to evaporation of volatile components.

Experimental Protocols and Data

Detailed Methodologies for Key Experiments

The following table summarizes successful experimental conditions reported for the chiral separation of omeprazole enantiomers.

Parameter Method 1 Method 2 Method 3
Chiral Stationary Phase Chiralcel OD-H (250mm x 4.6 mm, 5µm)[5]Chiralpak AD (250mm x 4.6 mm)[1]Chiral AGP (100 mm x 4.6 mm, 5µm)[8]
Mobile Phase n-hexane/2-propanol/acetic acid/triethylamine (100:20:0.2:0.1, v/v)[9]hexane:ethanol (40:60, v/v)[1]0.025 M disodium hydrogen phosphate/acetonitrile (90:10, V/V), pH 7.0[8]
Flow Rate 1.2 mL/min[9]0.7 mL/min[12]1.0 mL/min[8]
Detection Wavelength 300 nm[9]302 nm[1]301 nm[8]
Column Temperature AmbientAmbientAmbient
Sample Preparation Dissolve in a mixture of n-hexane and 2-propanol (1:1)[9]Dissolve in methanol:NaOH 2.5 mol L-1 (90:10, v/v)[1]Dissolve in mobile phase[8]
Quantitative Performance Data

This table presents a summary of validation parameters from a developed chiral HPLC method for omeprazole enantiomers.

Parameter (S)-Omeprazole This compound Reference
Linearity Range 50-90 µg/mL50-90 µg/mL[9]
Limit of Detection (LOD) 0.71 µg/ml1.16 µg/ml[9]
Limit of Quantification (LOQ) 2.16 µg/ml3.51 µg/ml[9]
Average Recovery 100.85% to 101.36%99.81% to 101.62%[9]
Intra-day Precision (%RSD) 0.05%0.03%[9]
Inter-day Precision (%RSD) 0.19%0.13%[9]

Visual Guides

Logical Workflow for CSP Selection

csp_selection_workflow start Start: Separate Omeprazole Enantiomers csp_type Select CSP Type: Polysaccharide-based (Cellulose or Amylose) start->csp_type mobile_phase Choose Mobile Phase Mode (Normal or Polar Organic) csp_type->mobile_phase optimization Optimize Mobile Phase (Solvent Ratio, Additives) mobile_phase->optimization evaluation Evaluate Resolution, Peak Shape, and Retention Time optimization->evaluation success Successful Separation: Proceed to Validation evaluation->success Criteria Met troubleshoot Troubleshoot: Modify Parameters or Change CSP evaluation->troubleshoot Criteria Not Met troubleshoot->optimization change_csp Select a Different CSP (e.g., Amylose if Cellulose failed) troubleshoot->change_csp change_csp->mobile_phase

Caption: A workflow diagram illustrating the decision-making process for selecting a chiral stationary phase and developing a separation method for omeprazole enantiomers.

Factors Influencing Chiral Separation

influencing_factors center Chiral Separation of Omeprazole Enantiomers csp Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD) center->csp mobile_phase Mobile Phase Composition (e.g., Hexane/Ethanol ratio) center->mobile_phase additives Mobile Phase Additives (e.g., Acetic Acid, Triethylamine) center->additives flow_rate Flow Rate center->flow_rate temperature Column Temperature center->temperature detection Detection Wavelength center->detection

Caption: A diagram showing the key experimental factors that influence the chiral separation of omeprazole enantiomers.

References

Preventing racemization of (r)-Omeprazole during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of (R)-Omeprazole during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure substance, such as this compound, converts into a mixture containing equal amounts of both enantiomers (R- and S-Omeprazole). This is a significant concern because the two enantiomers can have different pharmacological activities and metabolic profiles. For instance, (S)-omeprazole is metabolized more slowly than this compound.[1] Maintaining the enantiomeric purity of this compound is therefore critical for ensuring its therapeutic efficacy and safety.

Q2: What are the primary factors that induce racemization of this compound?

A2: The stability of Omeprazole (B731), including its chiral integrity, is highly dependent on several factors:

  • pH: Omeprazole is notoriously unstable in acidic conditions.[2][3][4] Degradation is rapid at a pH below 7.4, with a half-life of less than 10 minutes at pH values lower than 4.[1][3] Maximum stability is observed at a pH of 11.[4]

  • Temperature: Elevated temperatures accelerate the degradation and potential racemization of Omeprazole.[3][5][6] Storage at refrigerated temperatures (2-8°C) is consistently recommended to maintain stability.[7][8][9][10]

  • Light: Omeprazole is sensitive to light.[5][6] Exposure to light can lead to degradation, and storage in light-protected or amber containers is essential.[5][8]

  • Solvents: The choice of solvent for storage and analysis is crucial. Omeprazole is sensitive to organic solvents.[6][11] For analytical purposes, the mobile phase composition can influence stability.[12]

Q3: What are the ideal storage conditions for this compound to prevent racemization?

A3: To ensure the long-term stability of this compound and prevent racemization, the following storage conditions are recommended:

  • Temperature: Store at controlled refrigerated temperatures (2-8°C).[7][8][9][10] For long-term storage of reference standards, -20°C is recommended.[5]

  • pH: If in solution, maintain a neutral to slightly alkaline pH, ideally above 7.8.[4]

  • Light Protection: Store in amber vials or other light-protecting containers to prevent photolytic degradation.[5][6]

  • Container: Use tightly sealed containers to protect from moisture and air.[5]

Troubleshooting Guides

Issue 1: Unexpected (S)-Omeprazole Peak in Chiral HPLC Analysis of this compound

This guide helps to identify the source of enantiomeric impurity in your analysis.

Possible Cause Troubleshooting Step Expected Outcome
On-Column Racemization Lower the column temperature. The separation of Omeprazole enantiomers is often achieved at temperatures around 22-40°C.[12][13]A decrease in the (S)-Omeprazole peak area relative to the this compound peak with lower temperature suggests on-column racemization.
Sample Degradation During Preparation Prepare samples immediately before analysis. Use a diluent that ensures stability (e.g., mobile phase at a neutral or alkaline pH).[12][13] Ensure the sample solution is protected from light and kept cool.The (S)-Omeprazole peak is significantly reduced or eliminated in freshly prepared samples.
Contaminated Standard or Sample Analyze a freshly opened or newly prepared standard of this compound. If analyzing a formulated product, check the certificate of analysis for initial enantiomeric purity.A pure standard should show a minimal or non-existent (S)-Omeprazole peak.
Mobile Phase Induced Racemization Ensure the mobile phase pH is appropriate. For reversed-phase methods, a pH of 7.0 has been used successfully.[12] Avoid acidic additives.The enantiomeric purity should be maintained with a properly buffered mobile phase.
Issue 2: Poor Resolution Between (R)- and (S)-Omeprazole Peaks in HPLC

This guide addresses common issues leading to inadequate separation of Omeprazole enantiomers.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Composition Optimize the mobile phase. For normal-phase chromatography on a chiral column like Chiralcel OD-H, a mixture of n-hexane, methanol (B129727), and an alcohol mixture has been shown to be effective.[13] For a CHIRALPAK AD column, hexane:ethanol (B145695) (40:60, v/v) has been used.[14] The addition of a small percentage of methanol can sharpen peaks.[1][13]Improved resolution and peak shape.
Incorrect Flow Rate Adjust the flow rate. A typical flow rate for chiral separation of Omeprazole is around 0.75 mL/min.[13]Optimal flow rate will provide the best balance between resolution and analysis time.
Column Degradation Use a new or validated chiral column. Chiral stationary phases can degrade over time, leading to loss of resolution.A new column should restore the expected separation performance.
Incorrect Detection Wavelength Set the UV detector to the optimal wavelength for Omeprazole, which is typically around 301-302 nm.[13][14]Maximized signal-to-noise ratio for both enantiomer peaks.

Quantitative Data Summary

Table 1: Stability of Compounded Omeprazole Suspensions under Different Storage Conditions

ConcentrationStorage TemperatureVehicleStability (≥90% of initial concentration)Reference
2 mg/mL4±3 °C (Refrigerated)Extemporaneous Suspension28 days[10]
2 mg/mL25±5 °C (Room Temperature)Extemporaneous Suspension7 days[10]
2 mg/mL45±5 °C (Accelerated)Extemporaneous Suspension< 1 day[10]
1 mg/mL & 4 mg/mL2-8 °C (Refrigerated)Humco's Flavor Sweet-SF™At least 90 days[7]
1 mg/mL & 4 mg/mL25 °C (Room Temperature)Humco's Flavor Sweet-SF™Up to 7 days[7]
2 mg/mL2-8 °C (Refrigerated)FIRST-Omeprazole kit30 days[9]
2 mg/mL2-8 °C (Refrigerated)Traditionally compounded with sodium bicarbonate and Ora-sweet14 days[9]

Table 2: Half-life of Omeprazole at Various pH Values

pHHalf-lifeReference
< 4< 10 minutes[1][3]
6.518 hours[2]
7.0Approximately 14 hours[3]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantioselective Analysis of Omeprazole

This protocol is based on a validated method for the separation of Omeprazole enantiomers in pharmaceutical formulations.[13]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Chiralcel OD-H (250mm × 4.6 mm, 5µm particle size).

  • Mobile Phase: n-hexane (85%), methanol (8%), and a mixture of isopropyl alcohol and ethanol (85:15, v/v) (7%).

  • Flow Rate: 0.75 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 301 nm.

  • Injection Volume: 5 µL.

  • Diluent: Mobile phase.

  • Sample Preparation:

    • For bulk drug, accurately weigh and dissolve in the diluent to achieve a known concentration.

    • For formulations, extract the drug using an appropriate solvent (e.g., methanol:NaOH 2.5 mol L-1 (90:10, v/v)) and then dilute with the mobile phase.[14]

  • Validation Parameters: The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The LOD and LOQ for this compound were found to be 0.39 and 0.78 μg/ml, respectively.[13]

Protocol 2: Reversed-Phase HPLC Method for Determination of Omeprazole Enantiomers

This protocol provides an alternative method using a different type of chiral column and mobile phase.[12]

  • Instrumentation: HPLC with UV detector.

  • Column: Chiral AGP column.

  • Mobile Phase: 0.025 mol L-1 di-sodium hydrogen phosphate/acetonitrile (90:10, v/v), with the pH adjusted to 7.0.

  • Flow Rate: Not specified, but typically around 1.0 mL/min for similar analyses.

  • Column Temperature: 22-30 °C.

  • Detection Wavelength: 301 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45-µm membrane filter.

Visualizations

Racemization_Pathway cluster_factors Factors Promoting Racemization R_Omeprazole This compound (Enantiomerically Pure) Transition_State Planar Transition State (Achiral) R_Omeprazole->Transition_State Pyramidal Inversion at Sulfur Atom S_Omeprazole (S)-Omeprazole Transition_State->S_Omeprazole Acidic_pH Acidic pH Acidic_pH->R_Omeprazole High_Temp High Temperature High_Temp->R_Omeprazole Light Light Exposure Light->R_Omeprazole

Caption: Factors influencing the racemization of this compound.

HPLC_Troubleshooting_Workflow Start Unexpected (S)-Omeprazole Peak Check_Sample_Prep Prepare Fresh Sample Immediately Before Analysis Start->Check_Sample_Prep Check_Column_Temp Lower Column Temperature Check_Sample_Prep->Check_Column_Temp Peak Persists Problem_Solved Problem Resolved Check_Sample_Prep->Problem_Solved Peak Disappears Check_Standard Analyze New Standard Check_Column_Temp->Check_Standard No Change Check_Column_Temp->Problem_Solved Peak Reduces Check_Standard->Problem_Solved New Standard is Pure Investigate_Further Further Investigation Needed (e.g., mobile phase, column) Check_Standard->Investigate_Further New Standard Shows Peak

References

Fine-tuning injection volume and concentration for preparative SFC of (r)-Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparative supercritical fluid chromatography (SFC) of (r)-Omeprazole. The focus is on fine-tuning injection volume and concentration to optimize purity, yield, and throughput.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for injection volume and concentration in the preparative SFC of Omeprazole (B731)?

A1: Initial parameters are typically developed at an analytical scale and then scaled up. For a semi-preparative scale using a column like a 250 mm x 10 mm Chiralpak AD, studies have explored concentrations ranging from 3 g/L to 10 g/L with injection volumes from 1 mL to 4 mL.[1] It is recommended to start with a moderate concentration where the sample is fully soluble in the injection solvent and a smaller injection volume, then incrementally increase the load.

Q2: Should I increase the injection volume or the sample concentration to improve throughput?

A2: For the enantiomeric separation of omeprazole, studies have shown that concentration overloading generally produces better results than volume overloading.[1][2] Increasing the concentration while maintaining a reasonable injection volume often leads to higher production rates without significantly compromising purity. However, the optimal strategy depends on the specific solubility of omeprazole in your chosen sample solvent and its compatibility with the mobile phase.

Q3: What is the impact of the sample solvent on the separation?

A3: The sample solvent has a significant impact on peak shape and overall chromatographic performance. In SFC, it is often not feasible to dissolve the sample in the mobile phase. Using a sample solvent that is much stronger than the mobile phase (e.g., 100% methanol (B129727) when the mobile phase has a low percentage of co-solvent) can lead to a "strong solvent effect" or "plug effect," causing peak distortion such as fronting or splitting.[3][4] Whenever possible, use a solvent that is weak or similar in polarity to the mobile phase. If solubility is an issue, minimize the injection volume of the strong solvent.[5]

Q4: How do I determine the maximum sample load for my column?

A4: The maximum sample load should be determined through a loading study. This involves preparing a concentrated solution of your racemic omeprazole and making a series of injections with incrementally increasing volumes. Monitor the chromatograms for a loss of resolution between the (r)- and (s)-enantiomers. The maximum loading is the point just before the valley between the two peaks begins to disappear, compromising your target purity.[6]

Troubleshooting Guide

Issue 1: Peak distortion (fronting, tailing, or splitting) occurs after increasing injection volume or concentration.

Possible Cause Solution
Volume Overload: The injection volume is too large for the column dimensions, causing band spreading.Reduce the injection volume. As a general principle, scale the injection volume geometrically based on the column dimensions when moving from analytical to preparative scale.
Strong Solvent Effect: The sample diluent is significantly stronger than the mobile phase, causing the sample to travel too quickly at the column inlet.[4]1. Reduce the injection volume to minimize the solvent effect.[3] 2. If possible, dissolve the sample in a weaker solvent or a solvent mixture that more closely matches the mobile phase. 3. Consider using modifier-stream injection if your system allows, as this can reduce the solvent effect.
Concentration Overload / Solubility Issue: The sample concentration is too high, leading to non-linear adsorption behavior or precipitation upon injection into the mobile phase.[7]1. Reduce the sample concentration. 2. Ensure the sample remains soluble when mixed with the CO2/co-solvent mobile phase. 3. For omeprazole, concentration overloading is often preferred, but there is an upper limit beyond which peak shape deteriorates.[1]

Issue 2: Resolution between this compound and the (s)-enantiomer decreases with increased loading.

Possible Cause Solution
Mass Overload: The amount of sample injected exceeds the column's capacity to separate the enantiomers effectively.1. Reduce the total mass injected by either lowering the concentration or the injection volume. 2. Conduct a loading study to identify the inflection point where resolution begins to degrade.
Peak Broadening: Increased injection volume leads to wider peaks that are no longer baseline resolved.1. Prioritize increasing the sample concentration over the injection volume ("concentration loading").[8] 2. Optimize other method parameters such as flow rate or mobile phase composition to improve the initial analytical resolution, which provides more "room" for loading.

Issue 3: Recovery of the purified this compound is lower than expected.

Possible Cause Solution
Aggressive Fraction Cutting: To achieve high purity, the collection window for the this compound peak is too narrow, discarding a significant portion of the product.1. Re-evaluate the purity vs. recovery trade-off. It may be necessary to accept slightly lower purity to achieve higher recovery.[8] 2. Improve the baseline resolution of the separation to allow for wider, more efficient fraction cuts without sacrificing purity.
Poor Peak Shape: Tailing peaks can make it difficult to determine the correct start and end points for fraction collection, leading to product loss.Address the root cause of the peak tailing (see Issue 1). Additives in the co-solvent can sometimes improve the peak shape for basic compounds.
Sample Precipitation: The sample may be precipitating post-column before or during the collection process.Optimize the back-pressure regulator settings and collection solvent to ensure the purified compound remains in solution.

Quantitative Data Summary

The following table summarizes the results from a semi-preparative SFC study on the enantiomeric separation of omeprazole.[1][2] These results illustrate the trade-offs between sample loading, enantiomeric purity, and production rate.

Sample Concentration (g/L)Injection Volume (mL)Total Load (mg)Enantiomeric Purity (%)Production Rate S-(-)-omeprazole (mg/h)Production Rate R-(+)-omeprazole (mg/h)
313>99.98.87.9
326>99.915.013.7
341299.521.220.5
1011099.721.218.0
1022099.927.218.0
1044098.632.720.5

Data extracted from Toribio et al., J Chromatogr A. 2006 Dec 22;1137(1):30-5.[1]

Experimental Protocols

Protocol: Sample Loading Study for Preparative SFC

This protocol outlines the general steps to determine the optimal injection volume and concentration for the preparative separation of this compound.

  • Objective: To find the maximum amount of racemic omeprazole that can be injected onto the preparative column while maintaining sufficient resolution for the desired purity of the target enantiomer.

  • Materials:

    • Preparative SFC system with a suitable chiral column (e.g., Chiralpak AD, 250 mm x 10 mm).[1]

    • Racemic omeprazole.

    • Appropriate sample solvent (e.g., ethanol (B145695) or methanol).

  • Methodology:

    • Prepare a Concentrated Stock Solution: Prepare the most concentrated solution of racemic omeprazole possible in your chosen solvent. Ensure the sample is fully dissolved. A starting point could be 10 g/L.[1]

    • Establish Analytical Conditions: Begin with the optimized analytical or semi-preparative method that provides good baseline separation of the omeprazole enantiomers.

    • Perform Initial Low-Volume Injection: Inject a small volume of the concentrated stock solution (e.g., 0.5 mL) to confirm retention times and resolution under preparative conditions.

    • Incremental Injection Volume Increase: Keeping the concentration constant, incrementally increase the injection volume for subsequent runs (e.g., 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, etc.).

    • Monitor Resolution: For each injection, carefully monitor the chromatogram. Pay close attention to the valley between the S-(-)-omeprazole and R-(+)-omeprazole peaks.

    • Determine Maximum Volume: The maximum injection volume is the largest volume that can be injected before the resolution drops below the acceptable level for your desired purity. This is often observed as the valley between the peaks rising significantly.

    • (Optional) Concentration Loading Study: Fix the injection volume at a moderate, robust level (e.g., 1 mL) and perform a similar study by incrementally increasing the sample concentration.

    • Analyze and Conclude: Compare the results from the volume and concentration loading studies to determine the conditions that provide the highest throughput (production rate) while meeting the required purity specifications.

Visualization

Troubleshooting Workflow for Injection Optimization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when fine-tuning injection volume and concentration in preparative SFC.

G start Start: Define Purity & Throughput Goals prep_sample Prepare Concentrated Sample (e.g., 10 g/L Omeprazole in Ethanol) start->prep_sample initial_inj Perform Initial Low-Volume Injection prep_sample->initial_inj eval1 Evaluate Peak Shape & Resolution initial_inj->eval1 increase_load Incrementally Increase Loading eval1->increase_load Good troubleshoot Troubleshoot Peak Distortion eval1->troubleshoot Poor (Fronting, Splitting, etc.) conc_load Concentration Overloading (Preferred for Omeprazole) increase_load->conc_load vol_load Volume Overloading increase_load->vol_load eval2 Resolution & Purity Acceptable? conc_load->eval2 vol_load->eval2 eval2->increase_load Yes optimized Optimized Condition Found (Proceed with Purification) eval2->optimized No, reached limit cause_check Identify Cause troubleshoot->cause_check sol_strong_solvent Solution: Reduce Volume / Change Sample Solvent cause_check->sol_strong_solvent Strong Solvent Effect? sol_conc_overload Solution: Reduce Concentration cause_check->sol_conc_overload Concentration Overload? sol_vol_overload Solution: Reduce Injection Volume cause_check->sol_vol_overload Volume Overload? sol_strong_solvent->initial_inj sol_conc_overload->initial_inj sol_vol_overload->initial_inj

A workflow for optimizing injection parameters in preparative SFC.

References

Validation & Comparative

A Comparative Clinical Efficacy Analysis: (r)-Omeprazole Versus Esomeprazole in Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the clinical performance, pharmacological profiles, and experimental data supporting the use of (r)-Omeprazole and its S-isomer, esomeprazole (B1671258), in the management of Gastroesophageal Reflux Disease (GERD).

This guide provides a comprehensive comparison of the clinical efficacy of racemic omeprazole (B731) and its purified S-enantiomer, esomeprazole, for the treatment of GERD. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from clinical trials and pharmacokinetic studies to offer a detailed, data-driven perspective on these two widely used proton pump inhibitors (PPIs).

Executive Summary

Omeprazole, a racemic mixture of (R)- and (S)-isomers, has long been a cornerstone in the treatment of acid-related disorders. The development of esomeprazole, the S-isomer of omeprazole, was aimed at improving upon the pharmacokinetic and pharmacodynamic properties of the parent compound.[1][2] Clinical evidence suggests that esomeprazole may offer advantages in terms of healing rates for erosive esophagitis and providing more consistent acid suppression, which is attributed to its altered metabolism and higher bioavailability.[1][2][3] This guide will delve into the comparative data supporting these claims.

Pharmacokinetic and Pharmacodynamic Profile

Omeprazole is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[4][5] The metabolism of omeprazole is stereoselective, with the R-enantiomer being more rapidly metabolized by CYP2C19.[4][5] This results in lower plasma concentrations of the active drug compared to the S-enantiomer, esomeprazole, which is less sensitive to CYP2C19 metabolism.[4] Consequently, esomeprazole exhibits a higher area under the plasma concentration-time curve (AUC), leading to more profound and sustained inhibition of gastric acid secretion.[4][6]

This difference in metabolism is a key factor in the potentially improved clinical outcomes observed with esomeprazole. The reduced interpatient variability in plasma levels of esomeprazole may also contribute to a more predictable therapeutic response.[6][7]

Comparative Clinical Efficacy in GERD

Multiple large-scale, randomized controlled trials and subsequent meta-analyses have compared the efficacy of esomeprazole and omeprazole in patients with GERD, particularly those with erosive esophagitis.

Healing of Erosive Esophagitis

Clinical trial data consistently demonstrates that esomeprazole is more effective than omeprazole in healing erosive esophagitis.

Endpoint Esomeprazole 40 mg Omeprazole 20 mg p-value Reference
Healing Rate at 4 weeks81.7%68.7%< 0.001[1]
Healing Rate at 8 weeks93.7%84.2%< 0.001[1]
Healing Rate at 8 weeks94.1%86.9%< 0.05[3]

A meta-analysis of ten eligible studies involving 10,286 patients revealed a significant difference in healing rates between esomeprazole and omeprazole, particularly when comparing esomeprazole 40 mg with omeprazole 20 mg.[8][9][10]

Symptom Relief

Esomeprazole has also been shown to provide more rapid and sustained relief from heartburn, a primary symptom of GERD.

Endpoint Esomeprazole 40 mg Omeprazole 20 mg Reference
Heartburn Resolution at 4 weeksHigherLower[11]
Time to First Heartburn ResolutionFasterSlower[1]
Sustained Heartburn ResolutionSuperiorInferior[1]

One study found that complete resolution of heartburn was more rapid in patients treated with esomeprazole for 5 days compared to omeprazole.[12] However, some analyses suggest that while statistically significant, the clinical advantage of esomeprazole in symptom relief may be marginal for many patients.[13][14]

Intragastric pH Control

The therapeutic efficacy of PPIs is closely linked to their ability to maintain intragastric pH above 4. Studies have shown that esomeprazole provides more effective and consistent acid control compared to omeprazole.

Endpoint Esomeprazole 40 mg Omeprazole 40 mg p-value Reference
Mean % of 24h with pH > 4 (Day 1)48.6%40.6%< 0.001[7]
Mean % of 24h with pH > 4 (Day 5)68.4%62.0%< 0.001[7]
Endpoint Esomeprazole 40 mg Esomeprazole 20 mg Omeprazole 20 mg p-value Reference
Mean time with pH > 4 (Day 5)16.8 hours12.7 hours10.5 hours< 0.001 (40mg vs 20mg)[6]
24-hour median intragastric pH (Day 5)4.94.13.6< 0.001 (40mg vs 20mg)[6]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the key experimental protocols.

Randomized Controlled Trial for Erosive Esophagitis
  • Objective: To compare the efficacy and tolerability of esomeprazole and omeprazole in healing erosive esophagitis and resolving GERD symptoms.[1]

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.[1]

  • Patient Population: Patients with endoscopically confirmed erosive esophagitis.[3] In some studies, patients were screened to be Helicobacter pylori negative.[1]

  • Intervention: Patients were randomized to receive either esomeprazole (20 mg or 40 mg once daily) or omeprazole (20 mg once daily) for up to 8 weeks.[1][3]

  • Primary Efficacy Endpoint: The proportion of patients with healed esophagitis at week 8, as confirmed by endoscopy.[1][3]

  • Secondary Efficacy Endpoints:

    • Proportion of patients healed at week 4.[1][3]

    • Resolution of heartburn at week 4.[1]

    • Time to first resolution and sustained resolution of heartburn.[1][3]

    • Proportion of heartburn-free days and nights.[1][3]

  • Safety and Tolerability: Assessed through the monitoring and reporting of adverse events.[1][3]

24-Hour Intragastric pH Monitoring
  • Objective: To compare the effect of esomeprazole and omeprazole on intragastric acidity.[7]

  • Study Design: An open-label, crossover study.[7]

  • Patient Population: Patients with symptoms of GERD.[7]

  • Intervention: Patients received either esomeprazole 40 mg or omeprazole 40 mg once daily for five days, with a washout period between treatments.[7]

  • Data Collection: 24-hour intragastric pH was monitored on day 1 and day 5 of each treatment period using a pH monitoring system.[7]

  • Primary Outcome Measure: The mean percentage of the 24-hour period with intragastric pH > 4.[7]

Visualizing the Research Process and Mechanism

Clinical Trial Workflow for Comparative Efficacy

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (8 Weeks) cluster_endpoints Efficacy Endpoints cluster_analysis Data Analysis start Patient Cohort with GERD Symptoms endoscopy Endoscopic Confirmation of Erosive Esophagitis start->endoscopy inclusion Inclusion/Exclusion Criteria Met endoscopy->inclusion randomize Randomization inclusion->randomize eso40 Esomeprazole 40 mg randomize->eso40 ome20 Omeprazole 20 mg randomize->ome20 healing Healing Rates (Week 4 & 8) eso40->healing symptom Symptom Resolution eso40->symptom ph Intragastric pH eso40->ph ome20->healing ome20->symptom ome20->ph analysis Statistical Comparison of Outcomes healing->analysis symptom->analysis ph->analysis

Caption: Workflow of a typical randomized controlled trial comparing esomeprazole and omeprazole.

Proton Pump Inhibitor Mechanism of Action

G cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cell Parietal Cell Cytoplasm H_lumen H+ PPI_inactive Inactive PPI (Esomeprazole/Omeprazole) PPI_active Active Sulfenamide PPI_inactive->PPI_active Acid-catalyzed conversion pump H+/K+ ATPase (Proton Pump) PPI_active->pump Forms covalent disulfide bond, irreversibly inactivating the pump pump->H_lumen H+ Secretion K_channel K+ Channel K_lumen K+ K_channel->K_lumen K+ Efflux K_cell K+ K_cell->K_channel K+ Efflux K_lumen->pump K+ Entry PPI_inactive_cell Inactive PPI PPI_inactive_cell->PPI_inactive Diffusion into secretory canaliculus

Caption: Simplified signaling pathway for proton pump inhibitors in gastric parietal cells.

Conclusion

The available clinical evidence indicates that esomeprazole, the S-isomer of omeprazole, offers a statistically significant, albeit sometimes marginal, improvement in clinical efficacy for the treatment of GERD, particularly in the healing of erosive esophagitis, when compared to its racemic parent compound, omeprazole.[11][13] This enhanced efficacy is attributed to its stereoselective metabolism, which leads to higher bioavailability and more consistent inhibition of gastric acid secretion.[4][6] While both drugs are effective and well-tolerated, the data suggests that esomeprazole may provide a therapeutic advantage in certain patient populations.[3][14] The choice between these two agents may also be influenced by economic considerations.[13][15] Further research may continue to delineate the specific patient profiles that would most benefit from the chiral switch from omeprazole to esomeprazole.

References

A Comparative Guide to (r)-Omeprazole Quantification: HPLC vs. Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two powerful analytical techniques for the enantioselective quantification of (r)-Omeprazole, providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions for their specific applications.

In the landscape of pharmaceutical analysis, the accurate quantification of enantiomers is critical. This guide provides a comprehensive cross-validation of two widely used techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the quantification of this compound, the inactive enantiomer of the proton pump inhibitor Esomeprazole (B1671258). The following sections detail the experimental protocols and present a comparative analysis of their performance based on published data.

Experimental Protocols

A clear understanding of the methodologies is essential for the replication and validation of analytical results. The following protocols for HPLC and CE analysis of Omeprazole (B731) enantiomers have been compiled from validated methods.

High-Performance Liquid Chromatography (HPLC) Protocol

The enantioselective separation of Omeprazole by HPLC is typically achieved using a chiral stationary phase.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column : CHIRALPAK AD or Chiralcel OD-H columns are commonly employed for this separation.[1][2]

  • Mobile Phase : A mixture of hexane (B92381) and ethanol, often in a 40:60 (v/v) ratio, is used as the mobile phase.[1][3]

  • Flow Rate : A typical flow rate is 0.7 mL/min.[4]

  • Detection : UV detection at a wavelength of 302 nm is suitable for quantifying Omeprazole enantiomers.[1][3]

  • Sample Preparation : Racemic Omeprazole and (S)-Omeprazole can be extracted from pharmaceutical tablets using a mixture of methanol (B129727) and 2.5 mol L-1 NaOH (90:10, v/v).[1][3]

Capillary Electrophoresis (CE) Protocol

Capillary Electrophoresis offers an alternative approach for the chiral resolution of Omeprazole, utilizing a chiral selector in the background electrolyte.

  • Instrumentation : A capillary electrophoresis system with a UV-Vis detector is used.

  • Capillary : A fused-silica capillary is typically used.

  • Background Electrolyte (BGE) : The separation is achieved using a BGE containing a chiral selector. A common choice is 3% sulfated beta-cyclodextrin (B164692) in a 20 mmol L-1 phosphate (B84403) buffer at pH 4.0.[1][3]

  • Applied Voltage : A voltage of 20 kV is applied across the capillary.[3]

  • Injection : Hydrodynamic injection is performed, for example, at 50 mbar for 10 seconds.[3]

  • Detection : UV detection at a wavelength of 202 nm is employed for quantification.[1][3]

Performance Data Comparison

The following tables summarize the quantitative performance data for both HPLC and CE methods based on published validation studies.

Table 1: Method Performance Parameters
ParameterHPLCCapillary Electrophoresis
Linearity Range 0.39 - 800 µg/mL[2]5 - 60 µg/mL[5][6]
Limit of Detection (LOD) 0.39 µg/mL (for this compound)[2]0.6 µg/mL (for this compound)[7]
Limit of Quantification (LOQ) 0.78 µg/mL (for this compound)[2]2.0 µg/mL (for this compound)[7]
Precision (RSD%) < 2% (Intra- and Inter-day)[8]Not explicitly stated in the provided results
Accuracy (Recovery %) 93.5 - 104%[2]Not explicitly stated in the provided results
Resolution (Rs) 3.3[1]1.5[1]

Visualizing the Methodologies

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows and the logical relationship of the cross-validation.

G cluster_hplc HPLC Workflow cluster_ce Capillary Electrophoresis Workflow h_start Sample Preparation (Extraction) h_inj Injection (20 µL) h_start->h_inj h_sep Chiral HPLC Separation (CHIRALPAK AD Column) h_inj->h_sep h_det UV Detection (302 nm) h_sep->h_det h_data Data Acquisition & Analysis h_det->h_data c_start Sample Preparation (Extraction) c_inj Hydrodynamic Injection c_start->c_inj c_sep Chiral CE Separation (Sulfated β-CD) c_inj->c_sep c_det UV Detection (202 nm) c_sep->c_det c_data Data Acquisition & Analysis c_det->c_data G cluster_methods Analytical Methods cluster_params Performance Parameters HPLC HPLC Method CrossValidation Cross-Validation HPLC->CrossValidation CE Capillary Electrophoresis Method CE->CrossValidation Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (RSD%) Sensitivity Sensitivity (LOD/LOQ) Resolution Resolution (Rs) CrossValidation->Linearity CrossValidation->Accuracy CrossValidation->Precision CrossValidation->Sensitivity CrossValidation->Resolution

References

A Comparative Guide to (S)- and (R)-Omeprazole Metabolic Ratios for CYP2C19 Phenotyping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic ratios of (S)- and (R)-omeprazole for the purpose of CYP2C19 phenotyping. The information presented herein is supported by experimental data to aid in the selection of the most appropriate probe for assessing CYP2C19 enzyme activity.

Executive Summary

CYP2C19 is a crucial enzyme in the metabolism of numerous clinically important drugs. Its activity varies significantly among individuals due to genetic polymorphisms, leading to distinct metabolic phenotypes: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive (Normal) Metabolizers (EMs), and Ultrarapid Metabolizers (UMs). Accurate phenotyping of CYP2C19 is essential for personalized medicine and drug development.

Omeprazole (B731), a widely used proton pump inhibitor, is a well-established probe drug for CYP2C19 phenotyping. It is a racemic mixture of two enantiomers, (S)-omeprazole (esomeprazole) and this compound. While both are metabolized by CYP2C19, their metabolic pathways and the resulting metabolic ratios offer different advantages and considerations for phenotyping. This guide explores these differences to inform experimental design and data interpretation.

Comparison of (S)- and this compound Metabolic Ratios

The metabolic ratio, typically calculated as the area under the plasma concentration-time curve (AUC) of the parent drug to its major metabolite, is a key parameter in phenotyping studies. For omeprazole, the primary metabolite formed by CYP2C19 is 5-hydroxyomeprazole.

While this compound is metabolized by both CYP2C19 and to a lesser extent by CYP3A4, (S)-omeprazole is almost exclusively metabolized by CYP2C19.[1] This makes (S)-omeprazole a more specific probe for CYP2C19 activity.

The following table summarizes the median metabolic ratios of racemic omeprazole across different CYP2C19 phenotypes, based on urine analysis. It is important to note that plasma metabolic ratios of the individual enantiomers are the preferred method for precise phenotyping.

CYP2C19 PhenotypeGenotypesMedian Metabolic Ratio (Racemic Omeprazole in Urine) [25%-75% Percentiles]
Ultrarapid Metabolizer (UM)1/17, 17/171.95 [1.33–2.68]
Extensive (Normal) Metabolizer (EM)1/11.03 [0.69–1.36]
Intermediate + Poor Metabolizer (IM+PM)1/2, 2/17, 3/17, 2/21.40 [0.78–2.13]

Data from a study on Russian peptic ulcer patients.[2][3][4]

In a study with healthy volunteers (normal metabolizers), the median AUC ratios for the individual enantiomers in plasma were determined in a control session.

EnantiomerMedian AUC Ratio (5-hydroxyomeprazole/omeprazole) [95% Confidence Interval]
(S)-omeprazole0.09 [0.05; 0.24]
This compound2.19 [1.60; 5.15]

Data from healthy volunteers (CYP2C191/1 genotype).[1]

These data highlight the significantly different metabolic profiles of the two enantiomers. The lower metabolic ratio of (S)-omeprazole reflects its slower metabolism compared to the (R)-enantiomer.

Experimental Protocols

This section outlines a typical experimental protocol for CYP2C19 phenotyping using oral administration of racemic omeprazole and subsequent stereoselective plasma analysis.

1. Subject Recruitment and Genotyping:

  • Recruit healthy volunteers.

  • Perform CYP2C19 genotyping to classify subjects into PM, IM, EM, and UM groups. Common alleles to test for include *2, *3, and *17.

2. Drug Administration:

  • Following an overnight fast, administer a single oral dose of racemic omeprazole (e.g., 20 mg).

3. Blood Sampling:

  • Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points. A typical schedule includes pre-dose (0 hours) and multiple post-dose time points (e.g., 1, 2, 3, 4, 6, and 8 hours).

4. Plasma Processing and Storage:

  • Centrifuge the blood samples to separate plasma.

  • Store the plasma samples at -80°C until analysis.

5. Bioanalytical Method - Stereoselective Quantification:

  • Develop and validate a stereoselective analytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the plasma concentrations of (S)-omeprazole, this compound, (S)-5-hydroxyomeprazole, and (R)-5-hydroxyomeprazole.[5]

  • The method should include a chiral separation step to resolve the enantiomers.[5]

6. Pharmacokinetic Analysis:

  • Calculate the area under the plasma concentration-time curve (AUC) for each of the four analytes using non-compartmental analysis.

  • Determine the metabolic ratio for each enantiomer by dividing the AUC of the 5-hydroxyomeprazole enantiomer by the AUC of the corresponding omeprazole enantiomer.

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of omeprazole enantiomers and a typical experimental workflow for a phenotyping study.

cluster_0 Racemic Omeprazole cluster_1 Metabolites S_Omeprazole (S)-Omeprazole S_5_OH_Omeprazole (S)-5-Hydroxyomeprazole S_Omeprazole->S_5_OH_Omeprazole CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone S_Omeprazole->Omeprazole_Sulfone CYP3A4 R_Omeprazole This compound R_5_OH_Omeprazole (R)-5-Hydroxyomeprazole R_Omeprazole->R_5_OH_Omeprazole CYP2C19 R_Omeprazole->R_5_OH_Omeprazole CYP3A4 R_Omeprazole->Omeprazole_Sulfone CYP3A4 Start Subject Recruitment & Genotyping Dosing Oral Administration of Racemic Omeprazole Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis Stereoselective LC-MS/MS Analysis Processing->Analysis Calculation Pharmacokinetic Analysis & Metabolic Ratio Calculation Analysis->Calculation End Phenotype Determination Calculation->End

References

A Comparative Guide to the Validation of Purity Testing Methods for (r)-Omeprazole in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for testing the purity of (r)-Omeprazole, the R-enantiomer of Omeprazole (B731), adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The focus is on providing objective performance comparisons and detailed experimental data to aid in the selection and implementation of appropriate analytical procedures for quality control and regulatory submissions.

ICH Guidelines on Analytical Procedure Validation

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[4] The ICH Q2(R1) guideline outlines the validation characteristics required for various analytical tests, including identification, control of impurities (quantitative and limit tests), and assays.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods for this compound Purity

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for the purity testing of Omeprazole and its enantiomers.[7][8][9] Chiral chromatography is essential for separating the (R) and (S)-enantiomers. The following tables summarize the performance data from various validated methods.

Table 1: Performance Comparison of Validated HPLC/UHPLC Methods for this compound Purity
ParameterMethod 1: Chiral HPLC[6]Method 2: Chiral RP-HPLC[7]Method 3: UHPLC[9]
Analyte(s) (S)- and this compound(R)- and (S)-OmeprazoleOmeprazole and its impurities
Linearity Range 0.39-800 µg/ml0.01-150 µg/mlNot specified
Correlation Coefficient (r²) > 0.9990.9993Not specified
LOD 0.39 µg/ml0.0029 µg/mlNot specified
LOQ 0.78 µg/ml0.01 µg/mlNot specified
Accuracy (% Recovery) 93.5 - 104%98.0 - 101.0%Not specified
Precision (%RSD) < 2.0%< 1.2%Not specified

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantioselective Analysis of this compound

This protocol is based on a validated method for the enantioselective analysis of Omeprazole in enteric-coated formulations.[6]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: Chiralcel OD-H (250mm × 4.6 mm, 5µm).

  • Mobile Phase: A suitable mixture of n-hexane, ethanol, and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 301 nm.[6]

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound and (S)-Omeprazole reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: For formulations, dissolve a quantity of the powdered tablet or capsule contents equivalent to a specific amount of Omeprazole in the mobile phase. Sonicate and filter before injection.

3. Validation Procedure:

  • Specificity: Analyze blank samples, samples spiked with known impurities, and placebo formulations to demonstrate the absence of interfering peaks at the retention times of the Omeprazole enantiomers.

  • Linearity: Prepare a series of dilutions of the standard stock solution over the desired concentration range (e.g., 0.39-800 µg/ml) and inject each concentration in triplicate. Plot the peak area against concentration and perform a linear regression analysis.[6]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze at least six replicate injections of a standard solution and calculate the relative standard deviation (%RSD).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument and compare the results.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: UHPLC Method for Purity Testing of Omeprazole and Its Impurities

This protocol is a general representation based on modern rapid UHPLC method development principles.[9]

1. Instrumentation and Chromatographic Conditions:

  • UHPLC System: A system capable of high-pressure operation with a UV detector.

  • Column: A sub-2 µm particle size C8 or C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.6) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 280 nm or 301 nm.

  • Column Temperature: Controlled, typically between 25-40 °C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of Omeprazole reference standard and all available impurity standards in a suitable diluent.

  • Sample Solution: Dissolve the this compound drug substance or product in the diluent to a specified concentration.

3. Validation Procedure:

  • Specificity: Conduct forced degradation studies (acid, base, oxidation, heat, light) on the this compound sample. Analyze the stressed samples to ensure that all degradation products are separated from the main peak and from each other.

  • Linearity, Accuracy, Precision, LOD, and LOQ: Follow a similar procedure as outlined in Protocol 1, ensuring the concentration ranges are appropriate for both the active pharmaceutical ingredient (API) and its impurities.

Visualizations

ICH_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Methodology define_purpose->select_method define_validation_params Define Validation Parameters (ICH Q2) select_method->define_validation_params prepare_protocol Prepare Validation Protocol define_validation_params->prepare_protocol perform_experiments Perform Experiments (Specificity, Linearity, etc.) prepare_protocol->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_results Evaluate Results vs. Acceptance Criteria collect_data->evaluate_results document_validation Document in Validation Report evaluate_results->document_validation method_implementation Implement Validated Method for Routine Use document_validation->method_implementation

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

Purity_Testing_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation prep_standard Prepare this compound & Impurity Standards inject_sample Inject into HPLC/UPLC System prep_standard->inject_sample prep_sample Prepare Drug Substance or Product Sample prep_sample->inject_sample run_method Execute Validated Chromatographic Method inject_sample->run_method detect_peaks Detect Peaks (e.g., at 301 nm) run_method->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate Purity and Impurity Levels integrate_peaks->calculate_purity compare_to_spec Compare Results to Specifications calculate_purity->compare_to_spec

Caption: Experimental Workflow for this compound Purity Testing by HPLC/UPLC.

Known Impurities of Omeprazole

The purity testing method must be able to separate this compound from its potential impurities, which can include process-related impurities and degradation products. Some of the known impurities of Omeprazole are listed in various pharmacopeias and literature.[10][11][][13][14] These include:

  • Omeprazole Sulfide

  • Omeprazole Sulfone (Omeprazole EP Impurity A)

  • Omeprazole N-oxide

  • Other related substances as specified in pharmacopeial monographs.

The specificity of the analytical method must be demonstrated to ensure that these and other potential impurities do not interfere with the quantification of this compound and are themselves accurately quantified if required.

References

A Comparative Guide to the Bioavailability and Pharmacokinetics of Omeprazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability and pharmacokinetic profiles of omeprazole's enantiomers, S-omeprazole (esomeprazole) and R-omeprazole. The information presented is supported by experimental data from various clinical studies to assist researchers and professionals in drug development in understanding the nuances of these stereoisomers.

Executive Summary

Omeprazole (B731), a widely used proton pump inhibitor, is a racemic mixture of two enantiomers: S-omeprazole and R-omeprazole. While pharmacodynamically similar, these enantiomers exhibit significant differences in their pharmacokinetic profiles due to stereoselective metabolism. This guide details these differences, supported by quantitative data and experimental methodologies. The S-enantiomer, esomeprazole (B1671258), consistently demonstrates higher bioavailability and plasma concentrations compared to the R-enantiomer and the racemic mixture, primarily due to its slower metabolism by the cytochrome P450 enzyme system.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for S-omeprazole (esomeprazole) and racemic omeprazole from various comparative studies. These studies highlight the consistently higher systemic exposure achieved with esomeprazole.

Table 1: Pharmacokinetic Parameters of Esomeprazole vs. Racemic Omeprazole (20 mg Single Dose)

ParameterEsomeprazole (20 mg)Racemic Omeprazole (20 mg)Key Findings
AUC (Area Under the Curve) Significantly higherLowerThe area under the plasma concentration-time curve (AUC) for esomeprazole 20 mg is approximately 80% higher than that for omeprazole 20 mg.[1][2]
Cmax (Maximum Concentration) HigherLowerPeak plasma concentrations are notably greater for esomeprazole.
Inter-individual Variability ReducedHigherEsomeprazole shows less inter-patient variability in AUC and intragastric pH control.[1][2]

Table 2: Pharmacokinetic Parameters of Esomeprazole vs. Racemic Omeprazole (40 mg Single Dose)

ParameterEsomeprazole (40 mg)Racemic Omeprazole (20 mg)Key Findings
AUC (Area Under the Curve) More than five times higher-The AUC for esomeprazole 40 mg is substantially greater than that of omeprazole 20 mg, indicating a more than proportional increase with dose.[1][2]
Intragastric pH > 4 (Time) 16.8 hours (mean)10.5 hours (mean)Esomeprazole 40 mg maintains intragastric pH above 4 for a significantly longer duration.[1]
Median Intragastric pH (24h) 4.93.6Esomeprazole 40 mg results in a significantly higher median intragastric pH over a 24-hour period.[1]

Experimental Protocols

The data presented in this guide are derived from clinical trials employing rigorous methodologies. A typical experimental protocol for a comparative bioavailability study of omeprazole enantiomers is outlined below.

Study Design: Most comparative bioavailability studies utilize a randomized, double-blind, crossover design.[1][3] This design minimizes inter-subject variability, as each participant serves as their own control. A washout period of at least one week is typically implemented between treatment phases to ensure complete elimination of the drug from the previous phase.[3]

Subject Population: Studies are generally conducted in healthy adult volunteers or in patients with gastroesophageal reflux disease (GERD).[1][4] Subjects are often genotyped for CYP2C19, as this enzyme plays a crucial role in omeprazole metabolism and its genetic polymorphisms can significantly influence pharmacokinetic outcomes.[5][6]

Dosing and Administration: Participants receive single or multiple oral doses of the enteric-coated formulations of esomeprazole and racemic omeprazole.[1][7] Doses are typically administered in the morning under fasting conditions to minimize variability in absorption.[4]

Pharmacokinetic Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Methodology: The plasma concentrations of the omeprazole enantiomers and their metabolites are determined using a validated, stereoselective analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]

  • Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.[8]

  • Chromatographic Separation: Enantiomeric separation is achieved using a chiral stationary phase column.[8][10]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of the enantiomers.[8][10]

Visualizations

Stereoselective Metabolism of Omeprazole

The differential metabolism of omeprazole enantiomers is the primary driver of their distinct pharmacokinetic profiles. The following diagram illustrates the metabolic pathways and the key enzymes involved.

Stereoselective Metabolism of Omeprazole Enantiomers cluster_0 Omeprazole (Racemic Mixture) cluster_1 Metabolizing Enzymes cluster_2 Primary Metabolites R-omeprazole R-omeprazole CYP2C19 CYP2C19 R-omeprazole->CYP2C19 Major Pathway (Higher Affinity) CYP3A4 CYP3A4 R-omeprazole->CYP3A4 Minor Pathway S-omeprazole (Esomeprazole) S-omeprazole (Esomeprazole) S-omeprazole (Esomeprazole)->CYP2C19 Minor Pathway (Lower Affinity) S-omeprazole (Esomeprazole)->CYP3A4 Major Pathway 5-hydroxyomeprazole 5-hydroxyomeprazole CYP2C19->5-hydroxyomeprazole Hydroxylation Omeprazole sulfone Omeprazole sulfone CYP3A4->Omeprazole sulfone Sulfoxidation Experimental Workflow of a Comparative Bioavailability Study cluster_0 Pre-Study Phase cluster_1 Treatment Phase (Crossover Design) cluster_2 Analytical & Data Analysis Phase A Subject Recruitment & Screening B Informed Consent & CYP2C19 Genotyping A->B C Randomization to Treatment Sequence B->C D Period 1: Drug Administration (e.g., Esomeprazole) C->D E Serial Blood Sampling D->E F Washout Period E->F G Period 2: Drug Administration (e.g., Racemic Omeprazole) F->G H Serial Blood Sampling G->H I Plasma Sample Analysis (LC-MS/MS) H->I J Pharmacokinetic Parameter Calculation (AUC, Cmax, tmax, t1/2) I->J K Statistical Analysis & Bioequivalence Assessment J->K

References

Head-to-head comparison of different chiral columns for (r)-Omeprazole resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal chiral column for the enantioselective separation of omeprazole (B731).

The successful separation of omeprazole's enantiomers, (R)- and (S)-Omeprazole (esomeprazole), is a critical step in both quality control and the development of enantiomerically pure drug formulations. The choice of chiral stationary phase (CSP) is paramount in achieving the desired resolution and efficiency. This guide provides a head-to-head comparison of various chiral columns, supported by experimental data, to aid researchers in making an informed decision.

Performance Comparison of Chiral Columns

The following table summarizes the performance of several commercially available chiral columns for the resolution of omeprazole enantiomers. The data has been compiled from various scientific studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Chiral ColumnChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Resolution (Rs)Reference
CHIRALPAK AD Amylose (B160209) tris(3,5-dimethylphenylcarbamate)Hexane (B92381):Ethanol (B145695) (40:60, v/v)0.73023.3[1][2]
CHIRALPAK AD Amylose tris(3,5-dimethylphenylcarbamate)Methanol (B129727)1.5Not Specified9.79[3]
CHIRALCEL OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane:2-Propanol:Acetic Acid:Triethylamine (B128534) (100:20:0.2:0.1, v/v/v/v)1.23002.36[4][5]
CHIRALCEL OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane:Ethanol (90:10, v/v)1.0302Not Specified[6]
CHIRALCEL OB-H Cellulose tris(benzoate)Hexane:Ethanol (93:7, v/v)1.0302Not Specified[6]
CHIRALPAK AS Amylose tris((S)-α-methylbenzylcarbamate)Hexane:Ethanol (80:20, v/v)1.5302Not Specified[6]
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate) (immobilized)Methyl tert-butylether:Ethyl acetate:Ethanol:Diethylamine (B46881) (60:40:5:0.1, v/v/v/v)Not SpecifiedNot SpecifiedNot Specified[7]
CHIRAL AGP α1-acid glycoprotein20 mM Phosphate Buffer (pH 4.7):Acetonitrile (93:7, v/v)1.0302Not Specified[6][8]
Chiralpak ID-3 Amylose tris(3-chloro-4-methylphenylcarbamate) (immobilized)Acetonitrile:Water (50:50, v/v)1.0Not SpecifiedNot Specified[9]
Kromasil Cellucoat Cellulose tris(3,5-dimethylphenylcarbamate)Hexane:Isopropanol:Trifluoroacetic acid (90:9.9:0.1, v/v/v)Not SpecifiedNot Specified2.17[10]
Nucleocel Alpha S Not SpecifiedEthanol:Hexane (70:30, v/v)0.653025.55[11]
Chiralcel OJ-R Cellulose tris(4-methylbenzoate) (reversed phase)Water:Acetonitrile (70:30, v/v)0.5302Incomplete[1][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the chiral separation of omeprazole.

Method 1: CHIRALPAK AD[1][2]
  • Column: CHIRALPAK AD (250 x 4.6 mm, 10 µm particle size)

  • Mobile Phase: A mixture of hexane and ethanol in a 40:60 (v/v) ratio.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 302 nm.

  • Sample Preparation: Racemic omeprazole and (S)-omeprazole can be extracted from commercial tablets using a mixture of methanol and 2.5 mol/L NaOH (90:10, v/v).[1][2]

Method 2: CHIRALCEL OD-H[4][5]
  • Column: Chiralcel OD-H

  • Mobile Phase: A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine in a 100:20:0.2:0.1 (v/v/v/v) ratio.[4][5]

  • Flow Rate: 1.2 mL/min.[4][5]

  • Detection: UV at 300 nm.[4][5]

Method 3: Chiralpak IA (Immobilized)[7]
  • Column: Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: A mixture of methyl tert-butylether, ethyl acetate, ethanol, and diethylamine in a 60:40:5:0.1 (v/v/v/v) ratio.[7]

  • Note: This immobilized column offers the advantage of being compatible with a wider range of solvents.

Experimental Workflow

The general workflow for the chiral resolution of (R)-Omeprazole using HPLC is depicted in the following diagram.

G Experimental Workflow for Chiral HPLC Separation of Omeprazole cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis start Racemic Omeprazole Sample extraction Extraction with Methanol:NaOH (90:10) start->extraction filtration Filtration extraction->filtration injection Inject Sample into HPLC filtration->injection separation Chiral Column Separation (e.g., CHIRALPAK AD) injection->separation detection UV Detection (302 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification results Determine Resolution (Rs) and Enantiomeric Purity quantification->results

Caption: A flowchart illustrating the key steps in the chiral HPLC analysis of omeprazole.

Discussion and Column Selection Considerations

  • Polysaccharide-based columns , such as the CHIRALPAK and CHIRALCEL series, are the most widely used and have demonstrated high resolving ability for omeprazole enantiomers.[1]

  • CHIRALPAK AD has been shown to provide excellent resolution, with reported Rs values as high as 9.79 under optimized conditions.[3] This column is a strong candidate for baseline separation.

  • CHIRALCEL OD-H also provides good resolution and is a frequently cited alternative.[4][5]

  • Immobilized CSPs , like Chiralpak IA, offer greater solvent flexibility, which can be advantageous during method development.[7]

  • Protein-based columns , such as the CHIRAL AGP , offer a different separation mechanism and can be effective, though they may require more specific mobile phase conditions, often involving aqueous buffers.[6][8]

  • The choice of mobile phase is critical. Normal-phase eluents (e.g., hexane/alcohol mixtures) are common, but polar organic and reversed-phase methods have also been successfully employed.[3][9] The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.[10]

  • It is noteworthy that Chiralcel OJ-R did not show complete resolution of omeprazole under the tested reversed-phase conditions in one study, highlighting that not all polysaccharide-based columns are equally effective for this specific separation.[1][6]

References

Inter-laboratory Variability in the Assay of (R)-Omeprazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the quantification of (R)-Omeprazole, the dextrorotatory enantiomer of omeprazole (B731). While direct inter-laboratory comparison studies for this compound assays are not extensively published, this document synthesizes data from various independent validation studies of omeprazole and its S-enantiomer, esomeprazole (B1671258), to provide insights into the expected performance and potential variability of such analytical methods. The data presented here is compiled from multiple sources that have validated methods for omeprazole enantiomer quantification, forming a basis for understanding the reproducibility of these assays across different laboratories.

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance characteristics of various High-Performance Liquid Chromatography (HPLC) methods used for the analysis of omeprazole enantiomers. These parameters are key indicators of a method's reliability and are often the primary sources of inter-laboratory variability.

Table 1: HPLC Method Performance for (S)- and this compound Analysis

ParameterMethod Details(S)-OmeprazoleThis compoundReference
Linearity Range (µg/mL) Chiral HPLC50 - 9050 - 90[1][2]
Chiral HPLC0.015 - 1520.01 - 150
Correlation Coefficient (r²) Chiral HPLC> 0.999> 0.999[1][2]
Chiral HPLC0.99990.9993
LOD (µg/mL) Chiral HPLC0.711.16[1][2]
Chiral HPLC0.00310.0029
LOQ (µg/mL) Chiral HPLC2.163.51[1][2]
Chiral HPLC0.0150.01
Intra-day Precision (%RSD) Chiral HPLC0.050.03[1][2]
Chiral HPLC0.2 - 0.70.5 - 0.8
Inter-day Precision (%RSD) Chiral HPLC0.190.13[1][2]
Chiral HPLC0.6 - 0.90.3 - 1.2
Accuracy (% Recovery) Chiral HPLC100.85 - 101.3699.81 - 101.62[1][2]
Chiral HPLC98.8 - 100.699.6 - 100.8

Table 2: Bioanalytical HPLC Method Validation for Esomeprazole ((S)-Omeprazole) in Human Serum/Plasma

ParameterMethod DetailsValueReference
Linearity Range (µg/mL) HPLC-PDA0.06 - 6.0[3][4][5]
Correlation Coefficient (r) HPLC-PDA> 0.995[6]
LOD (µg/mL) HPLC-PDA0.03[3][4][5]
LOQ (µg/mL) HPLC-PDA0.06[3][4][5]
Intra-day Precision (%RSD) HPLC-PDA< 15%[3][4][5]
Inter-day Precision (%RSD) HPLC-PDA< 15%[3][4][5]
Accuracy (% Recovery) HPLC-PDA97.08[3][4][5]

Experimental Protocols

A standardized protocol is crucial for minimizing inter-laboratory variability. Below are representative experimental workflows for the analysis of this compound in pharmaceutical formulations and biological matrices.

Protocol 1: Chiral HPLC for Enantiomeric Purity in Pharmaceutical Formulations

This protocol is a composite of methodologies reported for the enantioselective analysis of omeprazole.[1][2]

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and (S)-Omeprazole standards in the mobile phase.

    • For tablet analysis, weigh and crush a representative number of tablets. Dissolve the powder in the mobile phase to achieve a target concentration within the validated linear range.

    • Filter all solutions through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: n-hexane: 2-propanol: acetic acid: triethylamine (B128534) (100:20:0.2:0.1, v/v/v/v).[1]

    • Flow Rate: 1.2 mL/min.[1]

    • Detection Wavelength: 300 nm.[1]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to (R)- and (S)-Omeprazole based on their retention times.

    • Quantify the amount of each enantiomer using a calibration curve generated from the standard solutions.

    • Calculate the enantiomeric purity of the sample.

Protocol 2: Bioanalytical HPLC-PDA for Esomeprazole in Human Serum

This protocol is based on a validated method for the determination of esomeprazole in human serum.[3][4][5][7]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human serum, add an internal standard (e.g., Pantoprazole).[3][4][5]

    • Add a protein precipitating agent (e.g., acetonitrile).

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant and inject it into the HPLC system.[3][4][5][7]

  • Chromatographic Conditions:

    • HPLC System: HPLC with a Photo Diode Array (PDA) detector.

    • Column: Hitachi Lachrom C8 (250 × 4.6 mm, 5 µm).[3][4][5][7]

    • Mobile Phase: 5 mM potassium dihydrogen phosphate (B84403) (pH 7.4) and acetonitrile (B52724) (70:30 v/v).[3][4][5][7]

    • Flow Rate: 1.0 mL/min.[3][4][5][7]

    • Detection Wavelength: 302 nm.[3][4][5]

  • Data Analysis:

    • Quantify the esomeprazole concentration in the serum samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank serum.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above, providing a clear visual representation of the processes involved.

cluster_0 Protocol 1: Chiral HPLC for Enantiomeric Purity prep Standard and Sample Preparation filter Filtration (0.45 µm) prep->filter hplc Chiral HPLC Analysis filter->hplc data Data Acquisition and Analysis hplc->data

Caption: Workflow for Chiral HPLC Analysis of this compound.

cluster_1 Protocol 2: Bioanalytical HPLC-PDA Assay sample Serum Sample Collection is Add Internal Standard sample->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant hplc_bio HPLC-PDA Analysis supernatant->hplc_bio data_bio Data Acquisition and Analysis hplc_bio->data_bio

Caption: Workflow for Bioanalytical Assay of Esomeprazole.

References

Validating Specificity in (r)-Omeprazole Analysis: A Comparative Guide to Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount for the accurate assessment of drug stability. This guide provides a comparative overview of forced degradation studies for (r)-Omeprazole, the active S-enantiomer of Omeprazole, focusing on the validation of analytical methods to distinguish the active pharmaceutical ingredient (API) from its degradation products.

Forced degradation, or stress testing, is a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH. In the case of this compound, a proton pump inhibitor known for its instability in acidic conditions, robust analytical methods are essential.

Experimental Workflow for Forced Degradation Studies

The typical workflow for conducting forced degradation studies of this compound and validating the specificity of an analytical method involves subjecting the drug substance to various stress conditions and subsequently analyzing the stressed samples.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analytical Method Validation Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision r_Omeprazole_API This compound API r_Omeprazole_API->Acid r_Omeprazole_API->Base r_Omeprazole_API->Oxidative r_Omeprazole_API->Thermal r_Omeprazole_API->Photolytic Analytical_Method Analytical Method (e.g., HPLC, UPLC) Stressed_Samples->Analytical_Method Data_Analysis Data Analysis & Method Validation Analytical_Method->Data_Analysis Data_Analysis->Specificity Data_Analysis->Linearity Data_Analysis->Accuracy Data_Analysis->Precision Validated_Method Validated Stability- Indicating Method Data_Analysis->Validated_Method Omeprazole Degradation Pathway cluster_products Degradation Products Omeprazole Omeprazole Rearranged_Monomer Rearranged Monomer Omeprazole->Rearranged_Monomer Acidic Conditions Singly_Charged_Dimer Singly Charged Dimer Omeprazole->Singly_Charged_Dimer Acidic Conditions Doubly_Charged_Dimer Doubly Charged Dimer Omeprazole->Doubly_Charged_Dimer Acidic Conditions Sulphone_Derivative Sulphone Derivative Omeprazole->Sulphone_Derivative Oxidative Conditions Sulphide_Derivative Sulphide Derivative Omeprazole->Sulphide_Derivative Reductive/Other Conditions

Comparative Metabolic Profiling of (r)-Omeprazole in Preclinical Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the metabolic pathways and pharmacokinetic properties of (r)-Omeprazole across key preclinical species, providing essential data for drug development and translational research.

Introduction

This compound, the R-enantiomer of the proton pump inhibitor omeprazole (B731), is a widely used therapeutic agent for acid-related disorders. Understanding its metabolic fate in different preclinical species is crucial for the accurate interpretation of toxicological studies and the prediction of its pharmacokinetic profile in humans. This guide provides a comparative overview of the in vitro and in vivo metabolism of this compound in commonly used preclinical models: the rat, dog, and monkey.

In Vitro Metabolic Profiling in Liver Microsomes

The primary site of omeprazole metabolism is the liver, mediated predominantly by the cytochrome P450 (CYP) enzyme system. In vitro studies using liver microsomes are instrumental in elucidating the specific enzymes involved and the kinetics of metabolite formation. The two major metabolic pathways for omeprazole are 5-hydroxylation to form hydroxyomeprazole (B127751) and sulfoxidation to form omeprazole sulfone.

Experimental Protocol: In Vitro Metabolism in Liver Microsomes

Objective: To determine the kinetic parameters (Vmax and Km) for the formation of hydroxyomeprazole and omeprazole sulfone from this compound in liver microsomes from rat, dog, and monkey.

Materials:

  • This compound

  • Liver microsomes from male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • HPLC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) contains potassium phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), liver microsomal protein (0.2-0.5 mg/mL), and a range of this compound concentrations (e.g., 1-200 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Incubation: The reaction is allowed to proceed for a predetermined time (e.g., 10-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing: The terminated reaction mixture is centrifuged to precipitate the proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentrations of the formed metabolites (hydroxyomeprazole and omeprazole sulfone) are quantified using a validated HPLC-MS/MS method.

  • Data Analysis: The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the metabolite formation rates at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.

Comparative In Vitro Metabolism Data

The following table summarizes the available kinetic parameters for the metabolism of omeprazole (racemic and enantiomeric data where available) in liver microsomes from different preclinical species. It is important to note that direct comparative data for this compound across all species is limited, and some of the data presented is for the racemic mixture.

SpeciesMetaboliteVmax (nmol/min/mg protein)Km (µM)Citation
Rat Hydroxyomeprazole2.03346.8[1]
Omeprazole Sulfone0.188120.7[1]
Dog R-Omeprazole 5-Hydroxylation0.11 ± 0.04180 ± 130[2]
R-Omeprazole Sulfoxidation0.14 ± 0.06220 ± 170[2]
S-Omeprazole 5-HydroxylationNot Reported67[2]
S-Omeprazole SulfoxidationNot Reported110[2]

Note: Data for rat is for racemic omeprazole. Data for dog is for R- and S-omeprazole.

In Vivo Pharmacokinetic Profiling

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole-organism context. Pharmacokinetic parameters provide insights into the systemic exposure and clearance of the drug and its metabolites.

Experimental Protocol: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of this compound and its major metabolites in rats, dogs, and monkeys following oral administration.

Animals:

  • Male Sprague-Dawley rats

  • Male Beagle dogs

  • Male Cynomolgus monkeys

Procedure:

  • Dosing: A single oral dose of this compound is administered to fasted animals. The dose level should be chosen based on anticipated therapeutic relevance.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • LC-MS/MS Analysis: Plasma concentrations of this compound, hydroxyomeprazole, and omeprazole sulfone are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Comparative In Vivo Pharmacokinetic Data

| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Citation | |---|---|---|---|---|---| | Rat | 10 | 1,260 | 0.5 | 1,480 | 0.8 | | | Dog | 1 | 1,500 | 1.0 | 2,300 | 0.9 | | | Monkey | 1 | 350 | 2.0 | 980 | 1.2 | | | Mouse | 10 | 1,890 | 0.25 | 1,150 | 0.4 | |

Note: This data is for racemic omeprazole.

Metabolic Pathways and Enzyme Regulation

The metabolism of this compound is primarily governed by CYP2C19 and CYP3A4. Understanding the regulation of these enzymes is critical for predicting potential drug-drug interactions.

Metabolic Pathway of this compound

G rOmeprazole This compound Hydroxyomeprazole 5-Hydroxyomeprazole rOmeprazole->Hydroxyomeprazole CYP2C19 OmeprazoleSulfone Omeprazole Sulfone rOmeprazole->OmeprazoleSulfone CYP3A4

Caption: Primary metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Studies

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate rOme This compound rOme->Incubate NADPH NADPH System NADPH->Incubate Buffer Buffer Buffer->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for in vitro this compound metabolism.

Regulation of CYP2C19 and CYP3A4 Expression

The expression of CYP2C19 and CYP3A4 is regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). Xenobiotics, including some drugs, can bind to and activate these receptors, leading to increased transcription of CYP genes. Omeprazole has been shown to induce CYP1A2 and CYP3A4.[4]

G cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Inducer (e.g., Omeprazole) PXR PXR Inducer->PXR Binds & Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR_c RXR RXR_c->PXR_RXR XREM XREM (DNA Response Element) PXR_RXR->XREM Binds to CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene Promotes Transcription mRNA CYP3A4 mRNA CYP3A4_Gene->mRNA CYP3A4_Protein CYP3A4 Protein mRNA->CYP3A4_Protein Translation

Caption: PXR-mediated induction of CYP3A4 expression.

Discussion and Conclusion

The metabolic profile of this compound exhibits notable differences across preclinical species. In vitro data from liver microsomes indicates that while the primary metabolites, hydroxyomeprazole and omeprazole sulfone, are conserved, the kinetic parameters of their formation can vary significantly. For instance, data for racemic omeprazole suggests a much higher Vmax for hydroxylation in rats compared to the sulfoxidation pathway.[1] In dogs, distinct kinetic profiles are observed for the R- and S-enantiomers, highlighting the stereoselective nature of omeprazole metabolism.[2]

The in vivo pharmacokinetic data for racemic omeprazole also reveals species-dependent differences in absorption, distribution, and elimination. While dogs and monkeys exhibit a longer half-life compared to rats and mice, the overall exposure (AUC) does not appear to directly correlate with the half-life across all species. It is crucial to consider these species-specific metabolic and pharmacokinetic characteristics when extrapolating preclinical data to predict human outcomes.

The regulation of the key metabolizing enzymes, CYP2C19 and CYP3A4, adds another layer of complexity. The potential for omeprazole to induce its own metabolism, particularly through the PXR-mediated pathway for CYP3A4, can influence its long-term efficacy and drug-drug interaction profile.

References

A Comparative Analysis of Generic Omeprazole and (R)-Omeprazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the therapeutic equivalence between generic omeprazole (B731) and its S-enantiomer, esomeprazole (B1671258), is critical for informed decisions in research and clinical practice. This guide provides a detailed comparison of their pharmacological profiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these proton pump inhibitors (PPIs).

Omeprazole, a widely used proton pump inhibitor, is a racemic mixture of two enantiomers: (S)-omeprazole (esomeprazole) and (R)-omeprazole. While both enantiomers are equipotent in their ability to inhibit the gastric H+/K+ ATPase (proton pump), they exhibit significant differences in their pharmacokinetic profiles due to stereoselective metabolism.[1] This guide delves into these differences, presenting quantitative data from comparative studies and outlining the experimental methodologies employed.

Mechanism of Action: A Shared Pathway

Both generic omeprazole and esomeprazole exert their acid-suppressing effects through the same final common pathway: the irreversible inhibition of the H+/K+ ATPase in the secretory canaliculi of gastric parietal cells.[2] This inhibition blocks the final step in gastric acid production.

cluster_parietal_cell Gastric Parietal Cell cluster_drug_action Drug Action ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Secretion Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump Uptake PPI Omeprazole or Esomeprazole (Prodrug) Active_Metabolite Sulfenamide (Active Form) PPI->Active_Metabolite Acidic Environment Active_Metabolite->ProtonPump Irreversible Inhibition

Mechanism of Proton Pump Inhibition

Stereoselective Metabolism: The Key Differentiator

The primary distinction between omeprazole and esomeprazole lies in their metabolism by the cytochrome P450 (CYP) enzyme system in the liver.[1][3] Omeprazole, as a racemic mixture, is metabolized by both CYP2C19 and CYP3A4. However, the (R)-enantiomer is more rapidly cleared by CYP2C19 than the (S)-enantiomer (esomeprazole).[4][5] This results in a higher bioavailability and more consistent plasma concentrations of esomeprazole compared to an equivalent dose of generic omeprazole.[1]

cluster_metabolism Hepatic Metabolism Omeprazole Omeprazole (Racemic Mixture) R_Omeprazole This compound Omeprazole->R_Omeprazole S_Omeprazole (S)-Omeprazole (Esomeprazole) Omeprazole->S_Omeprazole CYP2C19 CYP2C19 R_Omeprazole->CYP2C19 Rapid CYP3A4 CYP3A4 R_Omeprazole->CYP3A4 S_Omeprazole->CYP2C19 Slower S_Omeprazole->CYP3A4 Metabolites_R Inactive Metabolites CYP2C19->Metabolites_R Metabolites_S Inactive Metabolites CYP2C19->Metabolites_S CYP3A4->Metabolites_R CYP3A4->Metabolites_S

Stereoselective Metabolism of Omeprazole Enantiomers

Pharmacokinetic Profile: A Comparative Overview

The differential metabolism of the enantiomers leads to a more favorable pharmacokinetic profile for esomeprazole, characterized by higher bioavailability and plasma concentrations.

ParameterGeneric Omeprazole (20 mg)Esomeprazole (20 mg)Esomeprazole (40 mg)Reference
Bioavailability 30-40%~64% (single dose), ~89% (day 5)~90%[2]
Time to Peak (Tmax) 0.5-3.5 hours1.5 hours1.6 hours[2][6]
Half-life (t1/2) 0.5-1 hour1.2-1.5 hours1.5 hours[2][6]
Area Under the Curve (AUC) Lower80% higher than omeprazole 20 mg>5 times higher than omeprazole 20 mg[6]
Protein Binding 95%97%97%[2]

Pharmacodynamic Effects: Gastric Acid Control

The enhanced pharmacokinetic profile of esomeprazole translates into more potent and sustained inhibition of gastric acid secretion. A key measure of efficacy for PPIs is the percentage of a 24-hour period during which the intragastric pH is maintained above 4.0, a level associated with the healing of acid-related mucosal damage.

Study Outcome (Day 5)Generic Omeprazole (20 mg)Esomeprazole (20 mg)Esomeprazole (40 mg)Omeprazole (40 mg)Reference
Mean % of 24h with intragastric pH > 4 43.7%53.0%68.4%62.0%[7][8]
24-h Median Intragastric pH 3.64.14.9-[6]

Clinical Efficacy: A Summary of Findings

Clinical trials have demonstrated that the improved acid control with esomeprazole can translate into higher healing rates for erosive esophagitis compared to omeprazole at standard doses.

IndicationComparisonKey FindingReference
Erosive Esophagitis (8 weeks) Esomeprazole 40 mg vs. Omeprazole 20 mgHealing rates: 93.7% vs. 84.2% (p < 0.001)[9]
GERD Symptom Relief (4 weeks) Esomeprazole 40 mg vs. Omeprazole 20 mgHigher heartburn resolution rate with esomeprazole.[10]
H. pylori Eradication (with antibiotics) Esomeprazole 20 mg vs. Omeprazole 20 mgNo significant difference in eradication rates.[11]

Experimental Protocols

Bioequivalence Studies for Generic Omeprazole

Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance for establishing the bioequivalence of generic omeprazole products. These studies are typically designed as single-dose, two-way crossover in vivo studies in healthy subjects under both fasting and fed conditions.[12]

cluster_groupA Group A cluster_groupB Group B Start Healthy Volunteers (n=~24-36) Randomization Randomization Start->Randomization Period1 Period 1 (Single Dose) Randomization->Period1 Test_A Test Product (Generic Omeprazole) Period1->Test_A Ref_B Reference Product (Branded Omeprazole) Period1->Ref_B Washout Washout Period (≥7 days) Period2 Period 2 (Single Dose, Crossover) Washout->Period2 Ref_A Reference Product (Branded Omeprazole) Period2->Ref_A Test_B Test Product (Generic Omeprazole) Period2->Test_B BloodSampling Serial Blood Sampling (pre-dose and post-dose) Analysis Pharmacokinetic Analysis (Cmax, AUC) BloodSampling->Analysis Conclusion Bioequivalence Determination (90% CI) Analysis->Conclusion Test_A->Washout Ref_A->BloodSampling Test_B->BloodSampling Ref_B->Washout

Bioequivalence Study Workflow
  • Study Design: Randomized, single-dose, two-period, two-sequence crossover.

  • Subjects: Healthy adult male and non-pregnant female volunteers.

  • Treatments:

    • Test Product: Generic omeprazole (e.g., 20 mg or 40 mg delayed-release capsule).

    • Reference Product: Innovator omeprazole product.

  • Procedure:

    • Subjects are randomized to receive either the test or reference product in the first period after an overnight fast.

    • Serial blood samples are collected at predefined time points before and after drug administration.

    • A washout period of at least 7 days separates the two treatment periods.

    • In the second period, subjects receive the alternate product.

    • Plasma concentrations of omeprazole are determined using a validated analytical method (e.g., LC-MS/MS).[13]

  • Bioequivalence Assessment: The 90% confidence intervals for the ratio of the geometric means of the primary pharmacokinetic parameters (Cmax and AUC) for the test and reference products must fall within the range of 80-125%.[12][13]

Comparative Intragastric pH Studies

These studies are designed to compare the pharmacodynamic effects of different PPIs.

  • Study Design: Randomized, open-label or double-blind, crossover study.[8]

  • Subjects: Patients with symptoms of gastroesophageal reflux disease (GERD).

  • Procedure:

    • Subjects are randomized to a sequence of treatments with different PPIs (e.g., omeprazole 20 mg, esomeprazole 20 mg, esomeprazole 40 mg).

    • Each drug is administered once daily for a specified period (e.g., 5 days).

    • A washout period of at least 10 days separates each treatment phase.

    • On the final day of each treatment period, 24-hour intragastric pH is continuously monitored using a pH probe.

  • Primary Endpoint: Mean percentage of time over 24 hours with intragastric pH > 4.[8]

Conclusion

The therapeutic equivalence of generic omeprazole and esomeprazole is a multifaceted issue. While both drugs share the same mechanism of action, the stereoselective metabolism of omeprazole's enantiomers results in a more favorable pharmacokinetic and pharmacodynamic profile for esomeprazole. This can lead to more potent and sustained gastric acid suppression, which may be clinically significant in the management of acid-related disorders, particularly in the healing of erosive esophagitis. Generic omeprazole, when shown to be bioequivalent to the reference product, provides a therapeutically equivalent and often more cost-effective option. The choice between these agents in a research or clinical setting should be guided by a thorough understanding of their respective pharmacological properties and the specific therapeutic goals.

References

Side-by-side comparison of intragastric pH control by (r)-Omeprazole and other PPIs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of (r)-Omeprazole (esomeprazole) against other leading proton pump inhibitors (PPIs) in the critical arena of intragastric pH control. The evidence from multiple clinical trials consistently demonstrates the superior efficacy of esomeprazole (B1671258) in maintaining a higher and more sustained intragastric pH, a key determinant in the management of acid-related gastrointestinal disorders.

Proton pump inhibitors are the cornerstone of therapy for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1] Their therapeutic efficacy is directly linked to their ability to suppress gastric acid production by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[1] A crucial benchmark for the clinical success of PPIs, particularly in healing erosive esophagitis, is the duration for which the intragastric pH is maintained above 4.0.[1]

Quantitative Comparison of Intragastric pH Control

Numerous head-to-head and crossover clinical trials have consistently shown that esomeprazole provides more effective and sustained control of intragastric pH compared to other widely prescribed PPIs, including omeprazole (B731), lansoprazole (B1674482), pantoprazole (B1678409), and rabeprazole (B1678785).[1]

The following tables summarize the key quantitative data from comparative studies.

Table 1: Mean Percentage of Time with Intragastric pH > 4 on Day 5 of Treatment

PPIDoseMean Percentage of Time pH > 4
Esomeprazole40 mg57.7% - 69.8%[2][3]
Lansoprazole30 mg44.5%[2][3]
Omeprazole20 mg43.7%[2][3]
Pantoprazole40 mg44.8%[2][3]
Rabeprazole20 mg44.5%[2][3]

Table 2: Mean Time (in hours) with Intragastric pH > 4 over a 24-hour period on Day 5

PPIDoseMean Hours with pH > 4
Esomeprazole40 mg14.0[4][5]
Rabeprazole20 mg12.1[4][5]
Omeprazole20 mg11.8[4][5]
Lansoprazole30 mg11.5[4][5]
Pantoprazole40 mg10.1[4][5]

Table 3: Percentage of Patients with Intragastric pH > 4 for More Than 12 Hours on Day 5

PPIDosePercentage of Patients
Esomeprazole40 mgSignificantly higher than other PPIs (p < 0.05)[4][5]
Lansoprazole30 mgLower than Esomeprazole[4][5]
Omeprazole20 mgLower than Esomeprazole[4][5]
Pantoprazole40 mgLower than Esomeprazole[4][5]
Rabeprazole20 mgLower than Esomeprazole[4][5]

Experimental Protocols

The data presented above is derived from randomized, crossover clinical trials. Below is a detailed methodology typical of these studies.

Objective: To compare the effect of esomeprazole with other PPIs on intragastric pH during repeated dosing in patients with symptoms of GERD.[2]

Study Design: A randomized, open-label, five-way crossover study.[4][5]

Patient Population:

  • Inclusion Criteria: Patients aged 18-60 years with a history of GERD symptoms (e.g., heartburn) for at least 6 months.[4][5] Helicobacter pylori-negative status confirmed by testing.[4][5]

  • Exclusion Criteria: History of significant gastrointestinal disease other than GERD, previous gastric surgery, or use of medications that could interfere with the study results.

Treatment Regimen:

  • Patients were randomly assigned to one of five treatment sequences.[4][5]

  • Each treatment phase consisted of the administration of one of the following PPIs once daily for 5 consecutive days: esomeprazole 40 mg, lansoprazole 30 mg, omeprazole 20 mg, pantoprazole 40 mg, or rabeprazole 20 mg.[4][5]

  • The study drug was taken 30 minutes before a standardized breakfast.[4][5]

  • A washout period of at least 10 days separated each treatment phase to ensure no carry-over effect from the previous drug.[4][5]

Data Collection: 24-Hour Intragastric pH Monitoring

  • On day 5 of each treatment period, continuous 24-hour intragastric pH recording was performed.[2]

  • A pH monitoring catheter with an antimony electrode was positioned in the gastric body under endoscopic guidance.

  • The pH data was recorded using a portable data logger.

  • The primary endpoint was the percentage of time over the 24-hour period that the intragastric pH was maintained above 4.0.[2]

  • Secondary endpoints included the mean 24-hour intragastric pH and the proportion of patients with pH > 4 for at least 12 and 16 hours.[2]

Statistical Analysis:

  • Analysis of variance (ANOVA) for a crossover design was used to compare the treatment effects.

  • P-values of less than 0.05 were considered statistically significant.

Visualizing the Mechanism and Workflow

To better understand the underlying pharmacology and the experimental approach, the following diagrams are provided.

PPI_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell PPI_inactive PPI (Prodrug) in Bloodstream PPI_accumulates Accumulation in Secretory Canaliculus PPI_inactive->PPI_accumulates Diffusion PPI_activated Activated Sulfenamide (in acidic environment) PPI_accumulates->PPI_activated Protonation ProtonPump H+/K+-ATPase (Proton Pump) PPI_activated->ProtonPump Covalent Bonding to Cysteine Residues Inhibition Irreversible Inhibition ProtonPump->Inhibition H_ions H+ (Acid) ProtonPump->H_ions H+ Secretion Inhibition->H_ions Blocks Secretion Lumen Gastric Lumen (Stomach) H_ions->Lumen

Caption: Mechanism of action of Proton Pump Inhibitors (PPIs) in a gastric parietal cell.

Experimental_Workflow cluster_screening Patient Recruitment cluster_randomization Study Design cluster_treatment_cycle Treatment and Monitoring cluster_analysis Data Analysis Screening Screening of GERD Patients Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization to Treatment Sequence Inclusion->Randomization Treatment1 Treatment Period 1 (5 days) Randomization->Treatment1 pH_Monitoring1 24-hour Intragastric pH Monitoring (Day 5) Treatment1->pH_Monitoring1 Washout1 Washout Period (≥10 days) pH_Monitoring1->Washout1 Treatment2 Treatment Period 2 (5 days) Washout1->Treatment2 More_Cycles ... Treatment2->More_Cycles TreatmentN Treatment Period 5 (5 days) More_Cycles->TreatmentN pH_MonitoringN 24-hour Intragastric pH Monitoring (Day 5) TreatmentN->pH_MonitoringN Data_Analysis Statistical Analysis of pH Data pH_MonitoringN->Data_Analysis Comparison Comparison of PPI Efficacy Data_Analysis->Comparison

References

Safety Operating Guide

Proper Disposal of (r)-Omeprazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (r)-Omeprazole, a proton pump inhibitor, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to ensure compliance with regulations and to minimize potential harm to personnel and the environment. Disposal procedures are governed by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

All disposal activities must comply with federal, state, and local regulations.[1] The primary method of disposal is through a licensed hazardous waste disposal facility.[4][5]

Hazard Profile and Personal Protective Equipment

This compound and its related compounds are classified as hazardous chemicals. It is crucial to handle them with appropriate care to avoid exposure. The substance is harmful if swallowed and can cause skin and eye irritation.[4][6][7]

Table 1: Hazard Classification for Omeprazole

Hazard Class Description Citations
Acute Oral Toxicity Harmful if swallowed. [4][6]
Skin Irritation Causes skin irritation. [6][7][8]
Eye Irritation Causes serious eye irritation. [6][7][8]
Respiratory Irritation May cause respiratory irritation. [6][7]
Skin Sensitizer May cause an allergic skin reaction. [4][8]

| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. |[4] |

To mitigate these risks, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Item Specification Rationale Citations
Gloves Chemically resistant (e.g., nitrile) To prevent skin contact and potential allergic reactions. [4][6]
Eye Protection Safety goggles with side-shields To protect eyes from dust or splashes. [4][5]
Lab Coat Standard laboratory coat To protect personal clothing from contamination. [4][5]

| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To prevent inhalation of airborne particles. |[4][6] |

Prohibited Disposal Methods

Under no circumstances should this compound waste be disposed of via standard methods.

  • Do not dispose of down the drain. [1][4][5] Pharmaceutical compounds like Omeprazole are not effectively removed by many wastewater treatment plants and can contaminate water supplies.[1]

  • Do not discard in the regular trash. [1][4][5] This can lead to environmental contamination and potential accidental ingestion by wildlife or unauthorized individuals.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the best practices for the safe disposal of this compound waste in a laboratory environment.

  • Consult Institutional Guidelines : Before beginning any disposal process, consult your institution's Environmental Health & Safety (EH&S) office.[1][4] They will provide specific protocols compliant with local and national regulations.[1][2]

  • Waste Characterization and Segregation : Treat this compound as a hazardous chemical waste.[1][4] This waste must be segregated from other waste streams, such as non-hazardous trash, sharps, and biological waste, to prevent dangerous chemical reactions.[1][4][9]

  • Containerization : Place all this compound waste, including contaminated materials, into a designated, compatible, and properly sealed hazardous waste container.[4][5] The container must be leak-proof and made of a material compatible with the chemical.[4][9] Whenever possible, keep the waste in its original container.[1][4]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1][4] Follow any additional labeling requirements mandated by your institution.[4]

  • Storage : Store the sealed and labeled container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory pending pickup.[4]

  • Arrange Professional Disposal : Contact your institution's EH&S office or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[4][5] The recommended final disposal method is typically incineration by an accredited facility.[4][5]

Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Secure : Evacuate non-essential personnel from the immediate area.

  • Wear PPE : Don appropriate PPE as detailed in Table 2 before addressing the spill.

  • Containment : Prevent the spill from spreading or entering drains.[5][6]

  • Cleanup :

    • For solid spills , carefully sweep or scoop up the material using methods that avoid dust generation (e.g., using a damp cloth or a filtered vacuum) and place it into a suitable, closed container for disposal.[1][5]

    • For liquid spills , absorb the material with an inert substance (e.g., diatomite, universal binders) and place the contaminated absorbent into a sealed container for disposal.[1][6]

  • Decontamination : Thoroughly clean the spill area.[1]

  • Report : Report the spill to your laboratory supervisor and EH&S office.[1]

Experimental Protocols

The disposal procedures described are not based on experimental protocols but are a synthesis of established safety best practices derived from regulatory guidelines and Safety Data Sheets (SDS).[1]

Disposal Workflow Visualization

The logical workflow for the proper handling and disposal of this compound waste is illustrated below.

G cluster_start Waste Generation cluster_procedure Standard Disposal Procedure cluster_prohibited Prohibited Methods Waste This compound Waste Consult 1. Consult Institutional EH&S Guidelines Waste->Consult Drain Drain Disposal Waste->Drain Trash Regular Trash Waste->Trash Segregate 2. Characterize & Segregate as Chemical Waste Consult->Segregate Containerize 3. Place in Labeled, Compatible Container Segregate->Containerize Store 4. Store in Secure Accumulation Area Containerize->Store Dispose 5. Arrange Pickup by Licensed Contractor Store->Dispose Outcome Environmental Contamination Drain->Outcome Trash->Outcome

Caption: Logical workflow for the proper disposal of this compound.

References

Safe Handling of (r)-Omeprazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (r)-Omeprazole. Adherence to these guidelines is critical to ensure personal safety and proper disposal.

This compound is a proton pump inhibitor that requires careful handling due to its potential health hazards. It can be harmful if swallowed, inhaled, or comes into contact with the skin, and may cause an allergic skin reaction[1]. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and compliant disposal methods.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations. Consistent and correct use of this equipment is mandatory to minimize exposure risk.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved[1][2][3]
Skin Chemical-resistant gloves (inspect before use) and impervious, fire/flame-resistant protective clothingEU Directive 89/686/EEC and the standard EN 374 for gloves[2]
Respiratory Full-face respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced[1][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety. The following step-by-step plan provides a clear workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area[4].

  • Keep refrigerated at 2-8°C for long-term storage[4].

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Preparation and Handling
  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation[2][4].

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid the formation of dust and aerosols[2]. Use non-sparking tools to prevent ignition sources[2].

  • When weighing or transferring the powder, do so carefully to minimize dust generation.

In Case of a Spill
  • Evacuate personnel from the immediate spill area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Cover the spill with a plastic sheet to prevent spreading[4].

  • Sweep up the spilled solid material and place it into a suitable, labeled container for disposal[4].

  • Thoroughly clean the contaminated surface.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of water[1][2]. If skin irritation or a rash occurs, get medical help[1].
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing[1]. Seek medical attention if irritation persists.
Ingestion Rinse the mouth with water. Do not induce vomiting[2]. Seek immediate medical help[1][2].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: this compound is classified as harmful and may be hazardous to the aquatic environment[5].

  • Containerization: All waste materials, including unused this compound, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[2]. Do not dispose of it down the drain or in the regular trash[6].

  • Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national environmental regulations[1].

Safe Handling Workflow

The following diagram illustrates the key decision points and steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) vent Work in Ventilated Area (Fume Hood) prep->vent weigh Weigh/Transfer This compound vent->weigh experiment Perform Experiment weigh->experiment spill Spill Occurs? experiment->spill decontaminate Decontaminate Glassware & Work Surfaces waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste remove_ppe Remove PPE waste->remove_ppe end End remove_ppe->end start Start start->prep spill->decontaminate No handle_spill Follow Spill Procedure spill->handle_spill Yes handle_spill->decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-Omeprazole
Reactant of Route 2
Reactant of Route 2
(r)-Omeprazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。